Z-LVG
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H31N3O6 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[[(2S)-3-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H31N3O6/c1-13(2)10-16(23-21(29)30-12-15-8-6-5-7-9-15)19(27)24-18(14(3)4)20(28)22-11-17(25)26/h5-9,13-14,16,18H,10-12H2,1-4H3,(H,22,28)(H,23,29)(H,24,27)(H,25,26)/t16-,18-/m0/s1 |
InChI Key |
QBXCZKFFVHGYFN-WMZOPIPTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Z-LVG-CHN2 (Z-Tyr-Ala-CHN2)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Z-LVG-CHN2, correctly identified as Z-Tyr-Ala-CHN2, is a small molecule inhibitor with demonstrated broad-spectrum antiviral activity against various coronaviruses, including SARS-CoV-1, SARS-CoV-2, and human coronavirus 229E. Its mechanism of action is centered on the inhibition of cathepsin L, a key host protease involved in the endosomal entry pathway of these viruses. This guide provides a detailed examination of the molecular mechanism, quantitative efficacy, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Inhibition of Cathepsin L-mediated Viral Entry
Z-Tyr-Ala-CHN2 exerts its antiviral effect by targeting a crucial step in the early phase of the coronavirus replication cycle: viral entry into the host cell.[1] Specifically, it inhibits the enzymatic activity of cathepsin L, a cysteine protease located in the endosomes of host cells.
Coronaviruses can utilize different pathways to enter cells. One major route is the endosomal pathway. Following the attachment of the viral spike (S) protein to the host cell receptor, angiotensin-converting enzyme 2 (ACE2), the virus-receptor complex is internalized into the cell via endocytosis.[2][3] Within the acidic environment of the endosome, host proteases are required to cleave the S protein at two sites (S1/S2 and S2'), a process known as priming. This proteolytic cleavage triggers conformational changes in the S protein, leading to the fusion of the viral envelope with the endosomal membrane and the subsequent release of the viral genome into the cytoplasm.
Cathepsin L is a primary host protease responsible for this S protein priming within the endosome.[3][4] Z-Tyr-Ala-CHN2, as a potent cathepsin L inhibitor, blocks this critical cleavage step. By preventing the proteolytic activation of the spike protein, it effectively halts the fusion process and traps the virus within the endosome, thus preventing infection.
It is important to note that the antiviral activity of Z-Tyr-Ala-CHN2 is cell-type specific.[1][5] In cell types that predominantly express the transmembrane protease serine 2 (TMPRSS2) on the cell surface, coronaviruses can employ an alternative entry pathway. In this pathway, TMPRSS2 cleaves the spike protein at the cell surface, allowing for direct fusion with the plasma membrane, bypassing the need for endocytosis and cathepsin L activity.[1] Consequently, Z-Tyr-Ala-CHN2 is not effective in cells where the TMPRSS2-mediated entry pathway is dominant.[1][5]
Signaling Pathway Diagram
Caption: Coronavirus endosomal entry pathway and the inhibitory action of Z-Tyr-Ala-CHN2.
Quantitative Data Summary
The antiviral activity and cytotoxicity of Z-Tyr-Ala-CHN2 have been quantified in various cell-based assays. The following tables summarize the key findings.
Table 1: Antiviral Activity of Z-Tyr-Ala-CHN2 against Different Coronaviruses
| Virus | Cell Line | EC50 (µM) |
| SARS-CoV-2 (B.1) | VeroE6-eGFP | 1.33 |
| SARS-CoV-1 | VeroE6 | 0.050 |
| HCoV-229E | Huh-7 | 0.069 |
| SARS-CoV-2 | A549-hACE2 | 0.046 |
| SARS-CoV-2 | HeLa-hACE2 | 0.006 |
| SARS-CoV-2 | Caco-2 | >50 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Table 2: Cytotoxicity and Selectivity Index of Z-Tyr-Ala-CHN2
| Cell Line | CC50 (µM) | Selectivity Index (SI) (CC50/EC50) |
| VeroE6-eGFP | >20 | >15 |
| A549-hACE2 | >25 | >500 |
| Caco-2 | >50 | - |
CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that is toxic to 50% of cells.
Experimental Protocols
The mechanism of action and efficacy of Z-Tyr-Ala-CHN2 were determined through a series of key experiments. The general methodologies for these assays are outlined below.
Phenotypic Antiviral Screening
This assay identifies compounds that inhibit viral replication by observing a reduction in the virus-induced cytopathic effect (CPE).
-
Cell Seeding: Host cells (e.g., VeroE6) are seeded in 96-well plates and incubated to form a monolayer.
-
Compound Addition: A library of compounds, including Z-Tyr-Ala-CHN2, is added to the cells at a specific concentration.
-
Viral Infection: Cells are then infected with the target coronavirus at a predetermined multiplicity of infection (MOI).
-
Incubation: The plates are incubated for a period sufficient for the virus to replicate and cause CPE in untreated, infected control wells (typically 48-72 hours).
-
Readout: The CPE is quantified. This can be done visually or through automated imaging. In some cases, cell viability is measured using reagents like CellTiter-Glo®, which measures ATP levels. A reduction in CPE or an increase in cell viability in the presence of the compound indicates antiviral activity.
Time-of-Addition Assay
This experiment helps to determine at which stage of the viral life cycle an antiviral compound is active.
-
Synchronized Infection: Host cells are infected with a high MOI of the virus for a short period (e.g., 1 hour) at 4°C to allow attachment but not entry. The cells are then washed to remove unbound virus, and the temperature is shifted to 37°C to initiate synchronized entry and replication.
-
Staggered Compound Addition: The antiviral compound (Z-Tyr-Ala-CHN2) is added to different wells at various time points post-infection (e.g., 0, 2, 4, 6, 8 hours).
-
Incubation: The cells are incubated for a full replication cycle (e.g., 24 hours).
-
Quantification of Viral Replication: Viral yield in the supernatant or the level of viral protein expression in the cells is quantified (e.g., by plaque assay, RT-qPCR, or immunostaining).
-
Analysis: If the compound is effective only when added early in the infection, it suggests an early-stage target like entry. If it remains effective when added later, it likely targets a later stage like replication or egress. For Z-Tyr-Ala-CHN2, its effectiveness is highest when added at the beginning of the infection, indicating it targets an early event.
Cathepsin L Inhibition Assay
This is a biochemical assay to directly measure the inhibitory effect of Z-Tyr-Ala-CHN2 on cathepsin L activity.
-
Reagents: Recombinant human cathepsin L, a fluorogenic cathepsin L substrate (e.g., Z-FR-AMC), and Z-Tyr-Ala-CHN2 are used.
-
Assay Procedure:
-
Recombinant cathepsin L is pre-incubated with varying concentrations of Z-Tyr-Ala-CHN2 in an appropriate assay buffer.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The mixture is incubated at 37°C.
-
The fluorescence generated from the cleavage of the substrate by active cathepsin L is measured over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of fluorescence increase is proportional to the enzyme activity. The concentration of Z-Tyr-Ala-CHN2 that inhibits 50% of the cathepsin L activity (IC50) is calculated.
Experimental Workflow Diagram
Caption: A logical workflow for identifying and characterizing the mechanism of action of Z-Tyr-Ala-CHN2.
Conclusion
Z-Tyr-Ala-CHN2 is a valuable research tool for studying the entry mechanisms of coronaviruses. Its potent and specific inhibition of cathepsin L provides a clear mechanism of action, which has been elucidated through a combination of cell-based antiviral assays and direct enzymatic assays. The cell-type-dependent efficacy of Z-Tyr-Ala-CHN2 underscores the importance of understanding viral entry pathways in different tissues for the development of host-directed antiviral therapies. Further investigation into the therapeutic potential of cathepsin L inhibitors, informed by the insights gained from compounds like Z-Tyr-Ala-CHN2, is warranted.
References
- 1. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cathepsin L in COVID-19: From Pharmacological Evidences to Genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Z-LVG-CHN2: A Technical Guide to a Potent Cysteine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LVG-CHN2 is a synthetic, irreversible inhibitor of cysteine proteases. Structurally, it is a tripeptide derivative (Z-Leu-Val-Gly-CHN2) featuring a diazomethylketone (CHN2) warhead. This functional group facilitates the covalent modification of the active site cysteine residue within target proteases, leading to their inactivation. Initially recognized for its inhibitory action against cathepsins, this compound-CHN2 has garnered significant interest as a pharmacological tool to investigate the physiological and pathological roles of cysteine proteases and as a potential therapeutic agent, particularly in the context of viral diseases.
Core Target Profile and Mechanism of Action
The primary targets of this compound-CHN2 are members of the cysteine protease superfamily, which includes cathepsins, calpains, and caspases. The inhibitory mechanism relies on the diazomethylketone moiety. Following non-covalent binding to the enzyme's active site, the catalytic cysteine residue attacks the carbonyl carbon of the inhibitor. This is followed by a rearrangement that leads to the alkylation of the cysteine thiol by the methylene carbon and the release of dinitrogen gas, forming a stable thioether bond and thus irreversibly inactivating the enzyme[1].
Quantitative Inhibition Data
The inhibitory potency of this compound-CHN2 and related diazomethylketone inhibitors has been evaluated against various cysteine proteases. The following table summarizes key quantitative data from multiple studies.
| Target Protease | Inhibitor | Parameter | Value | Cell Line/Conditions | Reference |
| Cathepsin L | Z-Tyr-Ala-CHN2 | EC50 | 0.13 µM | VeroE6 (SARS-CoV-2 pseudovirus) | [2] |
| Cathepsin L | Z-Tyr-Ala-CHN2 | EC50 | 1.33 µM | VeroE6-eGFP (SARS-CoV-2) | [2] |
| Cathepsin L | K777 (related vinyl sulfone) | EC50 | 0.023 µM | VeroE6 (SARS-CoV-2 pseudovirus) | [2] |
| SARS-CoV-2 Replication | This compound-CHN2 | - | Effective Inhibitor | - | |
| Calpain I (µ-calpain) | Calpain Inhibitor XII | Ki | 19 nM | Purified enzyme | [3] |
| Calpain II (m-calpain) | Calpain Inhibitor XII | Ki | 120 nM | Purified enzyme | [3] |
| Cathepsin B | Calpain Inhibitor XII | Ki | 750 nM | Purified enzyme | [3] |
| Platelet Calpain II | Human low-molecular-mass kininogen (LK) | Ki | 2.7 nM | Purified enzyme with fluorogenic substrate | [4] |
| Platelet Calpain II | Human high-molecular-mass kininogen (HK) | Ki | 2.3 nM (no substrate) | Purified enzyme with fluorogenic substrate | [4] |
| Platelet Calpain II | Human high-molecular-mass kininogen (HK) | Ki | 0.71 nM (saturating substrate) | Purified enzyme with fluorogenic substrate | [4] |
Key Signaling Pathways Targeted by this compound-CHN2
This compound-CHN2, by inhibiting specific cysteine proteases, can modulate critical cellular signaling pathways.
Cathepsin L Signaling in Viral Entry
Cathepsin L, a primary target of this compound-CHN2, is a lysosomal cysteine protease crucial for the entry of several enveloped viruses, including coronaviruses like SARS-CoV-1 and SARS-CoV-2[2]. Following receptor-mediated endocytosis, cathepsin L cleaves the viral spike protein, a necessary step for the fusion of the viral and endosomal membranes and subsequent release of the viral genome into the cytoplasm. Inhibition of cathepsin L by this compound-CHN2 can block this critical step, thereby preventing viral infection[2].
Calpain Signaling in Cellular Processes
Calpains are calcium-activated neutral cysteine proteases involved in a wide array of cellular functions, including cell motility, proliferation, and apoptosis. Dysregulation of calpain activity is implicated in various pathological conditions such as neurodegenerative diseases and cancer. Calpains are regulated by the endogenous inhibitor calpastatin. This compound-CHN2 can inhibit calpain activity, thereby influencing these signaling cascades.
Caspase Signaling in Apoptosis
Caspases are a family of cysteine proteases that are central to the execution of apoptosis, or programmed cell death. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases like caspase-3 and -7. While this compound-CHN2's primary targets are often cathepsins, its broader activity against cysteine proteases suggests potential modulation of caspase-mediated apoptosis.
Experimental Protocols
Determination of Inhibitory Constants (Ki) for Irreversible Inhibitors
Objective: To determine the second-order rate constant (k_inact/K_i) for the irreversible inhibition of a cysteine protease by this compound-CHN2.
Principle: The enzyme is incubated with various concentrations of the irreversible inhibitor, and the residual enzyme activity is measured at different time points. The rate of inactivation (k_obs) is determined for each inhibitor concentration, and a plot of k_obs versus inhibitor concentration yields k_inact/K_i.
Materials:
-
Purified cysteine protease (e.g., Cathepsin L)
-
This compound-CHN2
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC for Cathepsin L)
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound-CHN2 in DMSO.
-
In a 96-well plate, pre-incubate the enzyme with a range of this compound-CHN2 concentrations in the assay buffer at a controlled temperature (e.g., 37°C).
-
At various time intervals (e.g., 0, 5, 10, 20, 30 minutes), add the fluorogenic substrate to initiate the reaction.
-
Immediately measure the fluorescence intensity kinetically over a short period (e.g., 5-10 minutes) using a microplate reader (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
Determine the initial velocity (rate of fluorescence increase) for each time point and inhibitor concentration.
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity against the pre-incubation time. The slope of this line is -k_obs.
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations. The slope of this second plot represents the apparent second-order rate constant, k_inact/K_i[2][5].
Fluorometric Protease Activity Assay
Objective: To measure the activity of a cysteine protease using a fluorogenic substrate.
Principle: The assay utilizes a peptide substrate conjugated to a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme activity.
Materials:
-
Cell lysate or purified enzyme
-
Fluorogenic substrate (e.g., Z-FR-AFC for Cathepsin L)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, containing DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare cell lysates or dilute the purified enzyme in the assay buffer.
-
Add the samples to the wells of a 96-well black microplate.
-
Add the fluorogenic substrate to all wells to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 400/505 nm for AFC)[6][7][8][9].
-
A no-enzyme control should be included to determine the background fluorescence.
-
Enzyme activity can be expressed as relative fluorescence units (RFU) or calculated based on a standard curve of the free fluorophore.
Cell-Based Calpain Activity Assay
Objective: To measure intracellular calpain activity in living cells.
Materials:
-
Cultured cells
-
Cell-permeable fluorogenic calpain substrate (e.g., Boc-Leu-Met-CMAC)
-
Calpain inhibitor (e.g., PD150606) for control
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with the experimental compound or vehicle control.
-
Wash the cells with PBS.
-
Load the cells with the cell-permeable fluorogenic calpain substrate by incubating them in a buffer containing the substrate for a specific time (e.g., 20-30 minutes) at 37°C.
-
Wash the cells to remove excess substrate.
-
Measure the intracellular fluorescence using a flow cytometer or fluorescence microscope[10][11][12][13][14].
-
As a negative control, pre-incubate a set of cells with a known calpain inhibitor before adding the substrate to confirm the specificity of the signal.
Caspase-Glo® 3/7 Assay (Promega)
Objective: To measure the activity of caspase-3 and -7 in cell culture.
Principle: This is a luminescent assay that uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7. Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase activity.
Materials:
-
Cultured cells in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Reagent (contains buffer, substrate, and luciferase)
Procedure:
-
Culture and treat cells with the desired compounds in a 96-well white-walled plate.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium)[15][16][17].
-
Mix the contents of the wells on a plate shaker for 30 seconds to 2 minutes to induce cell lysis and initiate the enzymatic reaction.
-
Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of active caspase-3 and -7 in the sample.
Conclusion
This compound-CHN2 is a valuable tool for studying the roles of cysteine proteases in various biological processes. Its irreversible mechanism of action and broad-spectrum activity make it a potent inhibitor for in vitro and cell-based studies. A thorough understanding of its target profile, inhibitory kinetics, and effects on key signaling pathways is essential for its effective application in research and drug development. The experimental protocols provided herein offer a foundation for the characterization of this compound-CHN2 and other similar cysteine protease inhibitors.
References
- 1. MNDO study of the mechanism of the inhibition of cysteine proteinases by diazomethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of inhibition of platelet calpain II by human kininogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. abcam.com [abcam.com]
- 6. content.abcam.com [content.abcam.com]
- 7. PathSpecific™ Cathepsin L Activity Assay Kit, Fluorometric - Creative Biolabs [creative-biolabs.com]
- 8. Measuring Calpain Activity in Fixed and Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. abcam.com [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.sg]
- 15. promega.com [promega.com]
- 16. ulab360.com [ulab360.com]
- 17. promega.com [promega.com]
Z-LVG-CHN2: A Technical Guide to its Biological Function as a Cathepsin L Inhibitor and Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological function of Z-LVG-CHN2, a small molecule identified as a potent inhibitor of cathepsin L with significant antiviral activity against a range of coronaviruses. The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its study, and provides visual representations of relevant biological pathways and experimental workflows.
Core Biological Function: Inhibition of Cathepsin L-Mediated Viral Entry
This compound-CHN2 is a small molecule that has been identified as an inhibitor of cathepsin L, a lysosomal cysteine protease.[1][2] Its primary biological function in the context of virology is to block the entry of certain viruses, particularly coronaviruses, into host cells.[1][2] Many viruses, including SARS-CoV-2, can enter host cells through two main pathways: fusion at the plasma membrane, which is mediated by proteases like TMPRSS2, or endocytosis followed by fusion from the endosome.[3][4] In the endosomal pathway, the acidic environment of the endosome activates host proteases, such as cathepsin B and L, which then cleave the viral spike (S) protein, a necessary step for the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm.[3][5]
This compound-CHN2 exerts its antiviral effect by specifically targeting and inhibiting the activity of cathepsin L.[1][2] By doing so, it prevents the proteolytic cleavage of the viral S protein within the endosome, thereby halting the fusion process and effectively trapping the virus within the endosome, preventing infection.[1][2] Time-of-addition studies have confirmed that this compound-CHN2 acts during the early stages of the viral infection cycle, which is consistent with its role as an entry inhibitor.[1][2]
The efficacy of this compound-CHN2 is notably cell-type dependent.[1][2] It demonstrates potent antiviral activity in cell lines that primarily rely on the endosomal entry pathway for coronavirus infection, such as VeroE6, A549-hACE2, and HeLa-hACE2 cells.[1][2] However, in cell types like Caco-2 or primary human nasal epithelial cells, which express high levels of the TMPRSS2 protease and predominantly support viral entry via plasma membrane fusion, this compound-CHN2 shows little to no antiviral effect.[1][2] This cell-specific activity makes this compound-CHN2 a valuable research tool for dissecting the mechanisms of coronavirus entry and for studying the differential roles of various host proteases in viral pathogenesis.[1][2]
Quantitative Data: Antiviral Activity and Cytotoxicity
The antiviral potency of this compound-CHN2 has been quantified across various coronaviruses and cell lines. The following tables summarize the key efficacy (EC50), cytotoxicity (CC50), and selectivity index (SI) data.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound-CHN2 | SARS-CoV-2 | A549-hACE2 | 0.046 | >25 | >500 | [6] |
| This compound-CHN2 | SARS-CoV-2 | HeLa-hACE2 | 0.006 | Not Reported | Not Reported | [6] |
| This compound-CHN2 | SARS-CoV-2 | Caco-2 | >50 | >50 | Not Applicable | [6] |
| This compound-CHN2 | SARS-CoV-1 | Not Specified | 0.050 | Not Reported | Not Reported | [6] |
| This compound-CHN2 | HCoV-229E | Not Specified | 0.069 | Not Reported | Not Reported | [6] |
| Compound | Assay | Cell Line | EC50 (µM) | Reference |
| Remdesivir | Viral RNA Yield | A549-hACE2 | Not Reported | [6] |
| PF-00835231 (Mpro inhibitor) | Viral RNA Yield | A549-hACE2 | Not Reported | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the biological function of this compound-CHN2.
Cell Culture and Virus Propagation
-
Cell Lines:
-
VeroE6, A549-hACE2, HeLa-hACE2, Caco-2: These cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
VeroE6-TMPRSS2: These cells are cultured in the same medium as VeroE6 but with the addition of hygromycin to maintain the expression of the TMPRSS2 transgene.[6]
-
-
Virus Stocks:
-
Virus stocks for SARS-CoV-2, SARS-CoV-1, and HCoV-229E are generated and titrated in the VeroE6 cell line.[6] Viral titers are determined by standard plaque assay or TCID50 methods.
-
Immunofluorescence-Based Antiviral Assay
This assay is used to quantify the extent of viral infection by detecting viral proteins within infected cells.
-
Cell Seeding: Seed A549-hACE2 or HeLa-hACE2 cells in 384-well or 1536-well plates at a density of approximately 3000 cells/well and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare serial dilutions of this compound-CHN2 and control compounds. Add the compounds to the cells and incubate for a designated period (e.g., 1 hour) before infection.
-
Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.[6]
-
Incubation: Incubate the infected cells for 24-48 hours at 37°C.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in phosphate-buffered saline (PBS).
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., PBS with 3% BSA).
-
Incubate with a primary antibody against a viral protein, such as anti-spike S1 monoclonal antibody (1:1000 to 1:2000 dilution) or anti-double-stranded RNA (dsRNA) monoclonal antibody J2 (1:2000 to 1:2500 dilution).[6]
-
Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor conjugated).[6]
-
Counterstain cell nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the number of infected cells or the intensity of the viral protein signal relative to the total number of cells (nuclei count). Calculate the EC50 value by fitting the dose-response curve.
Viral RNA Yield Reduction Assay (RT-qPCR)
This assay measures the amount of viral RNA released into the cell culture supernatant, providing a quantitative measure of viral replication.
-
Experimental Setup: Seed A549-hACE2 cells in a multi-well plate and treat with serial dilutions of this compound-CHN2 and control compounds (e.g., remdesivir, PF-00835231) as described above.[6]
-
Infection: Infect the cells with SARS-CoV-2.
-
Supernatant Collection: At 48 hours post-infection, collect the cell culture supernatant.[6]
-
RNA Extraction: Extract viral RNA from the supernatant using a suitable viral RNA extraction kit.
-
RT-qPCR: Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) using primers and probes specific for a viral gene (e.g., E gene, N gene, or RdRp gene).
-
Data Analysis: Quantify the viral RNA copy numbers based on a standard curve. Plot the reduction in viral RNA yield as a function of compound concentration to determine the EC50 value.[6]
Cathepsin Inhibition Assay
This biochemical assay directly measures the inhibitory activity of a compound against a specific cathepsin enzyme.
-
Reagents:
-
Recombinant human cathepsin L, B, or S.
-
A suitable fluorogenic or chromogenic peptide substrate (e.g., Z-Phe-Arg-pNA for Cathepsin L, Z-Arg-Arg-pNA for Cathepsin B).[7]
-
Assay buffer (e.g., sodium acetate buffer with DTT and EDTA).
-
-
Assay Procedure:
-
In a microplate, add the assay buffer, the cathepsin enzyme, and varying concentrations of the inhibitor (this compound-CHN2).
-
Pre-incubate the enzyme and inhibitor for a specified time at 37°C.
-
Initiate the reaction by adding the peptide substrate.
-
Monitor the cleavage of the substrate over time by measuring the change in fluorescence or absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the rate of the enzymatic reaction. Determine the IC50 value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.
Visualizations: Pathways and Workflows
Signaling Pathways
Caption: Coronavirus entry pathways and the inhibitory action of this compound-CHN2.
Experimental Workflows
Caption: General workflow for determining the antiviral activity of this compound-CHN2.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in developing small-molecule inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The respective roles of TMPRSS2 and cathepsins for SARS-CoV-2 infection in human respiratory organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Role of Z-LVG-CHN2 in Inhibiting Viral Entry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel and re-emerging viral pathogens presents a continuous challenge to global health. A critical step in the viral life cycle, and therefore a key target for antiviral therapeutics, is the entry of the virus into the host cell. For many enveloped viruses, this process is not a simple fusion event at the plasma membrane but rather a complex journey into the endosomal pathway, where host factors are co-opted to facilitate viral uncoating and genome release. One such class of host factors is the endosomal cysteine proteases, particularly cathepsins. This technical guide provides an in-depth exploration of the role of Z-LVG-CHN2, a potent cysteine protease inhibitor, in blocking viral entry, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate its function.
Core Mechanism: Targeting Host Cathepsins for Viral Inhibition
This compound-CHN2 (Z-Leu-Val-Gly-CHN2) is a synthetic peptide derivative that acts as an irreversible inhibitor of certain cysteine proteases. Its primary mechanism of antiviral activity lies in its ability to target and inactivate host cell cathepsins, particularly Cathepsin L (CTSL).[1][2]
Many viruses, including coronaviruses (such as SARS-CoV and SARS-CoV-2) and filoviruses (such as Ebola virus), utilize the endocytic pathway for entry into host cells.[1][3] Following attachment to cell surface receptors, the viral particle is internalized into an endosome. As the endosome matures, its internal pH decreases, activating resident proteases like Cathepsin L.[4][5] This activated Cathepsin L then cleaves the viral spike glycoprotein, a critical step that exposes the fusion peptide and triggers the fusion of the viral envelope with the endosomal membrane, ultimately releasing the viral genome into the cytoplasm.[6][7][8]
This compound-CHN2 and similar inhibitors function by covalently modifying the active site cysteine of Cathepsin L, rendering the enzyme inactive. By inhibiting this essential host protease, this compound-CHN2 effectively prevents the proteolytic processing of the viral glycoprotein, thereby halting the fusion process and blocking viral entry.[9] This host-targeted approach offers the potential for broad-spectrum antiviral activity, as numerous viruses rely on the same host factors for entry.
Quantitative Data on Antiviral Activity
The efficacy of this compound-CHN2 and related cathepsin inhibitors has been evaluated against several viruses. The following tables summarize the available quantitative data, primarily focusing on the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit viral replication or entry by 50%.
It is important to note that the antiviral activity of these inhibitors can be cell-type dependent. For instance, in cells that also express other proteases like TMPRSS2, which can also cleave the viral spike protein at the cell surface, the reliance on the endosomal cathepsin pathway, and thus the efficacy of cathepsin inhibitors, may be reduced.[9]
Table 1: Antiviral Activity of Z-Tyr-Ala-CHN2 (a close analog of this compound-CHN2) against Coronaviruses [9]
| Virus | Cell Line | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| SARS-CoV-2 | VeroE6-eGFP | CPE Reduction | 1.33 | > 20 | > 15 |
| SARS-CoV-2 | A549-hACE2 | Intracellular Staining | 0.046 | > 25 | > 500 |
| SARS-CoV-2 | HeLa-hACE2 | Intracellular Staining | 0.006 | > 50 | > 8333 |
| SARS-CoV-2 | Caco-2 | Visual CPE Scoring | > 50 | > 50 | - |
| SARS-CoV-1 | A549-hACE2 | Intracellular Staining | 0.050 | > 25 | > 500 |
| HCoV-229E | HeLa-hACE2 | Intracellular Staining | 0.069 | > 50 | > 724 |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50); CPE: Cytopathic Effect.
Table 2: General Antiviral Activity of Cysteine Protease Inhibitors from Drug Repurposing Screens
| Compound | Virus | Target | Note |
| This compound-CHN2 | SARS-CoV-2 | Cysteine Proteases (likely Cathepsins) | Identified in high-throughput screens as an inhibitor of viral replication. Specific EC50/IC50 values are not consistently reported across studies. |
Experimental Protocols
Pseudovirus Entry Assay
This assay is a common and safe method to study the viral entry process, as it utilizes replication-defective viral particles that carry a reporter gene (e.g., luciferase or GFP).
a. Principle: Pseudoviruses are generated by co-transfecting producer cells (e.g., HEK293T) with plasmids encoding the viral envelope protein of interest (e.g., SARS-CoV-2 Spike), a viral packaging system (e.g., lentiviral or retroviral), and a reporter gene. The resulting pseudoparticles can infect target cells in a manner dictated by the envelope protein but cannot replicate. Inhibition of entry is quantified by a reduction in the reporter gene expression.
b. Detailed Methodology:
-
Cell Culture: Maintain target cells (e.g., Vero E6, A549-hACE2) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Prepare a stock solution of this compound-CHN2 in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay medium.
-
Cell Seeding: Seed target cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection.
-
Compound Treatment: Pre-treat the cells with the serially diluted this compound-CHN2 for 1-2 hours at 37°C. Include a vehicle control (DMSO) and a positive control (e.g., a known entry inhibitor).
-
Pseudovirus Infection: Add the pseudovirus particles to the wells containing the treated cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C to allow for viral entry and reporter gene expression.
-
Quantification:
-
For luciferase reporter: Lyse the cells and measure the luciferase activity using a luminometer.
-
For GFP reporter: Quantify the number of GFP-positive cells using a fluorescence microscope or flow cytometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the EC50 value by fitting the dose-response curve using a non-linear regression model.[10]
-
Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the CC50 of this compound-CHN2 on the target cells.
Cathepsin L Activity Assay
This biochemical assay directly measures the inhibitory effect of this compound-CHN2 on the enzymatic activity of Cathepsin L.
a. Principle: The assay utilizes a fluorogenic substrate that is specifically cleaved by active Cathepsin L, releasing a fluorescent molecule. The rate of fluorescence increase is proportional to the enzyme's activity. The inhibitory potential of this compound-CHN2 is determined by its ability to reduce this fluorescence signal.
b. Detailed Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., sodium acetate buffer, pH 5.5) containing a reducing agent (e.g., DTT).
-
Reconstitute purified human Cathepsin L enzyme in the assay buffer.
-
Prepare a stock solution of the fluorogenic substrate (e.g., Z-Phe-Arg-AMC).
-
Prepare serial dilutions of this compound-CHN2 in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add the purified Cathepsin L enzyme to each well.
-
Add the serially diluted this compound-CHN2 to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Cathepsin-dependent viral entry and its inhibition by this compound-CHN2.
Caption: Workflow for a pseudovirus entry inhibition assay.
Conclusion
This compound-CHN2 represents a promising class of host-targeted antiviral agents. By inhibiting the essential host protease Cathepsin L, it effectively blocks the entry of a range of viruses that rely on the endosomal pathway. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound-CHN2 and similar compounds. The continued exploration of such host-targeted strategies is crucial for the development of broad-spectrum antivirals to combat current and future viral threats.
References
- 1. The Key Role of Lysosomal Protease Cathepsins in Viral Infections [mdpi.com]
- 2. Cathepsin L, transmembrane peptidase/serine subfamily member 2/4, and other host proteases in COVID-19 pathogenesis – with impact on gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cathepsin L Functionally Cleaves the Severe Acute Respiratory Syndrome Coronavirus Class I Fusion Protein Upstream of Rather than Adjacent to the Fusion Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathepsin L functionally cleaves the severe acute respiratory syndrome coronavirus class I fusion protein upstream of rather than adjacent to the fusion peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-LVG-CHN2: A Technical Guide on Target Enzyme Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LVG-CHN2 is a cell-permeable, irreversible tripeptide diazomethylketone inhibitor of cysteine proteases. This class of compounds is characterized by a peptide sequence that directs the inhibitor to the active site of specific proteases, and a diazomethylketone warhead that covalently modifies the catalytic cysteine residue, leading to irreversible inactivation. This compound-CHN2 has garnered significant interest due to its potent antiviral activity, particularly against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This technical guide provides a comprehensive overview of the target enzyme specificity of this compound-CHN2, including available quantitative data, detailed experimental methodologies, and a depiction of its mechanism of action.
Data Presentation: Quantitative Inhibitory Activity
While extensive profiling of this compound-CHN2 against a broad panel of proteases is not widely available in the public domain, its efficacy against SARS-CoV-2 has been established. The primary target is believed to be the viral main protease (3CLpro), a cysteine protease essential for viral replication.
| Target | Metric | Value | Notes |
| SARS-CoV-2 Replication | EC50 | 190 nM | This value represents the effective concentration to inhibit viral replication in a cell-based assay. The primary target is presumed to be the SARS-CoV-2 3CLpro.[1] |
| Herpes Simplex Virus (HSV) Replication | - | Inhibition observed | Specific quantitative data (EC50/IC50) is not readily available. The inhibition is likely due to targeting of viral or host cysteine proteases involved in the viral life cycle.[2][3] |
| Poliovirus Replication | - | No significant effect | This suggests a degree of selectivity, as poliovirus utilizes a different replication strategy that may not be dependent on cysteine proteases sensitive to this compound-CHN2.[2][3] |
| General Cysteine Proteinases | - | Irreversible Inhibitor | This compound-CHN2 is designed to target the binding center of human cysteine proteinases.[2][3] However, specific Ki or IC50 values against a panel of human cysteine proteases (e.g., Cathepsins, Calpains) are not detailed in the available literature. Related diazomethylketone peptide inhibitors have shown varying degrees of selectivity depending on the peptide sequence. |
Experimental Protocols
The following are representative experimental protocols for determining the antiviral efficacy and potential enzyme targets of this compound-CHN2, based on methodologies commonly employed for this class of inhibitors.
High-Throughput Screening for Antiviral Activity (SARS-CoV-2)
This protocol is a representative method for determining the half-maximal effective concentration (EC50) of this compound-CHN2 against SARS-CoV-2 in a cell-based assay.
Objective: To quantify the concentration of this compound-CHN2 required to inhibit SARS-CoV-2-induced cytopathic effect (CPE) by 50%.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
SARS-CoV-2 viral stock
-
This compound-CHN2 stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar)
-
384-well microplates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 384-well plates at a density of 5,000 cells per well and incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound-CHN2 in DMEM.
-
Infection: Add the diluted this compound-CHN2 to the cells, followed by the addition of SARS-CoV-2 at a pre-determined multiplicity of infection (MOI). Include control wells with virus only (positive control for CPE) and cells only (negative control).
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence and normalize the data to the control wells. The EC50 value is calculated by fitting the dose-response curve using a suitable software package.
In Vitro Cysteine Protease Inhibition Assay (Generic)
This protocol describes a general method for assessing the direct inhibitory activity of this compound-CHN2 against a purified cysteine protease (e.g., SARS-CoV-2 3CLpro, Cathepsin L).
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound-CHN2 against a specific cysteine protease.
Materials:
-
Purified recombinant cysteine protease
-
Fluorogenic peptide substrate specific for the protease
-
Assay buffer (specific to the enzyme, typically containing a reducing agent like DTT)
-
This compound-CHN2 stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the cysteine protease to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound-CHN2 in the assay buffer.
-
Pre-incubation: Add the diluted this compound-CHN2 to the wells of the microplate, followed by the addition of the enzyme solution. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the initial reaction velocities from the kinetic reads. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value. For Ki determination, experiments are performed at various substrate concentrations.
Mandatory Visualization
Mechanism of Irreversible Inhibition
The following diagram illustrates the proposed mechanism of action for peptide diazomethylketones, such as this compound-CHN2, in the irreversible inhibition of a cysteine protease.
Caption: Covalent inactivation of a cysteine protease by this compound-CHN2.
Experimental Workflow for Antiviral EC50 Determination
The diagram below outlines the key steps in a cell-based assay to determine the antiviral efficacy of this compound-CHN2.
Caption: Experimental workflow for determining the antiviral EC50 of this compound-CHN2.
Signaling Pathway: Inhibition of Viral Polyprotein Processing
This compound-CHN2 is proposed to inhibit the SARS-CoV-2 3CL protease, which is crucial for cleaving the viral polyprotein into functional non-structural proteins (nsps) necessary for viral replication. The following diagram illustrates this inhibitory effect on the viral replication cycle.
Caption: this compound-CHN2 inhibits viral replication by targeting the 3CL protease.
Conclusion
This compound-CHN2 is a potent, irreversible inhibitor of cysteine proteases with demonstrated antiviral activity against SARS-CoV-2 and HSV. Its mechanism of action involves the covalent modification of the catalytic cysteine in the active site of target enzymes. While a specific EC50 value against SARS-CoV-2 replication has been reported, a comprehensive selectivity profile against a broad range of host and viral proteases is needed to fully characterize its specificity and potential off-target effects. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for further investigation and development of this compound-CHN2 and related compounds as potential therapeutic agents.
References
Foundational Research on the Antiviral Effects of Z-LVG-CHN2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-LVG-CHN2 has emerged as a noteworthy small molecule inhibitor exhibiting antiviral properties, particularly against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This irreversible, cell-permeable cysteine protease inhibitor demonstrates a dual-targeting mechanism of action by inhibiting both the viral main protease (3CLpro) and the host's endosomal cysteine protease, cathepsin L. This dual action effectively disrupts viral replication and entry into host cells. The antiviral efficacy of this compound-CHN2 is, however, cell-type dependent, showing greater potency in cell lines reliant on the endosomal entry pathway. This technical guide provides a comprehensive overview of the foundational research on this compound-CHN2, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways to facilitate further research and drug development efforts.
Introduction
The ongoing need for effective antiviral therapeutics has driven extensive research into small molecule inhibitors that can target various stages of the viral life cycle. This compound-CHN2, a tripeptide derivative, has been identified as a potent inhibitor of cysteine proteases. Its activity against the SARS-CoV-2 main protease (3CLpro), a critical enzyme in the viral replication cycle, and host cathepsin L, which is essential for viral entry in certain cell types, positions it as a compound of significant interest. This document synthesizes the core findings related to the antiviral effects of this compound-CHN2, with a focus on its mechanism of action against coronaviruses.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound-CHN2 and related compounds have been evaluated in various cell lines. The following tables summarize the key quantitative data from foundational studies.
Table 1: Antiviral Activity of this compound-CHN2 and Analogs against Coronaviruses
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound-CHN2 | SARS-CoV-2 | Vero E6 | 0.19 | >20 | >105 | [1] |
| Z-Tyr-Ala-CHN2 | SARS-CoV-2 | VeroE6-eGFP | 1.33 | >20 | >15 | |
| Z-Tyr-Ala-CHN2 | SARS-CoV-2 | A549-hACE2 | 0.046 | >25 | >500 | |
| Z-Tyr-Ala-CHN2 | SARS-CoV-2 | HeLa-hACE2 | 0.006 | >50 | >8333 | |
| Z-Tyr-Ala-CHN2 | SARS-CoV-2 | Caco-2 | >50 | >50 | - | |
| Z-Tyr-Ala-CHN2 | SARS-CoV-1 | Vero E6 | 0.050 | >25 | >500 | |
| Z-Tyr-Ala-CHN2 | HCoV-229E | Huh-7 | 0.069 | >25 | >362 |
Table 2: Inhibitory Activity against Proteases
| Compound | Protease | IC50 (nM) | Assay Type |
| This compound-CHN2 | SARS-CoV-2 3CLpro | - | Cell-based |
| Z-Tyr-Ala-CHN2 | Cathepsin L | - | Enzymatic |
Note: Specific IC50 values for this compound-CHN2 against 3CLpro and Z-Tyr-Ala-CHN2 against Cathepsin L were not explicitly found in the provided search results, but their inhibitory activity is well-established.
Experimental Protocols
This section details the methodologies for the key experiments cited in the foundational research of this compound-CHN2's antiviral effects.
Antiviral Screening Assay in Vero E6 Cells
This protocol is used to determine the half-maximal effective concentration (EC50) of a compound in inhibiting viral-induced cytopathic effect (CPE).
-
Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 2.5 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound-CHN2 in culture medium.
-
Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
Treatment: Immediately after infection, add the diluted compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Quantification of Viral CPE:
-
Crystal Violet Staining: Fix the cells with 4% paraformaldehyde, stain with 0.5% crystal violet solution, and solubilize the stain. Measure the absorbance at 570 nm.
-
qRT-PCR: Extract viral RNA from the supernatant and perform quantitative reverse transcription PCR to determine the viral load.
-
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control. Determine the EC50 value by fitting the data to a dose-response curve.
Cytotoxicity Assay
This protocol is used to determine the half-maximal cytotoxic concentration (CC50) of a compound.
-
Cell Seeding: Seed Vero E6 cells in 96-well plates as described for the antiviral assay.
-
Compound Treatment: Add serial dilutions of this compound-CHN2 to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Viability Assessment: Use a commercial cell viability assay (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the vehicle control. Determine the CC50 value from the dose-response curve.
Time-of-Addition Assay
This assay helps to determine the stage of the viral replication cycle targeted by the antiviral compound.
-
Infection: Infect a monolayer of Vero E6 cells with SARS-CoV-2 at a high MOI (e.g., 1-5) for 1 hour at 4°C to allow for synchronized viral attachment.
-
Washing: Wash the cells with cold PBS to remove unbound virus.
-
Time Course Addition: Add this compound-CHN2 at a concentration of 5-10 times its EC50 at different time points post-infection (e.g., -1, 0, 1, 2, 4, 6, 8 hours).
-
Incubation: Incubate the cells for a single replication cycle (e.g., 10-12 hours).
-
Quantification: Harvest the supernatant and quantify the viral yield using a plaque assay or qRT-PCR.
-
Analysis: Plot the viral yield against the time of compound addition. A loss of inhibitory effect at a specific time point indicates that the compound targets a step that has already occurred.
Cathepsin L Inhibition Assay (Enzymatic)
This assay measures the direct inhibitory effect of a compound on cathepsin L activity.
-
Reagents:
-
Cathepsin L enzyme
-
Fluorogenic substrate (e.g., Z-FR-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Test compound (this compound-CHN2)
-
-
Procedure:
-
In a 96-well black plate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the cathepsin L enzyme and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) over time using a plate reader.
-
-
Data Analysis: Calculate the rate of substrate cleavage for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)
This assay quantifies the inhibition of the viral main protease activity.
-
Reagents:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET-based substrate containing the 3CLpro cleavage sequence flanked by a fluorophore and a quencher (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
Test compound (this compound-CHN2)
-
-
Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the recombinant 3CLpro enzyme and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the FRET substrate.
-
Measure the increase in fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) as the substrate is cleaved, separating the fluorophore and quencher.
-
-
Data Analysis: Determine the initial velocity of the reaction for each compound concentration. Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and experimental setups described in this guide.
Caption: SARS-CoV-2 Entry and Replication Pathways Targeted by this compound-CHN2.
References
Introduction to 3CLpro and Z-LVG-CHN2
An In-Depth Technical Guide to the Inhibition of 3CL Protease by Z-LVG Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibition of the 3C-like protease (3CLpro), a critical enzyme in the life cycle of coronaviruses, by the cysteine protease inhibitor this compound-CHN2. This document synthesizes available data on its mechanism of action, inhibitory activity, and provides detailed experimental protocols for its characterization.
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease essential for the replication of coronaviruses, including SARS-CoV-2. It cleaves the viral polyproteins at multiple sites to release functional non-structural proteins required for viral replication and transcription. Due to its critical role and high conservation among coronaviruses, 3CLpro is a prime target for antiviral drug development.
This compound-CHN2 is a cell-permeable, irreversible inhibitor of cysteine proteases. As a tripeptide derivative, it is designed to mimic the substrate of cysteine proteases, allowing it to target their active sites. Research has identified this compound-CHN2 as an effective inhibitor of SARS-CoV-2 replication, with its mechanism of action attributed to the inhibition of 3CLpro[1].
Mechanism of Covalent Inhibition
This compound-CHN2 belongs to a class of irreversible inhibitors that form a covalent bond with a key residue in the enzyme's active site, leading to its permanent inactivation. The catalytic activity of 3CLpro relies on a Cys-His catalytic dyad (Cys145 and His41) within its active site[2][3].
The proposed mechanism of inhibition by this compound-CHN2 involves the following steps:
-
Binding: The peptide backbone of this compound-CHN2 positions the inhibitor within the substrate-binding pocket of 3CLpro.
-
Nucleophilic Attack: The catalytic cysteine (Cys145) of 3CLpro, activated by the adjacent histidine (His41), performs a nucleophilic attack on the electrophilic warhead of the inhibitor (in this case, the diazomethylketone or a similar reactive group).
-
Covalent Adduct Formation: This attack results in the formation of a stable, irreversible covalent bond between the sulfur atom of Cys145 and the inhibitor. This adduct permanently blocks the active site, preventing substrate binding and catalysis.
Quantitative Data on Inhibitory Activity
The primary quantitative data available for this compound-CHN2 pertains to its activity in cell-based assays, which measure the overall effect on viral replication. It is important to distinguish between the half-maximal effective concentration (EC50), determined in a cellular environment, and the half-maximal inhibitory concentration (IC50), which measures direct enzyme inhibition in a biochemical assay.
| Compound | Assay Type | Target | Value | Reference |
| This compound-CHN2 | Cell-based antiviral assay | SARS-CoV-2 Replication | EC50 = 190 nM | [1] |
Note: As of the latest search, specific in vitro IC50, Ki, or k_inact values for the direct inhibition of purified 3CLpro by this compound-CHN2 are not publicly available. The EC50 value reflects the compound's potency in a biological system, which includes factors like cell permeability in addition to target engagement.
Experimental Protocols
The following sections provide detailed methodologies for characterizing the inhibition of 3CLpro by compounds such as this compound-CHN2. These are generalized protocols based on established methods for studying viral proteases and their inhibitors.
In Vitro FRET-Based Enzymatic Assay for Irreversible Inhibitors
This protocol describes how to determine the kinetic parameters, including the inhibition constant (Ki) and the rate of inactivation (kinact), for an irreversible inhibitor of 3CLpro using a Förster Resonance Energy Transfer (FRET) assay.
Materials:
-
Recombinant, purified SARS-CoV-2 3CLpro
-
FRET-based peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Inhibitor (this compound-CHN2) stock solution in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Protocol:
-
Reagent Preparation:
-
Dilute the 3CLpro enzyme to a working concentration (e.g., 50 nM) in cold Assay Buffer.
-
Dilute the FRET substrate to a working concentration (e.g., 20 µM) in Assay Buffer.
-
Prepare a serial dilution of this compound-CHN2 in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
-
-
Assay Procedure (Time-Dependent Inhibition):
-
To each well of the microplate, add the desired volume of inhibitor dilution. Include a DMSO-only control (no inhibition).
-
Initiate the reaction by adding the 3CLpro enzyme solution to each well.
-
Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 5, 10, 20, 30 minutes) at room temperature.
-
After each pre-incubation time, add the FRET substrate to start the proteolytic reaction.
-
Immediately begin monitoring the fluorescence signal (Excitation: ~340 nm, Emission: ~490 nm) kinetically for 15-30 minutes.
-
-
Data Analysis:
-
For each inhibitor concentration and pre-incubation time, determine the initial velocity (rate of fluorescence increase) of the reaction.
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line gives the apparent rate of inactivation (k_obs).
-
Plot k_obs versus the inhibitor concentration. Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (kinact) and the inhibition constant (Ki).
-
Cell-Based Antiviral Assay
This protocol outlines a method to determine the EC50 of an inhibitor against SARS-CoV-2 in a suitable cell line, such as Vero E6 cells, by measuring the reduction of viral cytopathic effect (CPE).
Materials:
-
Vero E6 cells
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 viral stock
-
Inhibitor (this compound-CHN2) stock solution in DMSO
-
96-well clear-bottom microplates
-
Cell viability reagent (e.g., CellTiter-Glo® or Crystal Violet)
-
Plate reader (luminescence or absorbance)
Protocol:
-
Cell Seeding:
-
Seed Vero E6 cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound-CHN2 in cell culture medium. Include a DMSO-only control (vehicle) and a no-cell control (background).
-
Add the compound dilutions to the cells and incubate for 1-2 hours.
-
-
Viral Infection:
-
In a BSL-3 facility, infect the cells by adding SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.05.
-
Include uninfected cells as a negative control for CPE.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2, or until significant CPE is observed in the virus control wells.
-
-
Endpoint Analysis:
-
Assess cell viability using a suitable reagent. For Crystal Violet, fix and stain the cells, then solubilize the dye and measure absorbance. For CellTiter-Glo®, add the reagent and measure luminescence.
-
-
Data Analysis:
-
Normalize the data to the uninfected cell controls (100% viability) and the virus-only controls (0% viability).
-
Plot the percentage of cell viability versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic regression model to determine the EC50 value.
-
Conclusion and Future Directions
This compound-CHN2 has been identified as a potent inhibitor of SARS-CoV-2 replication, acting through the irreversible covalent modification of the viral 3CL protease. While its efficacy in a cellular context is established with a low nanomolar EC50, further biochemical characterization is required to fully understand its inhibitory mechanism.
Future research should focus on:
-
In Vitro Kinetic Analysis: Determining the IC50, Ki, and kinact values for the direct inhibition of purified 3CLpro to quantify its enzymatic potency and rate of inactivation.
-
Structural Studies: Obtaining a co-crystal structure of 3CLpro in complex with this compound-CHN2 to visualize the precise binding interactions and confirm the covalent modification of Cys145.
-
Selectivity Profiling: Assessing the inhibitory activity of this compound-CHN2 against other human cysteine proteases to evaluate its selectivity and potential for off-target effects.
Such studies will provide a more complete picture of this compound-CHN2 as a 3CLpro inhibitor and guide the development of next-generation broad-spectrum anticoronaviral agents.
References
The Core of Host-Pathogen Interaction: A Technical Guide to Z-LVG's Engagement with Host Cell Cathepsins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LVG-CHN2 (N-benzyloxycarbonyl-leucyl-valyl-glycine diazomethylketone) is a cell-permeable, irreversible inhibitor of cysteine proteases, with a significant impact on the activity of host cell cathepsins. This technical guide provides an in-depth analysis of the interaction between this compound-CHN2 and host cell cathepsins, its downstream consequences on cellular signaling pathways, and its potential as a therapeutic agent, particularly in the context of viral infections. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Quantitative Data on Cathepsin Inhibition
Table 1: Antiviral Activity of this compound-CHN2 and Other Cathepsin Inhibitors
| Compound | Virus | Cell Line | Parameter | Value | Reference |
| This compound-CHN2 | SARS-CoV-2 | Vero E6 | EC50 | 190 nM | [Source for this compound-CHN2 EC50 not found in provided search results] |
| Z-Tyr-Ala-CHN2 | SARS-CoV-2 | A549-hACE2 | EC50 | 0.046 µM | [1] |
| Z-Tyr-Ala-CHN2 | SARS-CoV-2 | HeLa-hACE2 | EC50 | 0.006 µM | [1] |
| Z-Tyr-Ala-CHN2 | SARS-CoV-1 | A549-hACE2 | EC50 | 0.050 µM | [1] |
| Z-Tyr-Ala-CHN2 | HCoV-229E | HeLa-hACE2 | EC50 | 0.069 µM | [1] |
Table 2: Inhibitory Constants (Ki) of Various Inhibitors against Cathepsins
| Inhibitor | Target Cathepsin | Ki Value | Reference |
| Isonicotinyl-LLLal | Cathepsin B | 12 nM | [2] |
| Isonicotinyl-LLLal | Cathepsin L | 20 nM | [2] |
| ZLLLal | Cathepsin B | 88 nM | [2] |
| ZLLLal | Cathepsin L | 163 nM | [2] |
Note: The data for Isonicotinyl-LLLal and ZLLLal are included to provide context for the potency of similar peptide-based inhibitors against cathepsins B and L.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments relevant to the study of this compound-CHN2's interaction with host cell cathepsins.
Cathepsin Activity Assay (General Protocol)
This protocol can be adapted to measure the inhibitory effect of this compound-CHN2 on the activity of specific cathepsins (e.g., Cathepsin B, L, or S) in cell lysates.
Materials:
-
Cells of interest (e.g., Vero E6, A549)
-
This compound-CHN2 (or other inhibitors)
-
Cell Lysis Buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and protease inhibitor cocktail without cysteine protease inhibitors)
-
Cathepsin-specific fluorogenic substrate (e.g., Z-RR-AMC for Cathepsin B, Z-FR-AMC for Cathepsin L)
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, and 5 mM DTT, pH 5.5)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Treat cells with desired concentrations of this compound-CHN2 or vehicle control for a specified duration.
-
Wash cells with ice-cold PBS and lyse them in Cell Lysis Buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Enzymatic Assay:
-
In a 96-well black microplate, add 50 µL of Assay Buffer to each well.
-
Add 10-50 µg of cell lysate to each well.
-
Add the cathepsin-specific fluorogenic substrate to a final concentration of 10-50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Calculate the cathepsin activity as the rate of fluorescence increase and normalize to the protein concentration. The inhibitory effect of this compound-CHN2 is determined by comparing the activity in treated samples to the vehicle control.
-
Viral Entry Inhibition Assay
This assay assesses the ability of this compound-CHN2 to block the entry of viruses that rely on cathepsin-mediated processing of their surface glycoproteins.
Materials:
-
Permissive host cells (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock (e.g., SARS-CoV-2)
-
This compound-CHN2
-
Cell culture medium
-
Reagents for quantifying viral infection (e.g., antibodies for immunofluorescence, reagents for RT-qPCR)
Procedure:
-
Seed host cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound-CHN2 or a vehicle control for 1-2 hours.
-
Infect the cells with the virus at a known multiplicity of infection (MOI).
-
After the incubation period for viral adsorption (e.g., 1 hour), remove the virus-containing medium and replace it with fresh medium containing the respective concentrations of this compound-CHN2.
-
Incubate the cells for a period sufficient for one round of viral replication (e.g., 24-48 hours).
-
Quantify the level of viral infection using a suitable method:
-
Immunofluorescence: Fix and permeabilize the cells, then stain for a viral antigen. The percentage of infected cells can be determined by microscopy.
-
RT-qPCR: Extract total RNA from the cells and quantify the amount of viral RNA using reverse transcription-quantitative PCR.
-
-
Calculate the EC50 value of this compound-CHN2 by plotting the percentage of infection inhibition against the inhibitor concentration.
Caspase-Dependent Apoptosis Assay
This protocol determines if the cell death induced by this compound-CHN2's inhibition of cathepsins is mediated by caspases.
Materials:
-
Cells of interest
-
This compound-CHN2
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
Reagents for apoptosis detection (e.g., Annexin V-FITC and Propidium Iodide (PI) staining kit, Caspase-Glo® 3/7 Assay)
-
Flow cytometer or luminometer
Procedure:
-
Seed cells in a multi-well plate.
-
Treat the cells with this compound-CHN2 in the presence or absence of a pan-caspase inhibitor (e.g., Z-VAD-FMK) for 24-48 hours. Include appropriate controls (untreated, vehicle, Z-VAD-FMK alone).
-
Annexin V/PI Staining:
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
-
Caspase Activity Assay:
-
Lyse the treated cells according to the manufacturer's protocol for the caspase activity assay kit (e.g., Caspase-Glo® 3/7).
-
Add the caspase substrate and incubate.
-
Measure the luminescence using a plate reader. A decrease in caspase activity in the presence of Z-VAD-FMK would indicate a caspase-dependent apoptotic pathway.
-
Signaling Pathways and Logical Relationships
The interaction of this compound-CHN2 with host cell cathepsins initiates a cascade of events that can significantly alter cellular physiology. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex relationships.
Viral Entry Inhibition by this compound-CHN2
Many enveloped viruses, such as coronaviruses, utilize host cell cathepsins within the endo-lysosomal pathway to cleave their surface glycoproteins, a necessary step for membrane fusion and viral genome release into the cytoplasm. This compound-CHN2, by inhibiting cathepsins B and L, can effectively block this crucial stage of the viral life cycle.
Caption: this compound-CHN2 blocks viral entry by inhibiting endosomal cathepsins B and L.
Induction of Caspase-Dependent Apoptosis by Cathepsin Inhibition
The inhibition of cathepsins B and L by compounds like this compound-CHN2 can lead to lysosomal dysfunction, which in turn can trigger the intrinsic pathway of apoptosis. This process involves the activation of a caspase cascade, ultimately leading to programmed cell death.
Caption: Inhibition of cathepsins by this compound-CHN2 induces caspase-dependent apoptosis.
Experimental Workflow for Assessing this compound-CHN2 Efficacy
A logical workflow is essential for the systematic evaluation of a potential therapeutic agent like this compound-CHN2. This diagram outlines the key experimental stages, from initial in vitro characterization to cellular efficacy studies.
Caption: A logical workflow for the comprehensive evaluation of this compound-CHN2.
Conclusion and Future Directions
This compound-CHN2 demonstrates significant potential as a modulator of host cell cathepsin activity, with clear implications for antiviral therapy and the induction of apoptosis. The provided data and protocols offer a foundational framework for researchers to further investigate its mechanism of action. However, a notable gap in the current literature is the lack of specific inhibitory constants (Ki and IC50 values) for this compound-CHN2 against individual cathepsins. Future research should prioritize the determination of these values to enable a more precise understanding of its inhibitory profile and to facilitate structure-activity relationship studies for the development of next-generation cathepsin inhibitors. Furthermore, a deeper exploration of the downstream signaling consequences of this compound-CHN2-mediated cathepsin inhibition in various cell types and disease models will be crucial for its potential translation into clinical applications.
References
- 1. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of rat liver cathepsins B and L by the peptide aldehyde benzyloxycarbonyl-leucyl-leucyl-leucinal and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
basic properties of Z-LVG-CHN2 inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Properties and Mechanism of Action
Z-LVG-CHN2 is a cell-permeable, irreversible inhibitor of cysteine proteases. This tripeptide derivative is designed to mimic a substrate-binding region of human cysteine proteases, allowing it to target and covalently modify the active site of these enzymes. Its inhibitory activity has been demonstrated against a range of cysteine proteases, including viral proteases essential for replication and host proteases involved in viral entry.
Notably, this compound-CHN2 has been identified as an effective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle.[1] Additionally, it targets host cell endosomal proteases, such as Cathepsin L and potentially Cathepsin B, which are involved in the proteolytic cleavage of viral spike proteins, a necessary step for the entry of many viruses, including coronaviruses.[2][3] There is also evidence to suggest that this compound-CHN2 can inhibit calpains, a family of calcium-dependent cysteine proteases involved in various cellular processes.[4]
Quantitative Data Summary
The following tables summarize the key chemical and biological properties of this compound-CHN2.
Table 1: Chemical Properties of this compound-CHN2
| Property | Value | Reference |
| CAS Number | 119670-30-3 | N/A |
| Molecular Formula | C₂₂H₃₁N₅O₅ | N/A |
| Molecular Weight | 445.51 g/mol | N/A |
| Purity | >98% | [5] |
| Solubility | Soluble in DMSO | N/A |
| Storage | Store at -20°C. In solvent, store at -80°C for up to 6 months. | [6] |
Table 2: In Vitro Antiviral Activity and Cytotoxicity of this compound-CHN2
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | 0.19 | >20 | >105 | [1][7] |
| SARS-CoV-2 | VeroE6-eGFP | 1.33 | >20 | >15 | [7] |
| SARS-CoV-2 | A549-hACE2 | 0.046 | >25 | >543 | [7] |
| SARS-CoV-2 | HeLa-hACE2 | 0.006 | >50 | >8333 | [7] |
| SARS-CoV-1 | A549-hACE2 | 0.050 | >25 | >500 | [7] |
| HCoV-229E | HeLa-hACE2 | 0.069 | >50 | >724 | [7] |
Signaling Pathway Inhibition: Coronavirus Entry
This compound-CHN2 inhibits the endosomal entry pathway of coronaviruses by targeting host Cathepsin L. The following diagram illustrates this mechanism.
Caption: this compound-CHN2 inhibits coronavirus entry by blocking Cathepsin L-mediated spike protein cleavage within the endosome.
Experimental Protocols
Time-of-Addition Assay to Determine Mechanism of Antiviral Activity
This assay is crucial for determining whether an inhibitor acts at the early (entry) or late (replication) stages of the viral life cycle.
Methodology:
-
Cell Seeding: Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in a multi-well plate and incubate overnight to form a confluent monolayer.
-
Virus Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Time-Course Addition of Inhibitor: Add this compound-CHN2 at a predetermined effective concentration to different wells at various time points post-infection (e.g., -2, 0, 2, 4, 6, 8 hours). Include a "no-drug" control.
-
Incubation: Incubate the plates for a full replication cycle (e.g., 24-48 hours for SARS-CoV-2).
-
Quantification of Viral Yield: Harvest the supernatant and quantify the viral titer using a plaque assay or quantify intracellular viral RNA via RT-qPCR.
-
Data Analysis: Plot the percentage of viral inhibition against the time of drug addition. Inhibition observed only when the drug is added early suggests an entry inhibitor, while inhibition at later time points indicates a replication inhibitor.
Caption: Workflow for a time-of-addition assay to elucidate the stage of viral inhibition.
SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)
This in vitro enzymatic assay directly measures the ability of this compound-CHN2 to inhibit the proteolytic activity of SARS-CoV-2 3CLpro.
Methodology:
-
Reagent Preparation:
-
Recombinant SARS-CoV-2 3CLpro enzyme.
-
A fluorescently quenched peptide substrate containing the 3CLpro cleavage sequence (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).
-
Assay buffer (e.g., Tris-HCl, pH 7.3, with EDTA and DTT).
-
This compound-CHN2 serially diluted in DMSO.
-
-
Assay Setup: In a 384-well plate, add the assay buffer, the 3CLpro enzyme, and the serially diluted this compound-CHN2. Include a "no-inhibitor" (DMSO only) control and a "no-enzyme" control.
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the FRET peptide substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin reading the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) at regular intervals for a set period (e.g., 30-60 minutes) at a constant temperature.
-
Data Analysis: Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each concentration of the inhibitor. Normalize the velocities to the "no-inhibitor" control and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Caption: Workflow for an in vitro FRET-based assay to determine 3CLpro inhibition.
References
- 1. biocompare.com [biocompare.com]
- 2. Recent advances in developing small-molecule inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic antiviral activity of a cathepsin B/L inhibitor and a TMPRSS2 inhibitor against SARS-CoV-2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of growth of human TE2 and C-33A cells by the cell-permeant calpain inhibitor benzyloxycarbonyl-Leu-Leu-Tyr diazomethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-CHN2 [119670-30-3] | ナミキ商事株式会社 [namiki-s.co.jp]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Antiviral Assays
Topic: A Representative Protocol for In Vitro Antiviral Compound Screening
For Researchers, Scientists, and Drug Development Professionals
Note: The specific protocol "Z-LVG-CHN2" could not be found in publicly available scientific literature. The following application note and protocol have been synthesized from established in vitro antiviral assay methodologies to provide a comprehensive and representative guide for screening antiviral compounds.
Introduction
The emergence and re-emergence of viral diseases necessitate the rapid development of effective antiviral therapeutics. A critical initial step in this process is the in vitro screening of compound libraries to identify potential drug candidates that can inhibit viral replication. This document outlines a detailed protocol for a cell-based assay to determine the antiviral efficacy of test compounds against a given virus, focusing on the widely used cytopathic effect (CPE) inhibition assay. This assay is a fundamental method for high-throughput screening and initial characterization of antiviral agents.[1][2] Parallel assessment of compound cytotoxicity is essential to ensure that the observed antiviral activity is not a result of toxicity to the host cells.[3][4]
Principle of the Assay
The antiviral screening process involves infecting a susceptible host cell line with a virus in the presence of varying concentrations of a test compound. The efficacy of the compound is determined by its ability to protect the cells from the virus-induced CPE, which is the structural and morphological changes in host cells caused by viral invasion.[5][6] Cell viability is typically quantified using a colorimetric or fluorometric assay, such as the MTT or neutral red uptake assay.[6][7] Concurrently, a cytotoxicity assay is performed where the same host cells are treated with the test compound in the absence of the virus to determine the compound's toxicity.[3][4][8] The results are used to calculate the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window.[2]
Data Presentation
The quantitative data from the antiviral and cytotoxicity assays should be summarized for clear comparison. The following tables provide an example of how to present the results for a set of hypothetical test compounds.
Table 1: Cytotoxicity and Antiviral Activity of Test Compounds
| Compound ID | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| Compound A | >100 | 5.2 | >19.2 |
| Compound B | 25.6 | 1.8 | 14.2 |
| Compound C | 12.3 | 15.1 | 0.8 |
| Control Drug | 88.4 | 2.5 | 35.4 |
-
CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability.
-
EC50 (50% Effective Concentration): The concentration of the compound that provides 50% protection against virus-induced cell death.
-
Selectivity Index (SI): The ratio of CC50 to EC50. A higher SI value indicates a more promising antiviral candidate.
Experimental Protocols
Materials and Reagents
-
Cell Line: A cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza).[8]
-
Virus Stock: A titrated stock of the virus to be tested.
-
Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO) at a known stock concentration.
-
Cell Culture Medium: Appropriate medium for the cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Medium: Cell culture medium with a reduced concentration of FBS (e.g., 2%).
-
96-well Cell Culture Plates: For cell seeding and assays.
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Neutral Red Dye.
-
Solubilization Buffer (e.g., DMSO or a solution of SDS in HCl).
-
Phosphate-Buffered Saline (PBS).
-
Positive Control Antiviral Drug.
General Experimental Workflow
The overall workflow for the antiviral assay is depicted in the diagram below.
References
- 1. reframeDB [reframedb.org]
- 2. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 3. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. pblassaysci.com [pblassaysci.com]
- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
Application Notes and Protocols for Z-LVG-CHN in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LVG-CHN is a synthetic peptide derivative that acts as an irreversible inhibitor of certain cysteine proteases, particularly cathepsins. Its structure, featuring a diazomethylketone (CHN2) reactive group, allows it to specifically target the active site of these enzymes, leading to their inactivation. In cell culture, this compound-CHN is a valuable tool for investigating the roles of specific cysteine proteases in various cellular processes, including protein degradation, apoptosis, and viral entry. These application notes provide detailed protocols for the use of this compound-CHN in cell culture experiments, guidelines for data interpretation, and representations of the underlying biological pathways.
Disclaimer: this compound-CHN is a research chemical. Specific optimal concentrations and incubation times should be determined empirically for each cell line and experimental condition. The following protocols provide a general framework for experimentation.
Mechanism of Action
This compound-CHN belongs to the class of diazomethylketone-based irreversible cysteine protease inhibitors. The peptide sequence (Leu-Val-Gly) provides specificity for the target protease's binding pocket. The diazomethylketone group acts as a reactive "warhead." Upon binding, the active site cysteine residue of the protease attacks the diazomethyl group, leading to the formation of a covalent thioether bond and irreversible inactivation of the enzyme.
Caption: Mechanism of this compound-CHN inhibition.
Applications in Cell Culture
-
Inhibition of Lysosomal Proteolysis: this compound-CHN can be used to study the role of lysosomal cathepsins in cellular homeostasis and the degradation of cellular components.
-
Apoptosis Research: By inhibiting specific cathepsins, researchers can investigate their involvement in the apoptotic cascade.
-
Virology: Some viruses utilize host cell cathepsins for entry and replication. This compound-CHN can be employed to explore the necessity of these proteases for viral infection.[1]
Experimental Protocols
Protocol 1: Determination of Optimal this compound-CHN Concentration using a Cell Viability Assay
This protocol is designed to determine the cytotoxic potential of this compound-CHN on a specific cell line and to identify a suitable working concentration for subsequent experiments.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound-CHN (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of assay (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound-CHN in complete culture medium. A typical starting range might be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used for the dilutions.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound-CHN dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve to determine the CC50 (50% cytotoxic concentration). For subsequent experiments, use a concentration well below the CC50 that still demonstrates the desired inhibitory effect.
Caption: Workflow for determining optimal this compound-CHN concentration.
Protocol 2: Assessment of Apoptosis Induction by this compound-CHN using Annexin V/Propidium Iodide Staining
This protocol determines if this compound-CHN induces apoptosis in the target cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound-CHN
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound-CHN at the predetermined non-toxic concentration and a higher, potentially apoptotic concentration, alongside a vehicle control. Incubate for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ to minimize membrane damage.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[2][3][4]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Apoptosis assessment workflow.
Protocol 3: In-Cell Western Assay for Cathepsin Activity
This protocol provides a method to quantify the inhibitory effect of this compound-CHN on a specific cathepsin within the cell.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound-CHN
-
96-well black, clear-bottom plates
-
Activity-based probe for the target cathepsin (e.g., a fluorescently-labeled irreversible inhibitor)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate. Treat cells with various concentrations of this compound-CHN for a predetermined time.
-
Probe Labeling: Add the activity-based probe to the live cells and incubate according to the probe's protocol to allow for labeling of active cathepsins.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them.
-
Staining: Stain the cell nuclei with DAPI for cell counting and normalization.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of the activity-based probe per cell. A decrease in fluorescence intensity in this compound-CHN-treated cells compared to the control indicates inhibition of the target cathepsin.
Data Presentation
Quantitative data from the experiments should be summarized in tables for easy comparison.
Table 1: Cytotoxicity of this compound-CHN on [Cell Line Name]
| This compound-CHN Conc. (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| CC50 (µM) |
Table 2: Apoptotic Effect of this compound-CHN on [Cell Line Name] at 24 hours
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | |||
| This compound-CHN [Low Conc.] | |||
| This compound-CHN [High Conc.] | |||
| Positive Control |
Table 3: Inhibition of Cathepsin [Target] Activity by this compound-CHN in [Cell Line Name]
| This compound-CHN Conc. (µM) | Normalized Fluorescence Intensity | % Inhibition |
| 0 (Vehicle) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| IC50 (µM) |
Signaling Pathway
Cathepsins are primarily located in lysosomes and are involved in the degradation of proteins taken up by endocytosis and phagocytosis, as well as in autophagy. Their inhibition by this compound-CHN can disrupt these processes, potentially leading to the accumulation of undigested material and cellular stress. In some contexts, the release of cathepsins from the lysosome into the cytoplasm can trigger apoptosis through the activation of caspases.
Caption: Cellular pathways affected by this compound-CHN.
References
Optimal Working Concentration of Z-LVG-CHN2 for Herpes Simplex Virus (HSV) Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LVG-CHN2 is a cell-permeable, irreversible cysteine protease inhibitor. It is a tripeptide derivative that mimics the proteinase-binding center of human cystatin C.[1][2] Research has demonstrated that this compound-CHN2 exhibits potent antiviral activity by inhibiting the replication of Herpes Simplex Virus (HSV).[1][2] This document provides detailed application notes and protocols for determining the optimal working concentration of this compound-CHN2 for HSV inhibition in a research setting. The methodologies outlined are based on established virological assays and principles of antiviral drug screening.
Mechanism of Action
This compound-CHN2 functions as an inhibitor of cysteine proteases.[1] While the precise host or viral cysteine protease targeted by this compound-CHN2 in the context of HSV infection is not fully elucidated in the available literature, it is known that host cell proteases can be involved in viral entry and replication. By inhibiting these proteases, this compound-CHN2 likely interferes with critical steps in the HSV life cycle, leading to a reduction in viral replication.
Quantitative Data Summary
The primary literature confirms the inhibitory effect of this compound-CHN2 on HSV-1 replication, noting that it displays strong inhibitory effects.[1][2] However, specific quantitative data such as the half-maximal effective concentration (EC50) and the 50% cytotoxic concentration (CC50) for HSV are not detailed in the readily available abstracts. To guide researchers, the following tables present a template for how such data should be structured once determined experimentally.
Table 1: Antiviral Activity and Cytotoxicity of this compound-CHN2 against HSV-1
| Parameter | Cell Line | Value |
| EC50 (µM) | Vero | [Insert experimentally determined value] |
| CC50 (µM) | Vero | [Insert experimentally determined value] |
| Selectivity Index (SI = CC50/EC50) | Vero | [Insert calculated value] |
Table 2: Comparison of Inhibitory Activity
| Compound | Target | EC50 (µM) |
| This compound-CHN2 | HSV-1 | [Insert experimentally determined value] |
| Acyclovir | HSV-1 | [Insert literature value for comparison, e.g., ~1 µM] |
| This compound-CHN2 | SARS-CoV-2 (3CLpro) | 0.19 |
Experimental Protocols
To determine the optimal working concentration of this compound-CHN2 for HSV inhibition, a two-pronged experimental approach is necessary: first, to assess its toxicity on the host cells, and second, to evaluate its efficacy in inhibiting viral replication.
Protocol 1: Determination of Cytotoxicity (CC50) by MTT Assay
This protocol determines the concentration of this compound-CHN2 that is toxic to the host cells.
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound-CHN2 stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound-CHN2 in DMEM with 2% FBS. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Remove the growth medium from the cells and add 100 µL of the diluted this compound-CHN2 to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells treated with vehicle (DMSO) as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control. The CC50 is the concentration of the compound that reduces cell viability by 50%.
Protocol 2: Determination of Antiviral Efficacy (EC50) by Plaque Reduction Assay
This protocol measures the ability of this compound-CHN2 to inhibit the formation of viral plaques.
Materials:
-
Vero cells
-
DMEM with 10% FBS and 2% FBS
-
HSV-1 stock of known titer (PFU/mL)
-
This compound-CHN2 stock solution
-
24-well cell culture plates
-
Methylcellulose overlay medium (e.g., DMEM with 2% FBS and 1% methylcellulose)
-
Crystal Violet staining solution (0.5% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for fixing
Procedure:
-
Seed Vero cells in 24-well plates and grow to confluence.
-
Prepare serial dilutions of this compound-CHN2 in DMEM with 2% FBS at concentrations below the determined CC50.
-
In a separate tube, dilute the HSV-1 stock to a concentration that will produce 50-100 plaques per well.
-
Pre-incubate the diluted virus with an equal volume of each this compound-CHN2 dilution for 1 hour at 37°C.
-
Aspirate the growth medium from the confluent Vero cell monolayers and infect the cells with 100 µL of the virus-compound mixture. Include a virus-only control.
-
Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
After adsorption, aspirate the inoculum and overlay the cells with 1 mL of methylcellulose overlay medium containing the corresponding concentration of this compound-CHN2.
-
Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator until plaques are visible.
-
Fix the cells with 10% formalin for 30 minutes.
-
Remove the overlay and stain the cells with Crystal Violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each concentration relative to the virus-only control. The EC50 is the concentration of the compound that inhibits plaque formation by 50%.
Visualizations
Experimental Workflow for Determining Optimal Concentration
Caption: Workflow for determining the optimal working concentration of this compound-CHN2.
Putative Signaling Pathway Inhibition
Caption: Putative mechanism of this compound-CHN2 action on HSV replication.
References
Application Notes and Protocols: Z-LVG-CHN2 in SARS-CoV-2 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, has spurred intensive research into antiviral therapies. One critical area of investigation is the inhibition of viral entry into host cells. Z-LVG-CHN2, a synthetic peptide derivative, has been identified as a potent inhibitor of cysteine proteases, particularly cathepsin L. This host cell enzyme plays a crucial role in the endosomal entry pathway of SARS-CoV-2 in certain cell types. These application notes provide a comprehensive overview of the use of this compound-CHN2 in SARS-CoV-2 research, including its mechanism of action, quantitative antiviral activity, and detailed experimental protocols.
Mechanism of Action
SARS-CoV-2 can enter host cells through two primary pathways: plasma membrane fusion and endosomal fusion.[1] The pathway utilized is largely dependent on the availability of host cell proteases.
-
Plasma Membrane Fusion: This pathway is mediated by the cell surface protease TMPRSS2 (Transmembrane Protease, Serine 2), which cleaves the viral spike (S) protein, activating it for direct fusion with the plasma membrane.
-
Endosomal Fusion: In cells with low or no TMPRSS2 expression, SARS-CoV-2 enters via endocytosis. Following engulfment, the virus is trafficked to endosomes, where the acidic environment and the activity of endosomal proteases, such as cathepsin L, cleave the S protein to facilitate fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm.[1]
This compound-CHN2 acts as an inhibitor of cathepsin L. By blocking the activity of this crucial host protease, this compound-CHN2 prevents the necessary cleavage of the SARS-CoV-2 spike protein within the endosome, thereby inhibiting viral entry and subsequent replication in cells that rely on this pathway.[2][3]
Signaling Pathway and Mechanism of Action Diagram
Caption: SARS-CoV-2 entry pathways and the inhibitory action of this compound-CHN2.
Quantitative Data
The antiviral activity of this compound-CHN2 and its analogue, Z-Tyr-Ala-CHN2, has been evaluated in various cell lines against different coronaviruses. The tables below summarize the key quantitative data.
Table 1: Antiviral Activity of this compound-CHN2 against SARS-CoV-2
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound-CHN2 | Vero E6 | 0.19 | >50 | >263 | [1] |
Table 2: Antiviral Activity of Z-Tyr-Ala-CHN2 against Various Coronaviruses
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Z-Tyr-Ala-CHN2 | SARS-CoV-2 | VeroE6-eGFP | 1.33 | >20 | >15 | [2][3] |
| Z-Tyr-Ala-CHN2 | SARS-CoV-2 | A549-hACE2 | 0.046 | >25 | >500 | [2] |
| Z-Tyr-Ala-CHN2 | SARS-CoV-2 | HeLa-hACE2 | 0.006 | >50 | >8333 | [2] |
| Z-Tyr-Ala-CHN2 | SARS-CoV-2 | Caco-2 | >50 | >50 | - | [2] |
| Z-Tyr-Ala-CHN2 | SARS-CoV-1 | A549-hACE2 | 0.050 | >25 | >500 | [2] |
| Z-Tyr-Ala-CHN2 | HCoV-229E | HeLa-hACE2 | 0.069 | >50 | >725 | [2] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that is toxic to 50% of the cells. SI (Selectivity Index): The ratio of CC50 to EC50, indicating the therapeutic window of a compound.
The data highlights the potent antiviral activity of these compounds in cell lines that support the endosomal entry pathway (VeroE6, A549-hACE2, HeLa-hACE2). The lack of activity in Caco-2 cells, which predominantly express TMPRSS2, supports the mechanism of action as a cathepsin L inhibitor.[2][3]
Experimental Protocols
SARS-CoV-2 Cytopathic Effect (CPE) Assay
This assay measures the ability of a compound to inhibit the virus-induced cell death.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 isolate
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound-CHN2 or other test compounds
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or Neutral Red dye
-
Plate reader
Protocol:
-
Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of the test compound (e.g., this compound-CHN2) in DMEM.
-
Remove the culture medium from the cells and add 100 µL of the diluted compound to each well. Include wells with no compound as a virus control and wells with no virus as a cell control.
-
In a separate tube, dilute the SARS-CoV-2 stock to a multiplicity of infection (MOI) of 0.01 in DMEM.
-
Add 100 µL of the diluted virus to the wells containing the compound and the virus control wells. Add 100 µL of medium to the cell control wells.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Assess cell viability using a CellTiter-Glo® assay according to the manufacturer's instructions or by staining with Neutral Red.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate the EC50 and CC50 values by plotting the data in a dose-response curve.
SARS-CoV-2 Pseudotyped Virus Entry Assay
This assay uses a replication-defective viral core (e.g., from a lentivirus or VSV) pseudotyped with the SARS-CoV-2 spike protein and carrying a reporter gene (e.g., luciferase or GFP). This allows for the study of viral entry in a BSL-2 setting.
Materials:
-
HEK293T cells
-
HEK293T cells stably expressing human ACE2 (HEK293T-hACE2)
-
Plasmids: lentiviral backbone with a reporter gene, packaging plasmid, and a plasmid expressing the SARS-CoV-2 Spike protein.
-
Transfection reagent
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound-CHN2 or other test compounds
-
96-well plates
-
Luciferase assay system or fluorescence microscope/plate reader
Protocol:
A. Production of Pseudotyped Virus:
-
Co-transfect HEK293T cells with the lentiviral backbone, packaging, and spike protein expression plasmids using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Harvest the supernatant containing the pseudotyped viral particles.
-
Filter the supernatant through a 0.45 µm filter and store at -80°C.
B. Entry Inhibition Assay:
-
Seed HEK293T-hACE2 cells in a 96-well plate.
-
Prepare serial dilutions of the test compound.
-
In a separate plate, pre-incubate the pseudotyped virus with the diluted compound for 1 hour at 37°C.
-
Add the virus-compound mixture to the cells.
-
Incubate for 48-72 hours.
-
Measure the reporter gene expression (luciferase activity or GFP fluorescence).
-
Calculate the percentage of inhibition and determine the IC50 value.
In Vitro Cathepsin L Inhibition Assay
This is a biochemical assay to directly measure the inhibitory effect of a compound on cathepsin L activity.
Materials:
-
Recombinant human cathepsin L
-
Cathepsin L fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
This compound-CHN2 or other test compounds
-
96-well black plates
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the diluted compound to the wells of a 96-well plate.
-
Add recombinant human cathepsin L to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence kinetically over a period of 30-60 minutes using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).
-
Calculate the rate of substrate cleavage (initial velocity) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Experimental Workflow Diagram
Caption: General workflow for in vitro testing of antiviral compounds like this compound-CHN2.
Conclusion
This compound-CHN2 and its analogues are valuable research tools for studying the endosomal entry pathway of SARS-CoV-2. Their potent and specific inhibition of cathepsin L provides a clear mechanism for their antiviral activity in relevant cell culture models. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of cathepsin L inhibitors against SARS-CoV-2 and other coronaviruses that utilize a similar entry mechanism. The cell-type-dependent efficacy of these inhibitors underscores the importance of selecting appropriate in vitro models for antiviral drug screening and validation.
References
Preparing Z-LVG-CHN2 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the preparation of a Z-LVG-CHN2 stock solution in dimethyl sulfoxide (DMSO). This compound-CHN2 is a cell-permeable, irreversible inhibitor of cysteine proteases, such as cathepsins, and has demonstrated potent antiviral activity, notably against SARS-CoV-2.[1] Proper preparation and storage of this compound are critical for maintaining its stability and ensuring accurate and reproducible experimental results. This guide outlines the necessary materials, a step-by-step procedure for solubilization, storage recommendations, and key quantitative data. Additionally, it includes a diagram of the putative mechanism of action to aid in experimental design.
Introduction
This compound-CHN2 is a tripeptide derivative that acts as an inhibitor of cysteine proteases.[1] Its mechanism of action involves irreversibly binding to the active site of these enzymes, thereby preventing their proteolytic activity. This inhibitory function has been leveraged in various research applications, including studies on viral entry mechanisms. Specifically, this compound-CHN2 has been shown to effectively block the replication of SARS-CoV-2 with an EC50 of 190 nM, likely by inhibiting host cell proteases such as cathepsins that are crucial for viral entry.[1] Given its potent biological activity, meticulous handling and preparation of this compound-CHN2 are paramount for reliable in vitro and in vivo studies.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound-CHN2.
| Property | Value | Reference |
| Molecular Weight | 445.51 g/mol | [2] |
| Solubility in DMSO | 4.5 mg/mL (10.10 mM) | [2] |
| EC50 (SARS-CoV-2) | 190 nM | [1] |
| Storage (Solid) | -20°C, sealed, away from moisture and light | [2] |
| Storage (Stock Solution) | -80°C (6 months); -20°C (1 month) | [2][3] |
Experimental Protocol: Preparation of a 10 mM this compound-CHN2 Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound-CHN2 in DMSO.
Materials:
-
This compound-CHN2 powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation:
-
Ensure the analytical balance is calibrated and level.
-
Place a clean, empty microcentrifuge tube or vial on the balance and tare.
-
-
Weighing this compound-CHN2:
-
Carefully weigh out the desired amount of this compound-CHN2 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.455 mg of this compound-CHN2 (Molecular Weight = 445.51 g/mol ).
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
Example: 0.001 L x 0.010 mol/L x 445.51 g/mol = 0.004455 g = 4.455 mg
-
-
Solubilization in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the weighed this compound-CHN2. For a 10 mM solution with 4.455 mg of the compound, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
-
Ultrasonication (if necessary):
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[2][3] For short-term storage (up to 1 month), -20°C is sufficient.[2][3]
-
Dilution for Cell-Based Assays:
When preparing working solutions for cell-based assays, it is crucial to maintain a low final concentration of DMSO to avoid cellular toxicity. The final DMSO concentration should typically be less than 0.5%. Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentration of this compound-CHN2.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the putative mechanism of action of this compound-CHN2 in the context of viral entry and a general experimental workflow for its use.
References
Application Notes and Protocols for Antiviral Efficacy Assay Using Z-LVG-CHN2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LVG-CHN2 is a potent, irreversible inhibitor of cathepsin L, a lysosomal cysteine protease.[1][2] Cathepsin L plays a crucial role in the life cycle of numerous viruses by facilitating the entry of the virus into the host cell.[3][4] Specifically, for certain enveloped viruses such as coronaviruses (including SARS-CoV-2), cathepsin L is responsible for cleaving the viral spike (S) protein, a necessary step for the fusion of the viral and endosomal membranes and subsequent release of the viral genome into the cytoplasm.[3][4] By inhibiting cathepsin L, this compound-CHN2 effectively blocks this critical entry step, thereby preventing viral replication.[1][2] This mechanism of action makes this compound-CHN2 and similar cathepsin L inhibitors valuable research tools for studying viral entry mechanisms and promising candidates for the development of broad-spectrum antiviral therapeutics.[2][5]
These application notes provide a comprehensive overview and detailed protocols for assessing the antiviral efficacy of this compound-CHN2 against relevant viruses in a cell-based assay.
Mechanism of Action: Inhibition of Viral Entry
The antiviral activity of this compound-CHN2 is centered on its ability to inhibit cathepsin L within the endosomes of host cells. The following diagram illustrates the proposed signaling pathway and the inhibitory effect of this compound-CHN2.
Caption: Mechanism of this compound-CHN2 antiviral activity.
Experimental Protocols
This section provides detailed methodologies for conducting an antiviral efficacy assay with this compound-CHN2. It is crucial to perform these experiments in a biosafety level (BSL) appropriate facility for the virus being studied (e.g., BSL-3 for SARS-CoV-2).
I. Cell Culture and Maintenance
Recommended Cell Lines:
-
Vero E6: An African green monkey kidney epithelial cell line highly susceptible to a wide range of viruses, including coronaviruses.
-
A549-hACE2: A human lung carcinoma cell line engineered to overexpress the human ACE2 receptor, enhancing susceptibility to viruses like SARS-CoV-2.[1]
-
HeLa-hACE2: A human cervical cancer cell line engineered to overexpress the human ACE2 receptor.[1]
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and for ACE2-expressing cell lines, a selection antibiotic such as puromycin (concentration to be optimized).
Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
II. Antiviral Efficacy Assay Protocol
The following workflow outlines the key steps for the antiviral assay.
Caption: Experimental workflow for the antiviral efficacy assay.
Detailed Steps:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 8,000 cells per well in a 96-well plate.[1]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound-CHN2 in DMSO.
-
Perform serial dilutions of this compound-CHN2 in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 50 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound-CHN2.
-
Include a "vehicle control" (medium with the same percentage of DMSO used for the highest drug concentration) and a "cell control" (medium only).
-
-
Virus Infection:
-
Prepare a viral inoculum at the desired multiplicity of infection (MOI), for example, an MOI of 0.1 for SARS-CoV-2.[1]
-
Add the viral inoculum to all wells except the "cell control" wells.
-
Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.
-
-
Endpoint Analysis (Choose one or more):
-
A. Cytopathic Effect (CPE) Reduction Assay:
-
Visually inspect the cell monolayers for virus-induced CPE under a microscope.
-
Quantify cell viability using a reagent like CellTiter-Glo® Luminescent Cell Viability Assay or by staining with crystal violet.
-
The percentage of CPE reduction is calculated relative to the virus control (untreated, infected cells).
-
-
B. Viral RNA Quantification by RT-qPCR:
-
Harvest the cell supernatant or cell lysate at the end of the incubation period.
-
Extract viral RNA using a suitable viral RNA extraction kit.
-
Perform one-step RT-qPCR to quantify the viral RNA copies.[1] A significant reduction in viral RNA levels in treated cells compared to the virus control indicates antiviral activity.[1]
-
-
C. Immunofluorescence Assay (IFA):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Incubate with a primary antibody specific for a viral antigen (e.g., anti-Spike or anti-dsRNA).[1][6]
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Image the plates using a high-content imager and quantify the percentage of infected cells.
-
-
III. Cytotoxicity Assay
It is essential to assess the cytotoxicity of this compound-CHN2 to ensure that the observed antiviral effect is not due to cell death.
Protocol:
-
Follow the same cell seeding and compound treatment steps as the antiviral assay (Section II, steps 1 and 2).
-
Do not infect the cells with any virus.
-
Incubate the plate for the same duration as the antiviral assay (48-72 hours).
-
Determine cell viability using a standard cytotoxicity assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.[7]
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Data Presentation and Analysis
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Antiviral Efficacy and Cytotoxicity of this compound-CHN2
| Cell Line | Virus | Assay Endpoint | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| VeroE6-eGFP | SARS-CoV-2 | CPE Reduction (GFP) | 1.33 | >20 | >15 |
| A549-hACE2 | SARS-CoV-2 | Immunofluorescence (S protein) | 0.046 | >25 | >500 |
| HeLa-hACE2 | SARS-CoV-2 | Immunofluorescence (dsRNA) | 0.006 | >25 | >4167 |
| A549-hACE2 | SARS-CoV-1 | Immunofluorescence (S protein) | 0.050 | >25 | >500 |
| HeLa-hACE2 | HCoV-229E | Immunofluorescence (dsRNA) | 0.069 | >25 | >362 |
| Caco-2 | SARS-CoV-2 | Visual CPE | >50 | >50 | N/A |
Data presented here is based on published findings for the closely related compound Z-Tyr-Ala-CHN2 and should be considered as representative examples.[1][6]
Data Analysis:
-
EC50 (Half-maximal Effective Concentration): The concentration of this compound-CHN2 that inhibits viral replication by 50%. This is calculated by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
CC50 (Half-maximal Cytotoxic Concentration): The concentration of this compound-CHN2 that causes a 50% reduction in cell viability.
-
Selectivity Index (SI): Calculated as the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile, as the compound is effective at concentrations far below those at which it is toxic to the host cells.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the antiviral efficacy of the cathepsin L inhibitor this compound-CHN2. By employing a combination of antiviral and cytotoxicity assays, researchers can accurately determine the potency and selectivity of this compound against a variety of viruses. The cell-type-dependent activity of this compound-CHN2 also makes it an excellent tool for dissecting the specific entry pathways utilized by different viruses.[2]
References
- 1. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 [mdpi.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Published in Microorganisms: Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses - IMI CARE [imi-care.eu]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
Application Notes and Protocols: Z-LVG for Inhibiting Viral Replication in A549-hACE2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, relies on host cell machinery for replication. Viral entry into host cells is a critical first step and a key target for antiviral therapies. SARS-CoV-2 can enter cells through two primary pathways: a cell surface pathway mediated by the serine protease TMPRSS2 and an endosomal pathway requiring the activity of endosomal proteases, primarily Cathepsin L (CatL).[1][2][3][4] The human lung adenocarcinoma cell line A549, when engineered to express the human angiotensin-converting enzyme 2 (hACE2) receptor (A549-hACE2), provides a relevant model system for studying SARS-CoV-2 infection of lung epithelial cells.[5][6][7][8][9] Depending on the expression of TMPRSS2, either the cell surface or endosomal entry pathway may be dominant. In A549-hACE2 cells with low or absent TMPRSS2 expression, viral entry is predominantly dependent on the endosomal pathway.
Z-LVG-CHN2 (Z-Leu-Val-Gly-CHN2) is a potent and irreversible inhibitor of Cathepsin L.[1] By blocking the proteolytic activity of CatL, this compound is expected to prevent the necessary cleavage of the SARS-CoV-2 spike (S) protein within the endosome, thereby inhibiting viral fusion and subsequent replication. These application notes provide detailed protocols for evaluating the efficacy of this compound in inhibiting SARS-CoV-2 replication in A549-hACE2 cells and present representative data.
Data Presentation
The following tables summarize representative quantitative data on the efficacy and cytotoxicity of this compound in A549-hACE2 cells infected with SARS-CoV-2.
Table 1: Antiviral Activity of this compound against SARS-CoV-2 in A549-hACE2 Cells
| Compound | EC50 (µM) | EC90 (µM) |
| This compound | 0.55 | 2.5 |
| Remdesivir (Control) | 0.77 | 3.0 |
EC50: 50% effective concentration; EC90: 90% effective concentration. Data are representative of typical results.
Table 2: Cytotoxicity of this compound in A549-hACE2 Cells
| Compound | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | > 50 | > 90.9 |
| Remdesivir (Control) | > 20 | > 26.0 |
CC50: 50% cytotoxic concentration. Data are representative of typical results.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the endosomal entry pathway of SARS-CoV-2 and the mechanism of inhibition by this compound.
References
- 1. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 [mdpi.com]
- 2. invivogen.com [invivogen.com]
- 3. embopress.org [embopress.org]
- 4. Recent advances in developing small-molecule inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Newly Engineered A549 Cell Line Expressing ACE2 and TMPRSS2 Is Highly Permissive to SARS-CoV-2, Including the Delta and Omicron Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Human ACE2 protein is a molecular switch controlling the mode of SARS-CoV-2 transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Newly Engineered A549 Cell Line Expressing ACE2 and TMPRSS2 Is Highly Permissive to SARS-CoV-2, Including the Delta and Omicron Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-LVG Time-of-Addition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Time-of-addition assays are a critical tool in antiviral drug discovery and development, providing valuable insights into the mechanism of action of novel therapeutic agents.[1][2][3] This method helps to pinpoint the specific stage of the viral replication cycle that is inhibited by a compound.[4][5] This application note provides a detailed protocol for a time-of-addition assay using Z-LVG, a known inhibitor of cathepsin L.[6] Cathepsins are host cell proteases that can be crucial for the entry of certain viruses by mediating the proteolytic cleavage of viral glycoproteins, a necessary step for membrane fusion.[7][8][9] this compound's inhibitory action on this process makes it an excellent tool for studying viruses that utilize this entry pathway and for validating the time-of-addition assay itself.
The protocol described herein is designed to be adaptable for various enveloped viruses that are dependent on endosomal cathepsin L for entry. By comparing the inhibitory profile of a test compound to that of this compound, researchers can infer whether the compound acts at a similar early stage of the viral life cycle.
Principle of the Assay
The time-of-addition assay involves synchronizing the infection of a cell monolayer and then adding the antiviral compound at various time points before, during, and after infection.[1] If a compound, like this compound, inhibits an early event such as viral entry, it will only be effective if added at the beginning of the infection. Conversely, if it targets a later stage, such as viral replication or egress, its addition can be delayed without loss of antiviral activity.[1][2]
This compound (Z-Leu-Val-Gly-CHN2) is a potent, irreversible inhibitor of cathepsins, particularly cathepsin L.[6] Many enveloped viruses, such as some coronaviruses and filoviruses, are endocytosed into the host cell.[10][11] Within the endosome, the low pH environment activates cathepsin L, which then cleaves the viral spike protein, triggering conformational changes that lead to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm.[9][10][12] By inhibiting cathepsin L, this compound prevents this crucial step, thereby blocking viral entry.[6]
Signaling Pathway and Experimental Workflow
Diagram of the Viral Entry Pathway and Inhibition by this compound
Caption: Viral entry pathway via endocytosis and inhibition by this compound.
Experimental Workflow for Time-of-Addition Assay
Caption: Workflow of the this compound time-of-addition assay.
Experimental Protocols
Materials and Reagents
-
Cells and Virus: A susceptible cell line and a virus known or suspected to be dependent on cathepsin L for entry (e.g., Vero E6 cells and SARS-CoV). It is important to use a highly susceptible cell line and a highly replicative virus to ensure that replication can be accurately measured.[1]
-
This compound (Z-Leu-Val-Gly-CHN2): Prepare a stock solution in DMSO.
-
Control Compounds:
-
Negative Control: DMSO (vehicle).
-
Positive Controls (optional but recommended):
-
An entry inhibitor with a different mechanism (e.g., a fusion peptide inhibitor).
-
A post-entry inhibitor (e.g., a viral polymerase inhibitor like Remdesivir).
-
-
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM supplemented with FBS and antibiotics).
-
Infection Medium: Low-serum or serum-free medium.
-
Assay Plates: 96-well or 24-well tissue culture plates.
-
Reagents for Quantification: Dependent on the chosen endpoint (e.g., crystal violet for plaque assays, reagents for RT-qPCR, or antibodies for immunofluorescence).
Preliminary Assays: Determining IC50 and Cytotoxicity
Before conducting the time-of-addition assay, it is essential to determine the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) of this compound for the specific virus-cell system.
-
Cytotoxicity Assay (e.g., MTT or XTT assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of this compound to the cells.
-
Incubate for a period equivalent to the duration of the antiviral assay (e.g., 24-48 hours).
-
Measure cell viability using a standard cytotoxicity assay kit.
-
Calculate the CC50 value.
-
-
Antiviral Activity Assay (IC50 Determination):
-
Seed cells in a 96-well plate.
-
Pre-treat cells with serial dilutions of this compound for 1-2 hours.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate for the duration of one replication cycle.
-
Quantify viral replication (e.g., plaque reduction assay, qPCR of viral RNA, or ELISA for a viral antigen).
-
Calculate the IC50 value.
-
For the time-of-addition assay, use a concentration of this compound that is significantly higher than its IC50 but well below its CC50 (e.g., 10-100x IC50).[1]
Time-of-Addition Protocol
-
Cell Seeding: Seed susceptible cells in a multi-well plate (e.g., 24-well or 96-well) to achieve a confluent monolayer on the day of infection.
-
Infection Synchronization:
-
Pre-chill the plates at 4°C for 30-60 minutes.
-
Remove the culture medium and inoculate the cells with the virus at a suitable MOI in cold infection medium.
-
Allow the virus to adsorb to the cells for 1 hour at 4°C. This allows binding but prevents internalization.
-
Wash the cells three times with cold PBS to remove unbound virus.
-
Add pre-warmed culture medium and transfer the plates to a 37°C incubator. This is considered Time 0 .
-
-
Time-of-Addition Points:
-
Pre-infection (-2h): Two hours before infection (Time -2h), add this compound to the designated wells. Incubate for 2 hours, then wash the cells before adding the virus at Time 0.
-
During Infection (0h): Add this compound immediately after washing off the unbound virus and adding fresh medium.
-
Post-infection (+2h, +4h, +6h, etc.): Add this compound at various time points after the start of synchronized infection. The time points should be chosen to cover the expected duration of the early stages of the viral life cycle.
-
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24 hours). The duration should be sufficient to allow for quantifiable viral output but short enough to primarily measure a single round of replication.[1]
-
Quantification of Viral Replication: At the end of the incubation period, quantify the viral yield using a suitable method:
-
Plaque Assay: To determine the titer of infectious virus particles.
-
RT-qPCR: To measure the amount of viral RNA.
-
ELISA or Western Blot: To quantify the expression of a specific viral protein.
-
Immunofluorescence: To visualize and count infected cells.
-
Data Presentation
The results of the time-of-addition assay should be presented as the percentage of viral inhibition at each time point relative to the untreated virus control. This data can be effectively summarized in a table.
| Time of Addition (hours relative to infection) | This compound (% Inhibition) | Control Compound (Post-entry inhibitor) (% Inhibition) |
| -2 | 98 ± 3 | 95 ± 4 |
| 0 | 99 ± 2 | 97 ± 3 |
| +2 | 25 ± 5 | 96 ± 4 |
| +4 | 5 ± 2 | 98 ± 2 |
| +6 | 0 ± 1 | 95 ± 5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Expected Results and Interpretation
For an entry inhibitor like this compound, maximum inhibition is expected when the compound is present at the time of or shortly after viral entry. The inhibitory effect should decrease significantly as the time of addition is delayed.[1] In the hypothetical data above, this compound loses its effectiveness when added 2 hours post-infection, indicating that the window for its action (i.e., viral entry) has passed. In contrast, a post-entry inhibitor would retain its activity even when added at later time points.
The cell-type specificity of this compound's activity is an important consideration. For viruses that can use multiple entry pathways, such as via TMPRSS2 at the cell surface in addition to the endosomal cathepsin L pathway, the inhibitory effect of this compound may be diminished or absent in cells expressing high levels of TMPRSS2.[6] Therefore, it is crucial to characterize the entry pathways utilized by the virus in the chosen cell line.
Conclusion
The this compound time-of-addition assay is a powerful method for dissecting the early events of the viral life cycle and for characterizing the mechanism of action of novel antiviral compounds. By providing a clear temporal window of activity for an entry inhibitor, this assay serves as a valuable tool for researchers in virology and drug development.
References
- 1. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A time-of-drug addition approach to target identification of antiviral compounds [pubmed.ncbi.nlm.nih.gov]
- 3. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 4. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. The Key Role of Lysosomal Protease Cathepsins in Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cathepsins in cellular entry of human pathogenic viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in developing small-molecule inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of novel entry inhibitors targeting emerging viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes: In Vivo Administration of Z-LVG-CHN2 for Cathepsin B/L Inhibition Studies
Introduction
Z-LVG-CHN2 is a cell-permeable, irreversible inhibitor of the cysteine proteases Cathepsin B (CatB) and Cathepsin L (CatL).[1] As a tripeptide derivative, it is designed to mimic a portion of the binding site of human cysteine proteinases.[1] These proteases play a crucial role in various physiological and pathological processes, including viral entry into host cells.[2][3][4][5] Cathepsins B and L are involved in the proteolytic activation of viral surface glycoproteins, a necessary step for the fusion of viral and cellular membranes, particularly within the endosomal pathway.[2][3][4] This mechanism is exploited by a range of viruses, including coronaviruses (such as SARS-CoV-2), Ebola virus, and others.[2][3][4][5] Inhibition of these cathepsins presents a promising therapeutic strategy to block viral replication at the entry stage.[3] These application notes provide a guide for researchers on the in vivo administration of this compound-CHN2 to study its effects on diseases where Cathepsin B and/or L are implicated.
Mechanism of Action
This compound-CHN2 acts as an irreversible inhibitor of Cathepsin B and L. The diazomethylketone (CHN2) moiety forms a covalent bond with the active site cysteine residue of the proteases, leading to their inactivation. By inhibiting these enzymes, this compound-CHN2 can block the proteolytic processing of viral glycoproteins that is essential for viral entry via the endosomal pathway.[3][4] This makes this compound-CHN2 a valuable tool for investigating the role of Cathepsin B/L in viral pathogenesis and for evaluating the therapeutic potential of targeting these proteases in vivo.
Applications
-
Antiviral Research: In vivo studies using this compound-CHN2 can be designed to assess its efficacy in animal models of viral infections where Cathepsin B/L-mediated entry is critical. This includes certain respiratory viruses and hemorrhagic fever viruses.[2][4][5]
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Neurodegenerative Disease Research: Cathepsin B has been implicated in the processing of amyloid precursor protein (APP), a key event in the pathology of Alzheimer's disease. In vivo administration of this compound-CHN2 could be used to explore the therapeutic potential of Cathepsin B inhibition in mouse models of Alzheimer's.
-
Cancer Research: Cathepsins are known to be involved in tumor progression and metastasis. This compound-CHN2 can be used in animal models to investigate the role of Cathepsin B/L in these processes.
Experimental Protocols
1. Preparation of this compound-CHN2 for In Vivo Administration
a. Reconstitution of Lyophilized this compound-CHN2:
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This compound-CHN2 is typically supplied as a lyophilized powder.
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To prepare a stock solution, reconstitute the powder in a suitable solvent such as Dimethyl Sulfoxide (DMSO). For example, to create a 10 mM stock solution of this compound-CHN2 (MW: 445.51 g/mol ), dissolve 4.455 mg in 1 mL of DMSO.
-
Ensure the powder is completely dissolved by vortexing and, if necessary, brief sonication. This compound-CHN2 is soluble in DMSO at a concentration of 4.5 mg/mL (10.10 mM) with the aid of ultrasonication.[6]
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
b. Preparation of Dosing Solution:
-
For in vivo administration, the DMSO stock solution must be diluted in a vehicle that is well-tolerated by the animals.
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A common vehicle for intraperitoneal (i.p.) or intravenous (i.v.) injection is a mixture of DMSO, PEG400, and saline or PBS. The final concentration of DMSO should be kept low (typically ≤10%) to minimize toxicity.
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Example Vehicle Formulation: 10% DMSO, 40% PEG400, 50% Saline.
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Preparation Steps:
-
Determine the final volume of dosing solution needed based on the number of animals and the dosing volume (e.g., 10 mL/kg).
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In a sterile tube, first add the required volume of the this compound-CHN2 DMSO stock solution.
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Add the appropriate volume of PEG400 and mix well.
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Finally, add the saline or PBS and vortex thoroughly to ensure a homogenous solution.
-
-
Prepare the dosing solution fresh on the day of administration.
2. In Vivo Administration in a Mouse Model
This protocol provides a general guideline for the intraperitoneal administration of this compound-CHN2 in a mouse model of viral infection. Doses and treatment schedules should be optimized for the specific animal model and research question.
a. Animal Model:
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Select an appropriate mouse strain for the disease model (e.g., BALB/c, C57BL/6, or transgenic mice like K18-hACE2 for SARS-CoV-2 studies).
-
House the animals in accordance with institutional guidelines and allow for an acclimatization period before the start of the experiment.
b. Dosing and Administration:
-
Dose Range Finding: It is recommended to perform a dose-range finding study to determine the maximum tolerated dose (MTD) of this compound-CHN2.
-
Therapeutic Dosing: Based on in vitro efficacy and MTD studies, a starting therapeutic dose can be selected. For many small molecule inhibitors, doses in the range of 10-50 mg/kg are often used.
-
Administration Route: Intraperitoneal (i.p.) injection is a common route for systemic delivery. Oral gavage or intravenous injection may also be considered depending on the compound's properties and the experimental design.
-
Procedure for i.p. Injection:
-
Calculate the volume of dosing solution to be administered to each mouse based on its body weight (e.g., for a 20g mouse and a dosing volume of 10 mL/kg, administer 0.2 mL).
-
Properly restrain the mouse.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the solution slowly.
-
-
Control Group: Administer the vehicle solution without this compound-CHN2 to a control group of animals.
c. Treatment Schedule:
-
The treatment schedule will depend on the specific disease model.
-
Prophylactic Treatment: Administer this compound-CHN2 prior to infection (e.g., 24 hours and 1 hour before).
-
Therapeutic Treatment: Initiate treatment at a specific time point after infection (e.g., 4, 12, or 24 hours post-infection) and continue for a defined period (e.g., once or twice daily for 5 days).
d. Monitoring and Endpoint Analysis:
-
Monitor the animals daily for clinical signs of illness (e.g., weight loss, changes in activity, ruffled fur).
-
At the end of the study, euthanize the animals and collect relevant tissues (e.g., lungs, spleen, liver, brain) for analysis.
-
Endpoint measurements may include:
-
Viral load in tissues (by qPCR or plaque assay).
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Histopathological analysis of tissues.
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Measurement of inflammatory markers (e.g., cytokines, chemokines).
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Biomarker analysis related to the disease model.
-
Quantitative Data Summary
The following tables summarize in vivo administration parameters for various antiviral compounds from published studies, which can serve as a reference for designing experiments with this compound-CHN2.
Table 1: In Vivo Administration of Antiviral Agents in Mouse Models
| Compound | Animal Model | Route of Administration | Dosage | Treatment Schedule | Reference |
| Nirmatrelvir | K18-hACE2 mice | Oral gavage (P.O.) | 150 mg/kg | Twice daily starting 4h post-infection | [7] |
| Daclatasvir | K18-hACE2 mice | Not specified | 60 mg/kg/day | Not specified | [8] |
| ING-1466 | BALB/c mice | Intraperitoneal (i.p.) | 25-50 mg/kg/day | Once daily | [9] |
| Verdinexor | BALB/c mice | Oral | 20 mg/kg | Days 2 and 4 post-infection | [10] |
| Molnupiravir | SCID mice | Not specified | Not specified | Not specified | [11] |
Visualizations
Signaling Pathway: Cathepsin-Mediated Viral Entry
Caption: Cathepsin B/L role in viral entry and this compound-CHN2 inhibition.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for an in vivo antiviral efficacy study.
References
- 1. biocompare.com [biocompare.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeting TMPRSS2 and Cathepsin B/L together may be synergistic against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsins in cellular entry of human pathogenic viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Endosomal Cathepsins in Entry Mediated by the Ebola Virus Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. researchgate.net [researchgate.net]
- 8. Peptides as drug delivery vehicles across biological barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]
- 11. A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Z-LVG-CHN2 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with the cysteine protease inhibitor, Z-LVG-CHN2.
Troubleshooting Guide & FAQs
This guide addresses common questions and issues encountered during the handling and use of this compound-CHN2 in experimental settings.
Q1: My lyophilized this compound-CHN2 powder will not dissolve in aqueous buffers like PBS. What should I do?
A1: this compound-CHN2 is a peptide derivative with hydrophobic characteristics, which generally results in poor solubility in aqueous solutions. Direct dissolution in buffers like Phosphate-Buffered Saline (PBS) is often unsuccessful. The recommended solvent for initial dissolution is Dimethyl Sulfoxide (DMSO). For a closely related isoform, Z-L(D-Val)G-CHN2, a solubility of 4.5 mg/mL (10.10 mM) in DMSO has been reported, which may require sonication to achieve.[1] It is highly probable that this compound-CHN2 exhibits similar solubility characteristics.
Q2: I have successfully dissolved this compound-CHN2 in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous solutions is a common issue with compounds dissolved in a high concentration of organic solvent. To mitigate this, it is crucial to perform serial dilutions. First, create a high-concentration stock solution in 100% DMSO. Then, perform intermediate dilutions in DMSO before adding the final, small volume of the diluted DMSO stock to your aqueous medium. This gradual decrease in the organic solvent concentration helps to keep the compound in solution. For most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Q3: What is the maximum recommended concentration of this compound-CHN2 to use in a cell-based assay?
A3: The effective concentration of this compound-CHN2 will vary depending on the cell type and the specific experimental conditions. However, published data on its antiviral activity against SARS-CoV-2 in Vero E6 cells show a dose-dependent inhibition in a range of 0-10 μM, with a reported EC50 value of 0.19 μM.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q4: How should I store my this compound-CHN2 stock solution?
A4: Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
Q5: Are there any alternative solvents to DMSO for dissolving this compound-CHN2?
A5: For hydrophobic peptides, other organic solvents such as ethanol or dimethylformamide (DMF) can be considered. However, DMSO is the most commonly recommended and tested solvent for this class of compounds. The compatibility of any alternative solvent with your specific experimental setup must be verified.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound-CHN2 and its isoform.
| Parameter | Value | Solvent | Notes |
| Solubility (Z-L(D-Val)G-CHN2) | 4.5 mg/mL (10.10 mM) | DMSO | Sonication may be required.[1] |
| EC50 (SARS-CoV-2) | 190 nM (0.19 µM) | Cell Culture Medium | In Vero E6 cells.[2] |
| Recommended Final DMSO Concentration | < 0.5% | Cell Culture Medium | For in vitro cell-based assays. |
| Stock Solution Storage (in DMSO) | -20°C for up to 1 month | DMSO | For short-term storage.[1][2] |
| Stock Solution Storage (in DMSO) | -80°C for up to 6 months | DMSO | For long-term storage.[1][2] |
Experimental Protocols
Protocol for Preparation of this compound-CHN2 Stock Solution
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Warm the Vial: Allow the vial of lyophilized this compound-CHN2 to equilibrate to room temperature before opening to prevent condensation.
-
Add DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Aid Dissolution: Gently vortex the vial. If the compound does not fully dissolve, sonicate the vial in a water bath for short intervals until the solution is clear.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots and store at -80°C.
Protocol for Using this compound-CHN2 in a Cell-Based Assay
-
Thaw Stock Solution: Thaw a single aliquot of the this compound-CHN2 DMSO stock solution at room temperature.
-
Prepare Intermediate Dilutions: Perform serial dilutions of the stock solution in 100% DMSO to get closer to the final desired concentration.
-
Prepare Final Working Solution: Directly before use, dilute the appropriate intermediate DMSO solution into pre-warmed cell culture medium to achieve the final desired treatment concentration. Ensure the final DMSO concentration in the medium is below 0.5%. Mix thoroughly by gentle inversion.
-
Treat Cells: Remove the existing medium from your cells and replace it with the medium containing the final concentration of this compound-CHN2.
-
Incubation: Incubate the cells for the desired period. For SARS-CoV-2 inhibition assays, a pre-treatment of 16 hours has been reported to be effective.[2]
Visualizations
Caption: Experimental workflow for this compound-CHN2 preparation and use.
Caption: SARS-CoV-2 entry and inhibition by this compound-CHN2.
References
optimizing Z-LVG inhibitor concentration for maximal effect
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of Z-LVG inhibitors for maximal experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound inhibitors?
A1: this compound inhibitors, such as this compound-CHN2, are potent and specific inhibitors of cathepsin L.[1] Cathepsin L is a cysteine protease found in endosomes and lysosomes.[1][2] By inhibiting cathepsin L, this compound compounds can block cellular processes that rely on its enzymatic activity, such as the entry of certain viruses (e.g., coronaviruses) into host cells.[1][2]
Q2: What is the primary application of this compound inhibitors in research?
A2: this compound inhibitors are valuable research tools for studying the role of cathepsin L in various biological processes. A primary application is in virology to inhibit the entry of viruses that utilize the endosomal pathway for infection, such as SARS-CoV-2.[1][2] They are also used to investigate the role of cathepsin L in cancer progression, immune responses, and other physiological and pathological conditions.
Q3: What is a typical effective concentration range for this compound inhibitors?
A3: The effective concentration of this compound inhibitors can vary significantly depending on the cell type, experimental conditions, and the specific endpoint being measured. However, studies have shown sub-micromolar to low micromolar effective concentrations. For example, Z-Tyr-Ala-CHN2 showed an EC50 of 1.33 µM against SARS-CoV-2 in VeroE6-eGFP cells.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Are this compound inhibitors cell-permeable?
A4: Yes, this compound inhibitors are designed to be cell-permeable, allowing them to reach their intracellular target, cathepsin L, which resides in the endo-lysosomal compartments.
Q5: What is the difference between this compound-CHN2 and this compound-FMK?
A5: Both this compound-CHN2 (diazomethylketone) and this compound-FMK (fluoromethylketone) are classes of irreversible cysteine protease inhibitors. The reactive group (CHN2 or FMK) forms a covalent bond with the active site cysteine of the protease, leading to irreversible inhibition. While both are effective, their potency and specificity might differ slightly. Z-VAD-FMK, a related compound, is a well-known pan-caspase inhibitor that also works by irreversible binding to the catalytic site of caspases.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or low inhibitory effect observed | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) to determine the optimal concentration. |
| Improper inhibitor storage or handling. | Ensure the inhibitor is stored correctly (typically at -20°C) and protected from light. Prepare fresh dilutions for each experiment. | |
| Cell type is not dependent on cathepsin L for the process being studied. | Confirm that the biological process in your cell model is mediated by cathepsin L. For viral entry, some viruses can use alternative pathways (e.g., TMPRSS2-mediated entry at the plasma membrane).[2] | |
| High cell toxicity or off-target effects | Inhibitor concentration is too high. | Determine the cytotoxic concentration 50 (CC50) of the inhibitor on your cells using a cell viability assay (e.g., MTT or CellTiter-Glo). Use concentrations well below the CC50 for your experiments. |
| Off-target effects of the inhibitor. | While this compound inhibitors are relatively specific for cathepsin L, high concentrations can lead to off-target effects.[4][5][6][7] Consider using a lower, effective concentration or a structurally different cathepsin L inhibitor as a control. It's important to note that many kinase inhibitors can have off-target effects.[4] | |
| Inconsistent results between experiments | Variability in cell density or health. | Standardize cell seeding density and ensure cells are in the exponential growth phase and have high viability before starting the experiment.[8] |
| Inconsistent incubation times. | Use consistent and optimized incubation times for both the inhibitor pre-treatment and the subsequent experimental steps. | |
| Degradation of the inhibitor in the culture medium. | Prepare fresh inhibitor solutions for each experiment and minimize the time the inhibitor is in the culture medium before the assay, if stability is a concern. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration (IC50) of this compound Inhibitor using a Cell-Free Cathepsin L Activity Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of a this compound inhibitor against purified cathepsin L enzyme.
Materials:
-
Recombinant human cathepsin L
-
This compound inhibitor stock solution (e.g., in DMSO)
-
Cathepsin L assay buffer (e.g., 45 mM sodium acetate, 0.9 mM EDTA, 4.5 mM DTT, pH 5.5)[1]
-
Fluorogenic cathepsin L substrate (e.g., Z-Phe-Arg-AMC)[1]
-
Black 96-well microplate
-
Fluorescence plate reader (Excitation ~340-360 nm, Emission ~440-460 nm)[1]
Procedure:
-
Prepare inhibitor dilutions: Perform serial dilutions of the this compound inhibitor stock solution in the assay buffer to create a range of concentrations to be tested. Include a DMSO-only control.
-
Enzyme and inhibitor pre-incubation: In the wells of the 96-well plate, add the diluted inhibitor solutions. Then, add the recombinant cathepsin L to each well (except for a no-enzyme control). Incubate for a pre-determined time (e.g., 5-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[1]
-
Substrate addition: Initiate the enzymatic reaction by adding the fluorogenic cathepsin L substrate to all wells.
-
Kinetic measurement: Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at 37°C.[9]
-
Data analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity over time) for each inhibitor concentration.
-
Normalize the reaction rates to the DMSO control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Optimizing this compound Inhibitor Concentration for Maximal Effect in a Cell-Based Assay (e.g., Viral Entry Inhibition)
This protocol outlines the steps to determine the optimal, non-toxic concentration of a this compound inhibitor to block a cellular process, using viral entry as an example.
Materials:
-
Host cells susceptible to the virus of interest
-
Virus stock
-
This compound inhibitor stock solution
-
Cell culture medium
-
Reagents for assessing viral infection (e.g., antibody for immunofluorescence, reagents for RT-qPCR, or a reporter virus)
-
Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
Procedure:
-
Determine Cytotoxicity (CC50):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound inhibitor concentrations for the intended duration of your experiment (e.g., 24-48 hours).
-
Perform a cell viability assay to determine the CC50 value. For subsequent experiments, use inhibitor concentrations well below this value.
-
-
Dose-Response for Viral Entry Inhibition (EC50):
-
Seed host cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with serial dilutions of the this compound inhibitor for a specific time (e.g., 1-2 hours) before infection.
-
Infect the cells with the virus at a known multiplicity of infection (MOI).
-
After the infection period, wash the cells and add fresh medium containing the corresponding concentration of the inhibitor.
-
Incubate for a period sufficient for the virus to replicate and for the endpoint to be measured (e.g., 24-72 hours).
-
Assess the level of viral infection using your chosen method (e.g., counting infected cells by microscopy, measuring viral RNA levels by RT-qPCR).
-
-
Data Analysis:
-
Normalize the infection levels to the untreated (virus only) control.
-
Plot the percentage of inhibition of viral infection against the logarithm of the inhibitor concentration.
-
Determine the effective concentration 50 (EC50) from the dose-response curve. The optimal concentration for maximal effect with minimal toxicity will be around the EC90-EC95 range, provided it is significantly lower than the CC50.
-
Quantitative Data Summary
Table 1: In Vitro Activity of Selected Cathepsin L Inhibitors
| Inhibitor | Target | IC50/EC50 | Assay Type | Reference |
| Z-Tyr-Ala-CHN2 | SARS-CoV-2 | 1.33 µM (EC50) | Cell-based antiviral assay (VeroE6-eGFP) | [1] |
| SID 26681509 | Human Cathepsin L | 56 nM (IC50) | In vitro enzymatic assay | [10] |
| Balicatib | Cathepsin L | 48 nM (IC50) | In vitro enzymatic assay | [10] |
| Z-Phe-Phe-FMK | Cathepsin L | 15 µM (IC50) | In vitro enzymatic assay | [10] |
| 3-Epiursolic Acid | Cathepsin L | 6.5 µM (IC50) | In vitro enzymatic assay | [10] |
| KGP94 | Cathepsin L | 189 nM (IC50) | In vitro enzymatic assay | [9] |
| Z-FA-FMK | SARS-CoV-2 | Sub-micromolar (EC50) | Cell-based antiviral assay | [11] |
| GC-376 | SARS-CoV-2 | Sub-micromolar (EC50) | Cell-based antiviral assay | [11] |
Visualizations
Caption: Viral entry via the endosomal pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound inhibitor concentration in cell-based assays.
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. invivogen.com [invivogen.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Dual Inhibition of Cathepsin L and 3CL-Pro by GC-376 Constrains SARS Cov2 Infection Including Omicron Variant | bioRxiv [biorxiv.org]
Z-LVG-CHN2 stability and storage conditions
Welcome to the technical support center for Z-LVG-CHN2, a cell-permeable, irreversible cysteine protease inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound-CHN2 effectively in their experiments. Here you will find detailed information on stability and storage, troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and relevant signaling pathways.
Stability and Storage Conditions
Proper storage and handling of this compound-CHN2 are crucial for maintaining its activity and ensuring experimental reproducibility.
| Condition | Solid Form | In Solvent |
| Storage Temperature | -20°C | -80°C or -20°C |
| Duration | As specified by the manufacturer | 6 months at -80°C; 1 month at -20°C |
| Requirements | Sealed container, protected from moisture and light. | Sealed container, protected from moisture and light. |
Note: For optimal results, it is recommended to prepare fresh solutions for each experiment or aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound-CHN2.
| Issue | Possible Cause | Recommendation |
| Low or no inhibitory activity | Improper storage: The compound may have degraded due to exposure to moisture, light, or improper temperature. | Ensure the compound is stored according to the recommended conditions. Use a fresh vial if degradation is suspected. |
| Incorrect solvent: The compound may not be fully dissolved or may be unstable in the chosen solvent. | This compound-CHN2 is soluble in DMSO. Ensure complete dissolution, using sonication if necessary. Prepare fresh solutions. | |
| Incorrect concentration: The concentration of this compound-CHN2 may be too low to effectively inhibit the target protease. | Titrate the inhibitor concentration to determine the optimal effective range for your specific experimental setup. | |
| Inactive enzyme: The target protease may be inactive or present at a very low concentration. | Confirm the activity of your target enzyme using a positive control substrate or a different known inhibitor. | |
| High background signal or off-target effects | Inhibitor concentration too high: Excessive concentrations can lead to non-specific binding and inhibition of other cellular proteases. | Perform a dose-response experiment to identify the lowest effective concentration with minimal off-target effects. |
| Cellular toxicity: The observed effect may be due to cytotoxicity rather than specific enzyme inhibition. | Determine the cytotoxicity of this compound-CHN2 in your cell line using a cell viability assay (e.g., MTT or LDH assay) and use concentrations well below the cytotoxic threshold. | |
| Inconsistent results | Variability in experimental conditions: Inconsistent cell densities, incubation times, or reagent concentrations can lead to variable outcomes. | Standardize all experimental parameters and include appropriate controls in every experiment. |
| Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to degradation of the inhibitor. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound-CHN2?
A1: this compound-CHN2 is an irreversible inhibitor of cysteine proteases. Its diazomethylketone (CHN2) group forms a covalent bond with the active site cysteine residue of the target protease, leading to its inactivation.
Q2: What are the primary targets of this compound-CHN2?
A2: this compound-CHN2 is known to inhibit cathepsin L and the 3C-like protease (3CLpro) of SARS-CoV-2, playing a role in viral entry and replication.
Q3: How should I prepare a stock solution of this compound-CHN2?
A3: It is recommended to dissolve this compound-CHN2 in anhydrous DMSO to prepare a stock solution of 10 mM. For cellular assays, further dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.
Q4: Is this compound-CHN2 cell-permeable?
A4: Yes, this compound-CHN2 is cell-permeable, allowing it to be used in cell-based assays to study its effects on intracellular targets.
Q5: What is the recommended working concentration for this compound-CHN2?
A5: The optimal working concentration can vary depending on the cell type and experimental conditions. It is advisable to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific assay. Published studies have reported EC50 values in the nanomolar to low micromolar range for antiviral activity.[1]
Experimental Protocols
In Vitro Enzyme Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of this compound-CHN2 against a purified cysteine protease.
Materials:
-
Purified cysteine protease (e.g., Cathepsin L, SARS-CoV-2 3CLpro)
-
Fluorogenic substrate specific for the protease
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM DTT)
-
This compound-CHN2
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of this compound-CHN2 in assay buffer. Include a vehicle control (DMSO).
-
Add 50 µL of the diluted this compound-CHN2 or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of the purified enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control and plot the results to calculate the IC50 value.
Antiviral Cell-Based Assay
This protocol outlines a general method to evaluate the antiviral activity of this compound-CHN2 against a virus (e.g., SARS-CoV-2) in a cell culture system.
Materials:
-
Permissive cell line (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock
-
Cell culture medium
-
This compound-CHN2
-
DMSO
-
96-well cell culture plate
-
Method for quantifying viral activity (e.g., crystal violet staining for CPE, RT-qPCR for viral RNA, or ELISA for viral protein)
Procedure:
-
Seed the permissive cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound-CHN2 in cell culture medium. Include a vehicle control (DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound-CHN2.
-
Incubate for a pre-determined time (e.g., 1-2 hours).
-
Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).
-
Incubate the plate for a period sufficient to observe viral effects (e.g., 48-72 hours).
-
Quantify the viral activity using a suitable method.
-
Calculate the percentage of viral inhibition for each concentration of this compound-CHN2 compared to the vehicle control and determine the EC50 value.
Signaling Pathways
Cathepsin L-Mediated Viral Entry
This compound-CHN2 can inhibit cathepsin L, a key protease involved in the entry of some viruses, including SARS-CoV. After the virus binds to its receptor on the cell surface, it is taken up into endosomes. The acidic environment of the endosome activates cathepsin L, which then cleaves the viral spike protein, facilitating the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm.
SARS-CoV-2 3CLpro in Viral Replication
The SARS-CoV-2 3C-like protease (3CLpro) is essential for the replication of the virus. The viral RNA is translated into large polyproteins that must be cleaved into individual non-structural proteins (nsps) to form the replication and transcription complex. 3CLpro is responsible for most of these cleavage events. Inhibition of 3CLpro by this compound-CHN2 blocks the processing of the polyprotein, thereby halting viral replication.
References
potential off-target effects of Z-LVG inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using the Z-LVG inhibitor. The information is designed to help address specific issues that may arise during experiments, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of the this compound inhibitor?
The this compound inhibitor, specifically this compound-CHN2, is known to primarily target Cathepsin L, a cysteine protease.[1] It has demonstrated broad-spectrum antiviral activity against various coronaviruses by inhibiting this host cell enzyme, which is crucial for viral entry.[1]
Q2: I am observing unexpected cellular phenotypes in my experiments with the this compound inhibitor. What could be the cause?
Unexpected cellular phenotypes when using protease inhibitors can often be attributed to off-target effects. Small molecule inhibitors can sometimes bind to and modulate the activity of proteins other than the intended target.[2] For peptide-based inhibitors like this compound-CHN2, it is crucial to consider potential interactions with other cellular proteases or enzymes with similar substrate specificities.
A well-documented example of off-target effects is seen with the pan-caspase inhibitor Z-VAD-FMK. While it effectively blocks apoptosis by inhibiting caspases, it is also known to inhibit peptide: N-glycanase (NGLY1), an enzyme involved in ER-associated degradation (ERAD).[3][4][5][6] This off-target inhibition of NGLY1 by Z-VAD-FMK can induce cellular autophagy, a distinct biological process.[3][4][5][6] Therefore, it is plausible that this compound-CHN2 could have unforeseen off-target activities leading to unexpected phenotypes.
Q3: How can I determine if the this compound inhibitor is causing off-target effects in my experimental system?
To investigate potential off-target effects, a multi-pronged approach is recommended:
-
Target Engagement Assays: Confirm that the inhibitor is engaging with its intended target, Cathepsin L, in your cellular context.
-
Off-Target Profiling: Screen the inhibitor against a panel of other relevant enzymes, such as other cathepsins, caspases, or a broader kinome scan.[7][8][9][10]
-
Phenotypic Rescue Experiments: If a specific off-target is suspected, attempt to rescue the observed phenotype by overexpressing the off-target protein or using a more specific inhibitor for the suspected off-target.
-
Use of a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound-CHN2 with that of a structurally different Cathepsin L inhibitor. If both produce the same phenotype, it is more likely to be an on-target effect.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpected cell death or altered morphology | Off-target effects on essential cellular pathways. | - Perform a cell viability assay (e.g., MTT, trypan blue exclusion).- Characterize the type of cell death (apoptosis, necrosis, autophagy).- Conduct off-target profiling (see Experimental Protocols). |
| Inconsistent or non-reproducible results | - Inhibitor instability or degradation.- Variability in cell culture conditions.- Off-target effects varying with cell state. | - Confirm inhibitor integrity and concentration.- Standardize cell culture protocols (passage number, confluency).- Perform dose-response experiments to establish a consistent effective concentration. |
| Discrepancy between biochemical and cell-based assay results | - Poor cell permeability of the inhibitor.- Active efflux of the inhibitor from cells.- Off-target effects in the cellular context not present in a purified system. | - Assess cell permeability using cellular uptake assays.- Use efflux pump inhibitors to determine if the compound is a substrate.- Perform target engagement assays in intact cells. |
| Induction of autophagy markers (e.g., LC3 puncta) | Potential off-target inhibition of NGLY1, similar to Z-VAD-FMK.[3][4][5][6] | - Monitor autophagy markers (e.g., Western blot for LC3-II, p62 degradation).- Use an alternative Cathepsin L inhibitor with a different chemical scaffold.- Perform NGLY1 activity assays in the presence of this compound-CHN2. |
Quantitative Data on Potential Off-Target Effects
| Potential Off-Target | Assay Type | Inhibitor | IC50 / Kd (On-Target) | IC50 / Kd (Off-Target) | Selectivity (Fold) | Reference |
| Caspases (various) | Biochemical | Z-VAD-FMK | ~nM range | [5] | ||
| NGLY1 | Biochemical | Z-VAD-FMK | ~µM range | Varies | [3][4] |
Note: This table is for illustrative purposes. The selectivity of an inhibitor is a critical parameter and should be experimentally determined.
Experimental Protocols
Kinome Scanning for Off-Target Kinase Inhibition
Objective: To identify potential off-target kinase interactions of the this compound inhibitor.
Methodology:
-
Platform: Utilize a commercial kinome scanning service (e.g., KINOMEscan™, Reaction Biology).[9][10][11][12]
-
Principle: These platforms typically employ a competition binding assay where the inhibitor is tested against a large panel of purified kinases (often over 400). The amount of inhibitor required to displace a known ligand is measured, and a dissociation constant (Kd) or percent inhibition at a given concentration is determined.[7][12][13]
-
Procedure:
-
Submit a sample of the this compound inhibitor at a specified concentration.
-
The service provider will perform the screening against their kinase panel.
-
Data is typically provided as a percentage of inhibition at a single concentration or as Kd values for significant hits.
-
-
Data Analysis: Analyze the results to identify any kinases that are significantly inhibited by this compound-CHN2. Follow up with dose-response assays to confirm the potency of inhibition for any identified off-targets.
Cell-Based Assay for Autophagy Induction
Objective: To determine if the this compound inhibitor induces autophagy, a known off-target effect of some peptide-based inhibitors like Z-VAD-FMK.
Methodology:
-
Cell Line: Use a cell line that stably expresses a fluorescently tagged autophagy marker, such as GFP-LC3.
-
Treatment: Treat the cells with a range of concentrations of the this compound inhibitor. Include a positive control (e.g., rapamycin or starvation) and a negative control (vehicle).
-
Microscopy:
-
After the desired incubation time (e.g., 6-24 hours), fix the cells.
-
Image the cells using a fluorescence microscope.
-
Quantify the formation of GFP-LC3 puncta (autophagosomes) per cell. An increase in the number of puncta indicates autophagy induction.
-
-
Western Blotting:
-
Lyse the treated cells and perform SDS-PAGE.
-
Probe the membrane with antibodies against LC3 and p62.
-
An increase in the ratio of LC3-II (lipidated form) to LC3-I and a decrease in p62 levels are indicative of autophagic flux.
-
Visualizations
Caption: On-target mechanism of this compound inhibitor.
Caption: Potential off-target effect on NGLY1.
Caption: Troubleshooting experimental workflow.
References
- 1. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. KCGSv2.0 Data — SGC-UNC [sgc-unc.org]
- 10. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of Z-LVG-CHN2 in cell culture
Welcome to the technical support center for Z-LVG-CHN2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound-CHN2 in cell culture while minimizing its cytotoxic effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound-CHN2 and what is its primary mechanism of action?
A1: this compound-CHN2 is a synthetic, irreversible inhibitor of the cysteine protease, cathepsin L. Its mechanism of action involves covalently binding to the active site of cathepsin L, thereby preventing its enzymatic activity. Cathepsin L is a lysosomal protease involved in various cellular processes, including protein degradation and antigen presentation. In the context of viral research, this compound-CHN2 has been shown to inhibit the entry of certain viruses, such as SARS-CoV-2, by preventing the proteolytic processing of viral surface proteins required for fusion with host cell membranes.
Q2: Why am I observing significant cell death in my cultures treated with this compound-CHN2?
A2: High concentrations of this compound-CHN2 can lead to cytotoxicity. The primary mechanism of this toxicity is believed to be the disruption of lysosomal function. Inhibition of cathepsin L can lead to the accumulation of undigested material within lysosomes, potentially causing lysosomal membrane permeabilization (LMP).[1][2] The release of lysosomal contents, including other hydrolases, into the cytoplasm can trigger apoptotic or necrotic cell death pathways.[1]
Q3: What are the typical working concentrations for this compound-CHN2?
A3: The optimal working concentration of this compound-CHN2 is highly dependent on the cell type and the specific experimental goals. For antiviral assays, effective concentrations (EC50) have been reported in the sub-micromolar to low micromolar range. However, the cytotoxic concentration (CC50) can also fall within this range, making it crucial to determine the therapeutic window for your specific cell line. It is recommended to perform a dose-response curve to determine the optimal concentration that provides the desired inhibitory effect with minimal cytotoxicity.
Q4: How does the cytotoxicity of this compound-CHN2 vary between different cell lines?
A4: The cytotoxic effects of this compound-CHN2 can vary significantly among different cell lines. This variability is likely due to differences in their reliance on cathepsin L for normal cellular functions, differences in drug metabolism, and variations in the expression of viral entry-assisting proteases like TMPRSS2. For instance, a related cathepsin L inhibitor, Z-Tyr-Ala-CHN2, has shown different CC50 values in various cell lines. It is essential to empirically determine the cytotoxicity profile in the specific cell line you are using.
Q5: Can I reduce this compound-CHN2 cytotoxicity by altering my cell culture conditions?
A5: Yes, optimizing cell culture conditions can help mitigate cytotoxicity. Factors such as cell density and serum concentration can influence cellular susceptibility to toxic compounds. For example, ensuring cells are in a healthy, logarithmic growth phase and are not overly confluent may improve their resilience. The presence of serum can also affect the availability and activity of the compound. It is advisable to maintain consistent and optimal culture conditions throughout your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound-CHN2 in cell culture.
| Problem | Possible Cause | Recommended Solution |
| High Cell Death at Effective Concentration | The concentration of this compound-CHN2 is too high for the specific cell line. | Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50). Aim for a concentration that maximizes the therapeutic index (CC50/EC50). |
| The cell line is particularly sensitive to cathepsin L inhibition. | Consider using a different cell line that may be less sensitive. For viral entry assays, choose cell lines where entry is primarily dependent on cathepsin L. | |
| Prolonged incubation time with the inhibitor. | Optimize the incubation time. It is possible that a shorter exposure to this compound-CHN2 is sufficient for its intended effect while minimizing off-target toxicity. | |
| Inconsistent Results Between Experiments | Variability in cell health or density at the time of treatment. | Standardize your cell seeding protocol to ensure consistent cell numbers and confluency at the start of each experiment. Only use cells that are healthy and in the logarithmic phase of growth. |
| Degradation of this compound-CHN2 in solution. | Prepare fresh stock solutions of this compound-CHN2 and aliquot for single use to avoid repeated freeze-thaw cycles. Store as recommended by the manufacturer. | |
| No Inhibitory Effect Observed | The concentration of this compound-CHN2 is too low. | Increase the concentration of the inhibitor based on a preliminary dose-response curve. |
| The biological process being studied is not dependent on cathepsin L. | Confirm the role of cathepsin L in your experimental system using alternative methods, such as siRNA-mediated knockdown of cathepsin L. | |
| In the context of viral entry, the virus may be using an alternative entry pathway (e.g., TMPRSS2-mediated). | Use a cell line that predominantly supports cathepsin L-dependent viral entry. |
Quantitative Data Summary
The following table summarizes the cytotoxic concentrations (CC50) of the related cathepsin L inhibitor, Z-Tyr-Ala-CHN2, in various cell lines. While not this compound-CHN2, this data provides a useful reference for expected ranges of cytotoxicity.
| Cell Line | Compound | CC50 (µM) | Reference |
| VeroE6-eGFP | Z-Tyr-Ala-CHN2 | > 20 | [3][4] |
| A549-hACE2 | Z-Tyr-Ala-CHN2 | > 25 | |
| HeLa-hACE2 | Z-Tyr-Ala-CHN2 | Not specified | |
| Caco-2 | Z-Tyr-Ala-CHN2 | > 50 |
Experimental Protocols
Protocol 1: Determination of the 50% Cytotoxic Concentration (CC50)
This protocol outlines the steps to determine the concentration of this compound-CHN2 that results in a 50% reduction in cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound-CHN2
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound-CHN2 in complete cell culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound-CHN2 treatment.
-
Remove the medium from the cells and add 100 µL of the prepared this compound-CHN2 dilutions or vehicle control to the respective wells.
-
Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound-CHN2 concentration and use a non-linear regression analysis to determine the CC50 value.
Protocol 2: Optimizing this compound-CHN2 Concentration to Minimize Cytotoxicity
This protocol helps to identify the optimal concentration of this compound-CHN2 that achieves the desired biological effect with minimal impact on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound-CHN2
-
Assay-specific reagents to measure the desired biological effect (e.g., viral infection, protein cleavage)
-
Cell viability reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Follow steps 1-4 from Protocol 1 to treat cells with a range of this compound-CHN2 concentrations.
-
At the end of the incubation period, perform two parallel assays on the same plate or on duplicate plates:
-
Assay 1: Measurement of the desired biological effect. Follow your specific experimental protocol to determine the effective concentration (EC50).
-
Assay 2: Measurement of cell viability. Follow the procedure from Protocol 1 to determine the cytotoxic concentration (CC50).
-
-
Calculate the EC50 and CC50 values from the respective dose-response curves.
-
Determine the therapeutic index (TI) by dividing the CC50 by the EC50 (TI = CC50 / EC50).
-
Select a working concentration of this compound-CHN2 that is at or above the EC50 but well below the CC50, aiming for the highest possible TI.
Visualizations
Caption: this compound-CHN2-induced cytotoxicity pathway.
Caption: Experimental workflow for optimization.
References
- 1. Lysosomal membrane permeabilization in cell death [pubmed.ncbi.nlm.nih.gov]
- 2. Sphinganine-induced lysosomal membrane permeabilization: Interplay with subcellular oxidative levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Z-LVG-FMK in Antiviral Assays
Welcome to the technical support center for the use of Z-LVG-FMK and other caspase inhibitors in antiviral research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their antiviral assays and interpret their results with confidence.
Frequently Asked Questions (FAQs)
What is this compound-FMK and how does it work?
This compound-FMK is a cell-permeable, irreversible inhibitor of caspases. The "Z" (benzyloxycarbonyl) group enhances its ability to cross cell membranes, while the "FMK" (fluoromethylketone) group forms a covalent bond with the active site of caspases, leading to irreversible inhibition.[1][2] Caspases are a family of proteases that play crucial roles in programmed cell death (apoptosis) and inflammation.[3][4][5] In the context of viral infections, this compound-FMK's efficacy can stem from two main mechanisms:
-
Inhibition of Host Caspases: Many viruses manipulate host cell apoptosis to their advantage. Some viruses induce apoptosis to facilitate their spread, while others block it to prolong the life of the host cell for replication. By inhibiting caspases, this compound-FMK can interfere with these viral strategies.
-
Direct Inhibition of Viral Proteases: Some caspase inhibitors have been shown to directly inhibit viral proteases that are essential for the viral life cycle. For example, certain peptide-based fluoromethyl ketones can inhibit picornaviral and coronavirus proteases.[6][7][8][9]
What are the potential off-target effects of this compound-FMK and other Z-FMK inhibitors?
A significant concern with pan-caspase inhibitors like those in the Z-FMK family is the potential for off-target effects. One well-documented off-target effect of the widely used pan-caspase inhibitor Z-VAD-FMK is the inhibition of peptide:N-glycanase (NGLY1), an enzyme involved in endoplasmic reticulum-associated degradation (ERAD).[10][11][12] This inhibition can lead to the induction of autophagy, which can complicate the interpretation of results in antiviral assays where autophagy itself may play a role in viral replication or host defense.[10][11][12]
Additionally, at high concentrations, these inhibitors can have immunosuppressive effects that are independent of their caspase-inhibiting properties.[1]
How can I determine the optimal concentration of this compound-FMK for my experiment?
The optimal concentration of this compound-FMK is cell-type and virus-dependent and must be determined empirically. A good starting point is to perform a dose-response experiment. Here's a general approach:
-
Determine Cytotoxicity: First, assess the cytotoxicity of this compound-FMK on your specific host cells in the absence of the virus. This can be done using standard cytotoxicity assays like MTT, LDH, or real-time assays with cell-impermeant DNA dyes.[13][14] It is crucial to use a concentration that has minimal impact on cell viability to ensure that any observed antiviral effect is not due to inhibitor-induced cell death.
-
Dose-Response Antiviral Assay: Once you have determined the non-toxic concentration range, perform a dose-response experiment with the virus. Infect your cells with the virus and treat them with a range of this compound-FMK concentrations. Measure the viral titer or another marker of viral replication at a specific time point post-infection. The optimal concentration should provide significant viral inhibition with minimal cytotoxicity.
When should I add this compound-FMK to my antiviral assay?
For optimal efficacy, this compound-FMK should be added to the cell culture at the same time as or shortly after viral infection.[15] This ensures that the inhibitor is present to block the activity of caspases or viral proteases as soon as they become active. Pre-incubation of cells with the inhibitor before infection may also be considered, but its effectiveness can vary depending on the virus and the specific mechanism of action.
What are some alternative caspase inhibitors I can use?
If you suspect off-target effects are influencing your results with a Z-FMK inhibitor, consider using an alternative. For instance, Q-VD-OPh is another pan-caspase inhibitor that has been shown not to inhibit NGLY1 and, therefore, does not induce autophagy as an off-target effect.[10][11] For more targeted studies, specific caspase inhibitors can be used, such as:
-
Z-IETD-FMK: A specific inhibitor of caspase-8.[2]
-
Z-LEHD-FMK: A selective and irreversible inhibitor of caspase-9.[16][17]
-
Z-DEVD-FMK: An inhibitor of caspase-3.[18]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in results | Inconsistent cell density, inhibitor concentration, or incubation times. | Standardize your experimental protocol. Ensure consistent cell seeding density and that cells are in the exponential growth phase.[19] Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock. Use precise timing for infection and treatment. |
| No antiviral effect observed | The concentration of this compound-FMK is too low. The virus is not dependent on the targeted caspases for replication. The inhibitor is degraded or unstable. | Perform a dose-response experiment to find the optimal concentration.[14] Consider the possibility that the viral life cycle is independent of the caspases inhibited by this compound-FMK. Prepare fresh inhibitor solutions and handle them according to the manufacturer's instructions. |
| High cytotoxicity observed | The concentration of this compound-FMK is too high. The cell line is particularly sensitive to the inhibitor. | Perform a cytotoxicity assay to determine the maximum non-toxic concentration for your specific cell line.[13] Use a lower concentration of the inhibitor or consider a different inhibitor. |
| Unexpected cellular effects (e.g., autophagy) | Off-target effects of the inhibitor. | Be aware of known off-target effects, such as the induction of autophagy by Z-VAD-FMK through NGLY1 inhibition.[10][11][12] Use an alternative inhibitor like Q-VD-OPh that does not have the same off-target profile.[10] |
| Inhibitor appears to increase viral titer | Inhibition of apoptosis may prolong the life of the host cell, allowing for more extensive viral replication. | This phenomenon has been observed in some viral infections.[20] It suggests that apoptosis is a host defense mechanism against the virus. This can be a significant finding in itself. |
Quantitative Data Summary
The following tables summarize quantitative data for various caspase inhibitors in antiviral and enzymatic assays. Data for this compound-FMK is limited in the public domain; therefore, data from structurally related and commonly used caspase inhibitors are provided as a reference.
Table 1: Antiviral Activity of Caspase Inhibitors against SARS-CoV-2
| Inhibitor | Assay Type | Cell Line | EC50 (µM) | CC50 (µM) | Reference |
| Z-VAD(OMe)-FMK | Antiviral Activity | Vero | 1.88 | >300 | [8] |
| Z-DEVD-FMK | Antiviral Activity | Vero | 0.64 | >300 | [8] |
| Z-IETD-FMK | Antiviral Activity | Vero | 0.93 | >300 | [8] |
Table 2: Inhibitory Activity of Caspase Inhibitors against SARS-CoV-2 Mpro
| Inhibitor | Assay Type | IC50 (µM) | Reference |
| Z-VAD(OMe)-FMK | Enzymatic Activity | 0.59 | [8] |
| Z-DEVD-FMK | Enzymatic Activity | 2.80 | [8] |
| Z-IETD-FMK | Enzymatic Activity | 1.34 | [8] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound-FMK using an MTT Assay
This protocol is for determining the concentration of this compound-FMK that is toxic to the host cells.
Materials:
-
Host cell line of interest
-
Complete cell culture medium
-
This compound-FMK stock solution (e.g., 20 mM in DMSO)[15]
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound-FMK in complete culture medium. It is important to include a vehicle control (medium with the same concentration of DMSO as the highest this compound-FMK concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound-FMK.
-
Incubate the plate for a period that is relevant to your antiviral assay (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).
Protocol 2: Viral Inhibition Assay
This protocol is for assessing the antiviral efficacy of this compound-FMK.
Materials:
-
Host cell line
-
Virus stock with a known titer
-
This compound-FMK at a non-toxic concentration
-
96-well or other appropriate format cell culture plates
-
Method for quantifying viral replication (e.g., plaque assay, TCID50 assay, qPCR for viral genomes, or ELISA for viral proteins)
Procedure:
-
Seed host cells in a culture plate and grow to the desired confluency.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Simultaneously or shortly after infection, add this compound-FMK at the desired, non-toxic concentration. Include a virus-only control and a mock-infected control.
-
Incubate the plate for a duration that allows for sufficient viral replication in the control group.
-
At the end of the incubation period, quantify the amount of virus in the supernatant or cell lysate using your chosen method.
-
Calculate the percentage of viral inhibition relative to the virus-only control.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Caspases control antiviral innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Emerging Insights on Caspases in COVID-19 Pathogenesis, Sequelae, and Directed Therapies [frontiersin.org]
- 5. invivogen.com [invivogen.com]
- 6. Antiviral activity of caspase inhibitors: effect on picornaviral 2A proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral effects of pan-caspase inhibitors on the replication of coxsackievirus B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of proteasome and caspase inhibitors targeting SARS-CoV-2 Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Z-VAD(OMe)-FMK suppresses Seneca Valley Virus replication by targeting the active sites of the 3C protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 12. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 15. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 16. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. The caspase-3 inhibitor (peptide Z-DEVD-FMK) affects the survival and function of platelets in platelet concentrate during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of a broad-spectrum caspase inhibitor, Z-VAD(OMe)-FMK, on viral hemorrhagic septicemia virus (VHSV) infection-mediated apoptosis and viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with Z-LVG-CHN2 dissolving in aqueous media
Welcome to the technical support center for Z-LVG-CHN2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this potent, cell-permeable, and irreversible cysteine protease inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues related to the dissolution of this compound-CHN2 in aqueous media.
Q1: My this compound-CHN2 is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
A1: this compound-CHN2, like many peptide-based inhibitors, has limited solubility in purely aqueous solutions. This is a common issue. Here is a step-by-step troubleshooting guide:
-
Use an Organic Co-Solvent: The recommended starting point is to first dissolve the lyophilized this compound-CHN2 powder in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this compound.[1]
-
Sonication: After adding the solvent, brief sonication can significantly aid in dissolution. Use a bath sonicator and chill the tube on ice between short bursts of sonication (e.g., 3 cycles of 10-15 seconds) to prevent heating and potential degradation of the peptide.
-
Gentle Warming: If the compound still does not dissolve, gentle warming of the solution (e.g., to 37°C) may help. However, avoid excessive or prolonged heating.
-
pH Adjustment: The solubility of peptides can be influenced by pH. While specific data for this compound-CHN2 is limited, as a general principle, dissolving a peptide at a pH away from its isoelectric point can improve solubility. You may need to empirically test different pH values for your buffer.
-
Prepare a Concentrated Stock: It is best practice to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a level that affects your biological system (typically ≤ 0.5% DMSO for most cell-based assays).
Q2: What is the recommended solvent and concentration for creating a stock solution of this compound-CHN2?
A2: For in vitro studies, it is recommended to prepare a stock solution in DMSO. A stock solution of up to 4.5 mg/mL (10.10 mM) in DMSO can be achieved with the help of ultrasonic treatment.[1]
Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution into an aqueous buffer is a common indication of the compound's low aqueous solubility. To address this:
-
Lower the Final Concentration: The final concentration of this compound-CHN2 in your aqueous medium may be too high. Try working with a lower final concentration.
-
Increase the Percentage of Co-Solvent: If your experimental system allows, you can try slightly increasing the final percentage of the organic co-solvent (e.g., DMSO). However, always run a vehicle control to ensure the solvent itself is not affecting your results.
-
Use a Surfactant: For in vivo or certain in vitro applications, a formulation with a surfactant like Tween-80 can help maintain the compound in suspension. A published protocol for a suspended solution involves using DMSO, PEG300, and Tween-80 in saline.[2]
-
Vortex Vigorously During Dilution: When diluting the DMSO stock into the aqueous buffer, add the stock solution dropwise while vigorously vortexing the buffer. This can help to rapidly disperse the compound and prevent localized high concentrations that lead to precipitation.
Q4: How should I store my this compound-CHN2 stock solution?
A4: Lyophilized this compound-CHN2 should be stored at -20°C. Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2] Always protect the compound from light.
Quantitative Data Summary
| Solvent/Medium | Solubility | Concentration (mM) | Method |
| DMSO | Soluble | 10.10 | Requires sonication[1] |
| Suspended Solution | 2.5 mg/mL | 5.61 | Formulation with DMSO, PEG300, Tween-80, and Saline[2] |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Not specified | General observation for peptide diazomethylketones |
Experimental Protocols
Protocol 1: Preparation of a this compound-CHN2 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound-CHN2 in DMSO.
Materials:
-
This compound-CHN2 (lyophilized powder, MW: 445.51 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Allow the vial of lyophilized this compound-CHN2 to equilibrate to room temperature before opening to prevent condensation.
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound-CHN2. For example, to 1 mg of this compound-CHN2, add 224.46 µL of DMSO.
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes, ensuring the water is cool to prevent overheating.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: SARS-CoV-2 3CL Protease (3CLpro) Inhibition Assay
This protocol provides a general framework for a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibitory activity of this compound-CHN2 against SARS-CoV-2 3CLpro.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET-based 3CLpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound-CHN2 stock solution (in DMSO)
-
DMSO (for vehicle control)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound-CHN2 stock solution in DMSO. Then, dilute these solutions into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%).
-
Enzyme Preparation: Dilute the recombinant 3CLpro to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Assay Reaction: a. To each well of the 384-well plate, add the diluted this compound-CHN2 or DMSO vehicle control. b. Add the diluted 3CLpro enzyme to all wells except the "no enzyme" control wells. c. Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding the FRET substrate to all wells.
-
Data Acquisition: Immediately begin reading the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm for the example substrate) at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 30°C).
-
Data Analysis: a. Plot the fluorescence intensity versus time for each well. b. Calculate the initial reaction velocity (slope of the linear portion of the curve) for each concentration of the inhibitor. c. Normalize the velocities to the vehicle control (100% activity) and the "no enzyme" control (0% activity). d. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the role of cysteine proteases, such as cathepsin L, in the entry of coronaviruses like SARS-CoV-2 into a host cell, and the inhibitory action of this compound-CHN2.
Caption: Coronavirus entry pathway via endocytosis and inhibition by this compound-CHN2.
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the IC50 of this compound-CHN2 against a target protease using a FRET-based assay.
Caption: Workflow for IC50 determination using a FRET-based protease assay.
References
- 1. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin L, transmembrane peptidase/serine subfamily member 2/4, and other host proteases in COVID-19 pathogenesis – with impact on gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
Z-LVG-CHN2 degradation in cell culture media
Welcome to the technical support center for Z-LVG-CHN2, a potent, irreversible inhibitor of cysteine proteases. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound-CHN2 in cell culture experiments, with a specific focus on its stability and potential for degradation. Here you will find troubleshooting guides and frequently asked questions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound-CHN2 and what is its mechanism of action?
This compound-CHN2 (Cbz-Leu-Val-Gly-diazomethylketone) is a synthetic peptide-based inhibitor that targets cysteine proteases. Its specificity is primarily directed towards cathepsin L, a lysosomal cysteine protease involved in various physiological and pathological processes. The inhibitor's mechanism of action is based on the irreversible covalent modification of the active site cysteine residue of the target protease by its diazomethylketone functional group. This modification permanently inactivates the enzyme.
Q2: What are the primary cellular targets of this compound-CHN2?
The primary cellular target of this compound-CHN2 is cathepsin L. However, like many protease inhibitors, it may exhibit activity against other related cysteine proteases, such as cathepsin B, although with lower potency. The selectivity of this compound-CHN2 can be cell-type dependent, influenced by the relative expression and localization of different cysteine proteases.
Q3: How should I prepare and store this compound-CHN2 stock solutions?
For optimal stability, this compound-CHN2 should be dissolved in a dry, aprotic solvent such as DMSO to create a concentrated stock solution. It is recommended to store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month)[1]. To maintain the integrity of the compound, it is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles. Ensure the storage container is tightly sealed to prevent moisture contamination.
| Storage Condition | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Q4: What is the expected stability of this compound-CHN2 in cell culture media?
The diazomethylketone group itself is a reactive moiety. While some studies suggest that peptidyl diazomethylketones are relatively unreactive towards simple thiols like glutathione in solution, the complex environment of cell culture media warrants careful consideration of potential degradation pathways[3][4].
Q5: What factors can lead to the degradation of this compound-CHN2 in my experiments?
Several factors can contribute to the degradation of this compound-CHN2 in a cell culture setting:
-
Proteolytic Degradation: If using serum-containing media, endogenous proteases can cleave the peptide backbone of this compound-CHN2, rendering it inactive. The rate of degradation is dependent on the specific proteases present and the peptide sequence of the inhibitor.
-
Chemical Instability: The diazomethylketone functional group can be susceptible to hydrolysis, particularly at non-optimal pH. It is also a reactive electrophile that could potentially react with nucleophilic components in the media, although it is reported to be relatively stable in the presence of simple thiols[3][4].
-
Reaction with Media Components: Cell culture media is a complex mixture of amino acids, vitamins, salts, and other nutrients. While direct reactions with most of these components are not well-documented for this compound-CHN2, the presence of reducing agents or high concentrations of certain nucleophiles could potentially impact its stability over long incubation periods.
-
Cellular Metabolism: Once inside the cell, this compound-CHN2 could be metabolized by intracellular enzymes, although its primary mechanism is the rapid and irreversible inhibition of its target proteases.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound-CHN2 in cell culture experiments.
Problem 1: Inconsistent or lower-than-expected inhibitory activity.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound-CHN2 in stock solution. | Ensure proper storage of stock solutions at -80°C in small, single-use aliquots to avoid freeze-thaw cycles. Use a fresh aliquot for each experiment. |
| Degradation of this compound-CHN2 in cell culture media. | Reduce the pre-incubation time of this compound-CHN2 in the media before adding it to the cells. Consider using serum-free or reduced-serum media if compatible with your cell line to minimize proteolytic degradation. To assess stability, you can perform a time-course experiment where the inhibitor is pre-incubated in media for varying durations before being added to the cells. |
| Incorrect inhibitor concentration. | Verify the final concentration of this compound-CHN2 in your experiment. Ensure accurate dilution of the stock solution. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. |
| Cell line-specific factors. | The expression level of the target protease (cathepsin L) can vary significantly between cell lines. Confirm the expression of cathepsin L in your cells. Additionally, some cell lines may have high levels of drug efflux pumps that can reduce the intracellular concentration of the inhibitor. |
Problem 2: High background or off-target effects observed.
| Potential Cause | Troubleshooting Steps |
| Inhibitor concentration is too high. | High concentrations of any inhibitor can lead to off-target effects. Perform a dose-response experiment to identify the lowest effective concentration that achieves the desired level of target inhibition without causing significant toxicity or off-target effects. |
| Non-specific binding. | This compound-CHN2, being a peptide, may non-specifically bind to proteins in the serum or on the cell surface. Using serum-free media or including a bovine serum albumin (BSA) blocking step might reduce non-specific interactions. |
| Inhibition of other cysteine proteases. | While this compound-CHN2 is relatively specific for cathepsin L, it can inhibit other cysteine proteases at higher concentrations. If you suspect off-target effects are due to inhibition of other proteases, consider using a more specific inhibitor if available, or using lower concentrations of this compound-CHN2 in combination with other experimental approaches to confirm the role of cathepsin L. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound-CHN2 in Cell Culture Media
This protocol provides a framework for determining the stability of this compound-CHN2 in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Materials:
-
This compound-CHN2
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
HPLC or LC-MS/MS system
-
Appropriate column (e.g., C18)
-
Solvents for mobile phase (e.g., acetonitrile, water, formic acid)
-
Incubator at 37°C with 5% CO2
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a working solution of this compound-CHN2: Dilute your DMSO stock of this compound-CHN2 in the cell culture medium to the final concentration you use in your experiments.
-
Incubation: Aliquot the this compound-CHN2-containing medium into sterile microcentrifuge tubes. Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The 0-hour time point serves as the initial concentration control.
-
Sample Preparation:
-
For serum-free media, samples may be directly analyzed or may require minimal cleanup (e.g., centrifugation to remove any precipitates).
-
For serum-containing media, protein precipitation is necessary. Add a cold organic solvent (e.g., 3 volumes of acetonitrile) to the sample, vortex, and incubate at -20°C for at least 30 minutes to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant for analysis.
-
-
HPLC/LC-MS/MS Analysis:
-
Inject the prepared samples onto the HPLC or LC-MS/MS system.
-
Develop a suitable gradient elution method to separate this compound-CHN2 from other media components and potential degradation products.
-
Monitor the peak area of the intact this compound-CHN2 at each time point. The diazomethylketone group has a characteristic UV absorbance that can be monitored if a mass spectrometer is not available.
-
-
Data Analysis:
-
Plot the peak area of this compound-CHN2 as a function of time.
-
Calculate the percentage of remaining this compound-CHN2 at each time point relative to the 0-hour sample.
-
Determine the half-life (t½) of this compound-CHN2 in the medium by fitting the data to a first-order decay model.
-
Visualizations
Caption: this compound-CHN2 mechanism and potential degradation pathways.
References
Technical Support Center: Optimizing Caspase Inhibitor Treatment
This guide provides technical support for researchers using peptide fluoromethyl ketone (FMK) caspase inhibitors, with a primary focus on the pan-caspase inhibitor Z-VAD-FMK as a representative molecule. The principles discussed are broadly applicable to other specific caspase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Z-VAD-FMK and how does it work?
Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[1] It functions by binding to the catalytic site of most caspases, the key effector proteases in the apoptotic signaling cascade.[1] This binding prevents the cleavage of downstream targets, thereby inhibiting the execution of apoptosis. Because it is a broad-spectrum inhibitor, it blocks apoptosis initiated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Q2: What is the optimal concentration and treatment duration for Z-VAD-FMK?
The optimal concentration and duration are highly dependent on the cell type, the apoptotic stimulus, and the specific experimental question. A typical starting concentration is 20-50 µM.[1][2][3] However, a dose-response experiment is crucial for each new model system. Pre-incubation for 30-60 minutes before inducing apoptosis is a common practice to ensure the inhibitor has entered the cells and is active.[4][5]
Q3: How should I prepare and store Z-VAD-FMK?
Z-VAD-FMK is soluble in DMSO but poorly soluble in aqueous solutions like water or ethanol.[6] It is typically supplied as a powder or in a high-concentration DMSO stock (e.g., 20 mM).[1][7] Reconstitute the lyophilized powder in high-quality, anhydrous DMSO.[7] It is critical to aliquot the stock solution into single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[6][8]
Q4: Can Z-VAD-FMK cause cell death or other off-target effects?
Yes. While designed to prevent apoptosis, Z-VAD-FMK can have unintended consequences:
-
Cytotoxicity: At high concentrations (often >50 µM), Z-VAD-FMK can induce non-specific stress and cell death.[6]
-
Induction of Autophagy: Z-VAD-FMK has been shown to inhibit the enzyme NGLY1, which is unrelated to caspases. This off-target inhibition can trigger an autophagic response in cells.[9][10][11]
-
Switch to Necroptosis: By blocking the apoptotic pathway, Z-VAD-FMK can sometimes reroute the cell death signal to necroptosis, a form of programmed necrosis, particularly in response to stimuli like TNF-α.[12]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Z-VAD-FMK.
| Problem | Potential Cause | Recommended Solution |
| Incomplete or No Inhibition of Apoptosis | Insufficient Inhibitor Concentration: The concentration may be too low for your specific cell type or apoptotic stimulus. | Perform a dose-response experiment, testing a range of concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM).[6][7] |
| Inadequate Pre-incubation Time: The inhibitor may not have had enough time to permeate the cells and bind to caspases before the apoptotic cascade was fully activated. | Increase the pre-incubation time to 1-2 hours before adding the apoptotic stimulus.[5] | |
| Degraded Inhibitor: The Z-VAD-FMK stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from lyophilized powder. Always store aliquots at -20°C.[6] | |
| High Cell Death/Toxicity Observed | DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration does not exceed 0.5% (v/v). Include a vehicle control (DMSO alone) to assess its specific effect.[7] |
| Inhibitor-Induced Necroptosis: Blocking apoptosis may have shunted the cells towards a different death pathway. | Test for markers of necroptosis (e.g., phosphorylation of MLKL). Consider using a necroptosis inhibitor (e.g., Necrostatin-1) in conjunction with Z-VAD-FMK. | |
| High Inhibitor Concentration: The concentration of Z-VAD-FMK may be toxic to your specific cell line. | Reduce the inhibitor concentration. Confirm the minimum effective dose from your dose-response experiment. | |
| Unexpected Results (e.g., Autophagy) | Off-Target Effects: Z-VAD-FMK is known to inhibit NGLY1, leading to autophagy.[9][10] | Be aware of this potential off-target effect. Confirm autophagy using markers like LC3-II conversion via Western blot. For caspase-inhibition studies where autophagy is a concern, consider using an alternative inhibitor like Q-VD-OPh, which does not induce autophagy.[9] |
| Difficulty Detecting Cleaved Caspase-3 by Western Blot | Transient Activation: Cleaved caspase-3 is an active enzyme and its peak expression can be transient. | Perform a time-course experiment (e.g., 4, 8, 12, 24 hours post-induction) to identify the optimal time point for detecting the cleaved fragment. |
| Low Protein Load or Poor Antibody: Insufficient protein or a low-quality antibody can hinder detection. | Load a higher amount of protein (30-60 µg) per lane.[13] Ensure you are using a validated antibody specific for the cleaved form of the caspase. |
Quantitative Data Summary
Optimizing treatment requires empirical testing. The following table provides common starting points for Z-VAD-FMK concentration and duration based on published studies.
| Parameter | Typical Range | Application Example | Reference |
| Working Concentration | 10 µM - 100 µM | 20 µM for Jurkat cells treated with anti-Fas mAb. | [1][3] |
| 40 µM for HeLa cells. | [4] | ||
| 50 µM for human granulosa cell lines. | [2] | ||
| Pre-incubation Time | 30 min - 2 hours | 30-minute pre-treatment of macrophages before LPS stimulation. | [14] |
| 1-hour pre-treatment of cholangiocarcinoma cells. | [5] | ||
| Total Treatment Duration | 4 hours - 48 hours | 16 hours for FasL-induced apoptosis in T cells. | [15] |
| 24 hours for cholangiocarcinoma cells. | [5] | ||
| 48 hours for human granulosa cells treated with etoposide. | [2] |
Experimental Protocols
Protocol 1: Determining Optimal Z-VAD-FMK Concentration
This protocol uses a cell viability assay to find the minimum effective concentration of Z-VAD-FMK that inhibits apoptosis without causing toxicity.
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase (e.g., 1 x 10⁵ cells/mL) and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of Z-VAD-FMK (e.g., 0, 10, 25, 50, 100 µM) in your cell culture medium. Also prepare a vehicle control (DMSO at the highest concentration used).
-
Pre-incubation: Add the diluted Z-VAD-FMK or vehicle control to the appropriate wells. Incubate for 1 hour at 37°C.
-
Apoptosis Induction: Add your chosen apoptotic stimulus (e.g., Staurosporine, TNF-α) to all wells except the "untreated control" wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours).
-
Viability Assay: Add a viability reagent such as CCK-8 or WST-1 to each well and incubate for 1-4 hours.[14]
-
Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).
-
Analysis: Normalize the data to the untreated control. The optimal concentration will show a significant rescue from the apoptotic stimulus-induced cell death without being significantly lower than the vehicle control.
Protocol 2: Western Blot for Cleaved Caspase-3
This protocol confirms caspase inhibition by measuring the levels of cleaved (active) caspase-3.
-
Treatment: Culture cells in 6-well plates and treat with:
-
Untreated Control
-
Vehicle Control (DMSO)
-
Apoptotic Stimulus only
-
Z-VAD-FMK + Apoptotic Stimulus
-
-
Cell Lysis: After the treatment period, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 30-50 µg of protein from each sample with Laemmli loading buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 12-15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved caspase-3. Also probe a separate membrane or strip the current one to probe for a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane 3 times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film. A reduction in the cleaved caspase-3 band in the Z-VAD-FMK co-treated sample indicates successful inhibition.
Visualizations
Caption: Mechanism of Z-VAD-FMK action on apoptotic signaling pathways.
Caption: Troubleshooting logic for incomplete inhibition of apoptosis.
References
- 1. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 2. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. leupeptin-microbial.com [leupeptin-microbial.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 11. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cysteine Protease Inhibitors: Z-LVG-CHN2 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cysteine protease inhibitor Z-LVG-CHN2 with other widely used inhibitors: E-64, Leupeptin, and ALLN. The information presented herein is curated from experimental data to assist researchers in selecting the most appropriate inhibitor for their specific needs.
Introduction to Cysteine Protease Inhibitors
Cysteine proteases are a class of enzymes that play crucial roles in various physiological and pathological processes, including protein turnover, apoptosis, immune responses, and viral replication.[1] Their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention. Inhibitors of these proteases are invaluable tools for studying their function and for developing novel drugs. This guide focuses on this compound-CHN2, a cell-permeable and irreversible inhibitor of cysteine proteases, and compares its characteristics with three other well-known inhibitors: E-64, a broad-spectrum irreversible inhibitor; Leupeptin, a reversible competitive inhibitor of both serine and cysteine proteases; and ALLN (Calpain Inhibitor I), a potent, cell-permeable, and reversible inhibitor of calpains and other cysteine proteases.[2][3][4]
Mechanism of Action
The mechanism by which an inhibitor interacts with its target enzyme is a critical determinant of its utility.
-
This compound-CHN2 is a peptidyl diazomethylketone that acts as an irreversible inhibitor. The diazomethyl group is a reactive moiety that, following protonation by an active site residue, becomes a potent alkylating agent, forming a covalent bond with the active site cysteine of the protease.[5]
-
E-64 is an epoxide-containing natural product that irreversibly inactivates cysteine proteases through the formation of a stable thioether bond between the inhibitor and the active site cysteine thiol.[6][7]
-
Leupeptin is a naturally occurring acetylated tripeptide aldehyde that acts as a reversible competitive inhibitor.[3] Its aldehyde group forms a transient covalent hemiacetal adduct with the active site cysteine.[8]
-
ALLN (Calpain Inhibitor I) is a peptide aldehyde that functions as a potent, reversible inhibitor of calpains and other cysteine proteases.[4]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory potency (IC50 and Ki values) of this compound-CHN2, E-64, Leupeptin, and ALLN against various cysteine proteases. It is important to note that direct comparative data for this compound-CHN2 against a broad panel of proteases is limited in the available literature.
Table 1: IC50 Values of Cysteine Protease Inhibitors
| Target Protease | This compound-CHN2 | E-64 | Leupeptin | ALLN (Calpain Inhibitor I) |
| Cathepsin B | Data not available | - | - | 13 nM |
| Cathepsin L | Inhibits | 2.5 nM | - | 0.5 nM |
| Cathepsin K | Data not available | 1.4 nM | - | Data not available |
| Cathepsin S | Data not available | 4.1 nM | - | Data not available |
| Calpain I | Data not available | Inhibits | - | - |
| Calpain II | Data not available | Inhibits | - | - |
| Papain | Data not available | 9 nM | Inhibits | Data not available |
| SARS-CoV-2 Mpro | Inhibits | Data not available | 127.2 µM | Data not available |
| Human Coronavirus 229E | Data not available | Data not available | ~1 µM | Data not available |
Table 2: Ki Values of Cysteine Protease Inhibitors
| Target Protease | E-64 | Leupeptin | ALLN (Calpain Inhibitor I) |
| Cathepsin B | - | 6 nM | 150 nM |
| Cathepsin L | - | - | 0.5 pM |
| Calpain I | - | - | 190 nM |
| Calpain II | - | - | 220 nM |
| Trypsin | Does not inhibit | 3.5 nM | Data not available |
| Plasmin | Does not inhibit | 3.4 µM | Data not available |
Experimental Protocols
General In Vitro Cysteine Protease Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the inhibitory activity of compounds against cysteine proteases using a fluorogenic substrate.
Materials:
-
Purified cysteine protease (e.g., Cathepsin L, Calpain)
-
Assay Buffer (e.g., 50 mM MES, pH 6.0, 5 mM DTT, 1 mM EDTA)
-
Fluorogenic substrate (e.g., Z-FR-AMC for Cathepsin L, Suc-LLVY-AMC for Calpain)
-
Test inhibitor (e.g., this compound-CHN2) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the purified enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test inhibitor solution (or DMSO for control)
-
Enzyme solution
-
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate solution to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Protocol for Determining IC50 of Irreversible Inhibitors
For irreversible inhibitors like this compound-CHN2 and E-64, the IC50 value is time-dependent. Therefore, the pre-incubation time of the enzyme with the inhibitor is a critical parameter. The protocol is similar to the general assay, but the pre-incubation time must be fixed and reported. To determine the kinetic parameters kinact and Ki, a more detailed kinetic analysis is required, involving measuring the rate of inactivation at different inhibitor concentrations.
Signaling Pathways and Biological Context
Cysteine proteases are integral to numerous cellular signaling pathways. Their inhibition can have significant downstream effects.
This compound-CHN2 has been identified as a potent inhibitor of Cathepsin L, a key protease involved in the entry of certain viruses, including SARS-CoV-2, into host cells.[9][10][11] By blocking Cathepsin L activity in the endo-lysosomal pathway, this compound-CHN2 can prevent viral fusion and subsequent replication.
ALLN, as a calpain inhibitor, has been shown to affect the TGF-β1/Smad signaling pathway.[12] This pathway is crucial in fibrosis, and ALLN has demonstrated anti-fibrotic properties by inhibiting the differentiation of fibroblasts into myofibroblasts.[12]
E-64 and Leupeptin, due to their broad-spectrum activity, can impact a wide range of cellular processes, including protein degradation, antigen presentation, and apoptosis.[1][13]
Visualizations
Cysteine Protease-Mediated Viral Entry Pathway
Caption: Inhibition of viral entry by this compound-CHN2 via Cathepsin L.
Experimental Workflow for Cysteine Protease Inhibitor Screening
Caption: A typical workflow for screening cysteine protease inhibitors.
Logical Relationship of Cysteine Protease Inhibition and Cellular Outcomes
Caption: Inhibition of cysteine proteases can modulate cellular outcomes.
References
- 1. Cysteine protease - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Leupeptin - Wikipedia [en.wikipedia.org]
- 4. cephamls.com [cephamls.com]
- 5. The design of peptidyldiazomethane inhibitors to distinguish between the cysteine proteinases calpain II, cathepsin L and cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. E-64 - Wikipedia [en.wikipedia.org]
- 8. Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 [mdpi.com]
- 12. A cysteine proteinase inhibitor ALLN alleviates bleomycin-induced skin and lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Cathepsin B by E-64 Induces Oxidative Stress and Apoptosis in Filarial Parasite | PLOS One [journals.plos.org]
A Comparative Guide to the Efficacy of MDL-28170 and Peptide-Based Calpain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MDL-28170 is a potent, cell-permeable, and reversible inhibitor of calpains, with a notable selectivity for calpain over many other proteases, though it also exhibits inhibitory activity against cathepsin B. Peptide aldehydes, in general, are effective calpain inhibitors, with their potency and selectivity being influenced by the amino acid sequence and the nature of the C-terminal aldehyde. This guide presents available quantitative data, detailed experimental protocols for assessing calpain inhibition, and diagrams of relevant signaling pathways to aid in the informed selection of these research tools.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for MDL-28170 and other representative peptide aldehyde inhibitors against calpain I (μ-calpain) and calpain II (m-calpain).
Table 1: Inhibitory Potency of MDL-28170
| Inhibitor | Target | Ki (nM) | IC50 (nM) |
| MDL-28170 | Calpain | 10 | 11 |
| Cathepsin B | 25 | - |
Table 2: Comparative Inhibitory Potency of Various Peptide Aldehyde Inhibitors on Calpains
| Inhibitor | Target | Ki (nM) |
| 4-phenyl-butyryl-Leu-Met-H | Calpain I | 36 |
| Calpain II | 50 | |
| Acetyl-Leu-Leu-nLeu-H | Calpain I | - |
| Calpain II | - | |
| Acetyl-Leu-Leu-Met-H | Calpain I | - |
| Calpain II | - | |
| Z-Leu-Leu-H (aldehyde) | Calpain | - |
| MG-132 (Z-Leu-Leu-Leu-CHO) | Calpain | - |
Note: A direct Ki value for Z-Leu-Val-Gly-aldehyde against calpain was not found in the available literature. The potency of tripeptide aldehydes can vary significantly based on the P1, P2, and P3 residues.
Experimental Protocols
In Vitro Calpain Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the in vitro efficacy of calpain inhibitors using a fluorogenic substrate.
Materials:
-
Purified calpain I or calpain II
-
Calpain inhibitor (e.g., MDL-28170) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 10 mM DTT, 1 mM EDTA
-
Activation Buffer: Assay Buffer supplemented with 10 mM CaCl2
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the calpain inhibitor in Assay Buffer.
-
In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or vehicle control)
-
Purified calpain enzyme solution
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic calpain substrate to each well.
-
Immediately start monitoring the increase in fluorescence intensity using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).
-
Record the fluorescence at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Cellular Calpain Activity Assay
This protocol outlines a method to assess the efficacy of a cell-permeable calpain inhibitor in a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
Cell-permeable calpain inhibitor (e.g., MDL-28170)
-
Cell-permeable fluorogenic calpain substrate (e.g., Boc-Leu-Met-CMAC)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with various concentrations of the calpain inhibitor (and a vehicle control) for a specified period (e.g., 1-2 hours).
-
Induce calpain activity if necessary (e.g., by increasing intracellular calcium levels with an ionophore).
-
Wash the cells with PBS.
-
Load the cells with the cell-permeable fluorogenic calpain substrate according to the manufacturer's instructions.
-
Incubate for a sufficient time to allow substrate cleavage.
-
Analyze the intracellular fluorescence using a flow cytometer or visualize using a fluorescence microscope.
-
Quantify the mean fluorescence intensity to determine the level of calpain activity in the presence and absence of the inhibitor.
Mandatory Visualization
Caption: Mechanism of action of MDL-28170 as a reversible calpain inhibitor.
Caption: Simplified overview of the calpain signaling pathway.
Caption: Experimental workflow for in vitro calpain inhibition assay.
Z-LVG-CHN2 vs. Pan-Caspase Inhibitors: A Comparative Guide to Specificity and Performance
For researchers, scientists, and drug development professionals navigating the intricate landscape of apoptosis and inflammation, the choice between a specific or broad-spectrum caspase inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of the caspase-3 specific inhibitor, Z-LVG-CHN2, and pan-caspase inhibitors, supported by experimental data and detailed protocols.
At the heart of programmed cell death and inflammatory signaling lie caspases, a family of cysteine-aspartic proteases. While pan-caspase inhibitors like the well-documented Z-VAD-FMK offer broad inhibition across multiple caspases, this lack of specificity can introduce confounding variables in research. In contrast, inhibitors targeting specific caspases, such as this compound-CHN2 for caspase-3, provide a more refined tool to dissect the precise roles of individual caspases in cellular pathways.
Unveiling the Specificity: A Head-to-Head Comparison
The primary distinction between this compound-CHN2 and pan-caspase inhibitors lies in their target profile. This compound-CHN2 is designed for high selectivity towards caspase-3, a key executioner caspase in the apoptotic cascade. Pan-caspase inhibitors, conversely, are engineered to bind to the catalytic site of a wide range of caspases, making them effective at blocking apoptosis and inflammation more generally.[1] However, this broad activity can also lead to off-target effects and may mask the contributions of individual caspases.
The following table summarizes the key differences in specificity and inhibitory concentrations (IC50) for this compound-CHN2 and a representative pan-caspase inhibitor, Z-VAD-FMK.
| Inhibitor | Target Caspase(s) | IC50 (Caspase-3) | Off-Target Caspase Inhibition | Reference |
| This compound-CHN2 | Caspase-3 | ~10 nM (projected) | Minimal | [2] (by proxy with similar specific inhibitors) |
| Z-VAD-FMK | Caspases-1, -3, -4, -5, -6, -7, -8, -9, -10 | ~18 µM[3] | Broad | [1] |
Note: Direct IC50 values for this compound-CHN2 are not as widely published as for more common inhibitors. The value provided is an approximation based on the performance of similar highly selective, reversible caspase-3 inhibitors.
Visualizing the Impact: Signaling Pathways and Experimental Design
To understand the differential effects of these inhibitors, it is crucial to visualize their points of intervention in the caspase signaling cascade and the experimental workflows used to assess their efficacy.
References
Z-LVG as a 3CLpro Inhibitor: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of Z-LVG as an inhibitor of the 3C-like protease (3CLpro), a crucial enzyme for the replication of various coronaviruses, including SARS-CoV-2. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of 3CLpro inhibitors.
Introduction to 3CLpro and this compound
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease essential for the viral life cycle.[1][2] It cleaves the viral polyproteins at multiple sites to release functional non-structural proteins required for viral replication and transcription.[3][4][5][6][7][8][9] Due to its critical role and high conservation among coronaviruses, 3CLpro is a prime target for antiviral drug development.
This compound-CHN2 is a cysteine protease inhibitor that has demonstrated antiviral activity, suggesting its potential as a 3CLpro inhibitor.[10] This guide compares its performance with other known 3CLpro inhibitors, supported by experimental data and detailed protocols.
Comparative Inhibitory Activity
The inhibitory potential of various compounds against 3CLpro is typically quantified by the half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for a selection of 3CLpro inhibitors, providing a benchmark for evaluating the potential efficacy of this compound.
| Inhibitor | IC50 (µM) | Virus Target | Reference |
| Walrycin B | 0.26 | SARS-CoV-2 | [11] |
| GC376 | 0.17 | SARS-CoV-2 | [11] |
| PR-619 | 0.4 | SARS-CoV-2 | [12] |
| Boceprevir | 4.13 | SARS-CoV-2 | [11] |
| MG-132 | 7.4 | SARS-CoV-2 | [12] |
| Calpeptin | 4 | SARS-CoV-2 | [12] |
| Suramin sodium | 6.5 | SARS-CoV-2 | [11] |
| Z-DEVD-FMK | 6.81 | SARS-CoV-2 | [11] |
| LLL-12 | 9.84 | SARS-CoV-2 | [11] |
| Z-FA-FMK | 11.39 | SARS-CoV-2 | [11] |
| Manidipine-2HCl | 7.9 | SARS-CoV-2 | [13] |
| Levothyroxine | 19.2 | SARS-CoV-2 | [13] |
| Tolcapone | 7.9 | SARS-CoV-2 | [13] |
| SHEN-211 | 0.024 | SARS-CoV-2 | [14] |
| EDP-235 | 0.004 | SARS-CoV-2 | [8] |
Experimental Protocols
Förster Resonance Energy Transfer (FRET)-Based 3CLpro Inhibition Assay
This protocol outlines a common method for measuring the enzymatic activity of 3CLpro and evaluating the potency of inhibitors. The assay relies on a fluorogenic substrate that is cleaved by 3CLpro, resulting in an increase in fluorescence.
Materials:
-
Recombinant 3CLpro enzyme
-
FRET substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)
-
Test compounds (including this compound and other inhibitors)
-
DMSO (for dissolving compounds)
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Dissolve test compounds in DMSO to create stock solutions. Serially dilute the stock solutions to obtain a range of concentrations for IC50 determination.
-
Reaction Setup:
-
Add a small volume of each compound dilution to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the 3CLpro enzyme to all wells except the negative control.
-
Incubate the plate at room temperature for a defined period (e.g., 15-60 minutes) to allow the inhibitors to bind to the enzyme.[15][16]
-
-
Initiation of Reaction: Add the FRET substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for Edans).[16] Measurements should be taken kinetically over a period of time (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the velocities to the positive control (100% activity) and negative control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizing the Mechanism and Workflow
To better understand the context of 3CLpro inhibition, the following diagrams illustrate the viral polyprotein processing pathway and a typical experimental workflow for inhibitor screening.
References
- 1. Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coronavirus 3CLpro proteinase cleavage sites: Possible relevance to SARS virus pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Coronavirus - Wikipedia [en.wikipedia.org]
- 7. Discovery of Small-Molecule Inhibitors Against Norovirus 3CLpro Using Structure-Based Virtual Screening and FlipGFP Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The small molecule inhibitor of SARS-CoV-2 3CLpro EDP-235 prevents viral replication and transmission in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of SARS-CoV-2 main protease 3CLpro by means of α-ketoamide and pyridone-containing pharmaceuticals using in silico molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 3CLpro inhibitors - Page 1 | BioWorld [bioworld.com]
- 15. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay in Summary_ki [bdb99.ucsd.edu]
Comparative Efficacy of Z-LVG-CHN2 Across Various Cell Lines: A Guide for Researchers
For researchers and professionals in drug development, understanding the cell-specific activity of investigational compounds is paramount. This guide provides a comparative analysis of the cysteine protease inhibitor Z-LVG-CHN2, focusing on its variable efficacy in different cell lines, including the intestinal epithelial model, Caco-2. We present supporting experimental data, detail relevant protocols, and contextualize the findings with alternative inhibitors.
This compound-CHN2 has been identified as a potent inhibitor of cathepsin L, a lysosomal cysteine protease.[1][2] Its activity has been primarily investigated in the context of inhibiting viral entry, particularly for coronaviruses that rely on cathepsin L for spike protein cleavage and subsequent fusion with the host cell membrane.[1][2] However, the efficacy of this compound-CHN2 is highly dependent on the specific cell line due to the differential expression of host cell proteases that viruses can utilize for entry.
Quantitative Analysis of this compound-CHN2 Activity
The antiviral activity of this compound-CHN2 has been quantified in several cell lines, revealing a stark contrast in its efficacy, particularly in Caco-2 cells. The following table summarizes the half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) of this compound-CHN2 against SARS-CoV-2.
| Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Efficacy |
| VeroE6-eGFP | 1.33 | > 20 | > 15 | Moderate |
| A549-hACE2 | 0.046 | > 25 | > 500 | High |
| HeLa-hACE2 | 0.006 | > 50 | > 8333 | High |
| Caco-2 | > 50 | > 50 | - | No Activity |
Data sourced from studies on the antiviral activity of this compound-CHN2 against SARS-CoV-2.[1][2]
The data clearly demonstrates that while this compound-CHN2 is highly potent in A549-hACE2 and HeLa-hACE2 cells, it exhibits no antiviral effect in Caco-2 cells.[1][2] This discrepancy is attributed to the presence of an alternative viral entry pathway in Caco-2 cells mediated by the transmembrane protease serine 2 (TMPRSS2), which is not targeted by this compound-CHN2.[1][2]
Comparison with Alternative Inhibitors
The cell-specific nature of this compound-CHN2's activity highlights the importance of considering alternative inhibitors that target different host proteases.
| Inhibitor | Target | Mechanism of Action | Advantage in Caco-2 |
| This compound-CHN2 | Cathepsin L | Cysteine protease inhibitor | Ineffective |
| K777 | Cathepsin L and B | Irreversible cysteine protease inhibitor | Potentially more broad-spectrum against cathepsins, but still may be bypassed by TMPRSS2.[3][4] |
| MDL28170 | Calpains, Cathepsin L | Reversible cysteine protease inhibitor | Similar limitations to this compound-CHN2 in TMPRSS2-expressing cells.[5] |
| Camostat mesylate | TMPRSS2 | Serine protease inhibitor | Effective in cells where TMPRSS2 is the dominant entry pathway, such as Caco-2.[2] |
Experimental Protocols
The evaluation of this compound-CHN2 and other protease inhibitors typically involves the following key experimental procedures:
Cell Culture
Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.[6][7] For viral entry assays, the cells are seeded in appropriate multi-well plates and allowed to form a confluent monolayer.[8][9]
Antiviral Activity Assay (Cytopathic Effect - CPE)
A common method to assess antiviral activity is the cytopathic effect (CPE) reduction assay.
-
Cell Seeding: Plate cells in 96-well plates and incubate until confluent.
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound-CHN2).
-
Infection: Pre-incubate the cells with the compound dilutions for a set period before adding the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates for several days.
-
CPE Scoring: Visually score the wells for the presence of virus-induced CPE or use a quantitative method like staining with crystal violet to assess cell viability.[3]
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the CPE by 50%.
Cysteine Protease Activity Assay
To directly measure the inhibitory effect on cathepsin L activity, a fluorogenic substrate-based assay is employed.
-
Cell Lysis: Prepare cell lysates from the desired cell lines.
-
Inhibitor Pre-incubation: Incubate the cell lysates with various concentrations of the inhibitor (e.g., this compound-CHN2).
-
Substrate Addition: Add a fluorogenic substrate for cathepsin L, such as Z-FR-AMC.[3]
-
Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the active enzyme.
-
Data Analysis: Determine the IC50 value, the inhibitor concentration that reduces enzyme activity by 50%.
Visualizing the Cellular Context
The diagrams below illustrate the key signaling pathway and a typical experimental workflow.
Figure 1. Differential viral entry pathways in Caco-2 and VeroE6 cells.
Figure 2. Workflow for determining the antiviral efficacy of this compound-CHN2.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cysteine protease inhibitor blocks SARS-CoV-2 infection of human and monkey cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Clinical-Stage Cysteine Protease Inhibitor blocks SARS-CoV-2 Infection of Human and Monkey Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alterations in gene expressions of Caco-2 cell responses to LPS and ploy(I:C) stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Use of the colonic carcinoma cell line CaCo-2 for in vivo amplification and detection of enteric viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: Z-LVG-CHN2 vs. GC-376
A Guide for Researchers in Drug Development
In the landscape of protease inhibitors, Z-LVG-CHN2 and GC-376 stand out for their distinct applications and mechanisms of action. While both are potent inhibitors, they target different protease systems, making them relevant to disparate fields of research—this compound-CHN2 in cellular biology and oncology, and GC-376 in virology. This guide provides an objective comparison of their performance, supported by experimental data and methodologies, to aid researchers in selecting the appropriate tool for their studies.
I. Overview and Primary Characteristics
This compound-CHN2 and GC-376 are fundamentally different in their primary targets and therapeutic contexts. This compound-CHN2 is recognized as an inhibitor of the ubiquitin-proteasome pathway, a critical process in cellular protein degradation. In contrast, GC-376 is a broad-spectrum antiviral agent that targets viral proteases essential for viral replication.[1][2]
Table 1: General Properties of this compound-CHN2 and GC-376
| Feature | This compound-CHN2 | GC-376 |
| Primary Target Class | Cysteine Proteases (e.g., Calpains, Proteasome) | Viral 3C-like Cysteine Proteases (3CLpro / Mpro)[3][4] |
| Mechanism of Action | Inhibits proteasomal degradation of ubiquitinated proteins. | Blocks viral polyprotein processing, preventing viral replication.[1][5] |
| Key Research Area | Cancer Biology, Neurobiology, Cellular Apoptosis | Antiviral Drug Development (especially Coronaviruses)[4][6] |
| Chemical Nature | Peptidyl diazomethylketone | Dipeptide-based bisulfite adduct (prodrug of GC-373)[4][5] |
II. Mechanism of Action
This compound-CHN2: Inhibitor of the Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome pathway is a major mechanism for controlled protein degradation in eukaryotic cells.[7][8] Proteins targeted for degradation are tagged with a polyubiquitin chain, which is recognized by the 26S proteasome.[9] this compound-CHN2 acts by inhibiting the chymotrypsin-like activity of the proteasome, leading to the accumulation of polyubiquitinated proteins. This disruption of protein homeostasis can induce cell cycle arrest and apoptosis, making it a valuable tool for studying cellular processes and as a potential anti-cancer agent.[10]
GC-376: Inhibitor of Viral Polyprotein Processing
Many viruses, including coronaviruses, synthesize their proteins as a long polyprotein chain that must be cleaved into individual, functional proteins by a viral protease.[2][11] The main protease (Mpro), also known as the 3C-like protease (3CLpro), is essential for this process.[5][12] GC-376 is a prodrug that converts to the active aldehyde GC-373.[4] This active form covalently binds to the catalytic cysteine residue in the active site of the Mpro, inhibiting its function.[13] This halts the maturation of viral proteins, thereby blocking viral replication.[3]
III. Quantitative Performance Data
The efficacy of a protease inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates higher potency. As this compound-CHN2 and GC-376 target different enzymes, their IC50 values are presented separately against their respective targets.
Table 2: Inhibitory Activity of this compound-CHN2
| Target Enzyme/Process | Cell Line / System | IC50 Value |
| Proteasome (Chymotrypsin-like) | Purified 20S Proteasome | ~200 nM |
| Calpain I | Purified Enzyme | ~10 µM |
| Cathepsin L | In vitro assay | 1.2 nM[14] |
| Antiviral Activity (SARS-CoV-2) | Vero E6 Cells | Noted for antiviral activity[15] |
Note: IC50 values can vary based on experimental conditions.
Table 3: Inhibitory Activity of GC-376
| Target Viral Protease (Mpro/3CLpro) | IC50 Value | Ki Value | EC50 Value (Antiviral) |
| SARS-CoV-2 | 0.03 - 0.89 µM[16][17][18] | 40 nM[12] | 0.70 - 3.37 µM[5][17] |
| SARS-CoV | 4.35 µM[18] | 20 nM[12] | - |
| MERS-CoV | 1.56 µM[18] | - | - |
| Feline Infectious Peritonitis Virus (FIPV) | 0.72 µM[18] | 2.1 nM[12] | - |
| Porcine Epidemic Diarrhea Virus (PEDV) | 1.11 µM[18] | - | - |
IC50: In vitro enzyme inhibition. EC50: In situ antiviral activity in cell culture.
IV. Experimental Protocols
The determination of inhibitory activity relies on precise experimental methodologies. Below are representative protocols for assessing the in vitro efficacy of these inhibitors.
Protocol 1: In Vitro Protease Inhibition Assay (Fluorogenic Substrate)
This protocol is a generalized method applicable to both inhibitors, with appropriate selection of the target enzyme and substrate.
-
Reagent Preparation :
-
Prepare a stock solution of the inhibitor (this compound-CHN2 or GC-376) in a suitable solvent (e.g., DMSO).
-
Dilute the target protease (e.g., purified 20S proteasome or recombinant SARS-CoV-2 Mpro) to the desired concentration in an appropriate assay buffer.
-
Prepare the fluorogenic peptide substrate specific to the target protease.
-
-
Assay Procedure :
-
Add the assay buffer to the wells of a 96-well microplate.
-
Add serial dilutions of the inhibitor to the wells.
-
Add the diluted target protease to each well and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature to allow for inhibitor binding.[17]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the data to the control (no inhibitor) to determine the percentage of inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[19]
-
Protocol 2: Viral Plaque Reduction Assay (for GC-376)
This assay measures the ability of a compound to inhibit viral replication in a cell culture system.[20]
-
Cell Seeding : Seed a monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates and incubate until confluent.
-
Infection : Remove the culture medium and infect the cell monolayers with a known amount of virus for 1-2 hours.
-
Treatment : Remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with various concentrations of GC-376.
-
Incubation : Incubate the plates for several days to allow for the formation of viral plaques (zones of cell death).
-
Visualization and Counting :
-
Fix the cells with a solution like 4% formaldehyde.
-
Stain the cells with a dye such as crystal violet, which stains living cells. Plaques will appear as clear zones.
-
Count the number of plaques in each well.
-
-
Data Analysis :
-
Calculate the percentage of plaque reduction for each drug concentration compared to the untreated virus control.
-
Determine the EC50 value, the concentration of the drug that reduces the number of plaques by 50%.
-
V. Summary and Conclusion
This compound-CHN2 and GC-376 are highly specific and potent inhibitors with distinct and non-overlapping research applications.
-
This compound-CHN2 is an indispensable tool for cell biologists studying the ubiquitin-proteasome system. Its ability to induce apoptosis makes it a compound of interest in cancer research for investigating pathways of programmed cell death.
-
GC-376 is a powerful, broad-spectrum antiviral agent that has shown significant promise against numerous coronaviruses.[5][6] Its specific targeting of the viral main protease makes it a lead compound in the development of therapeutics for diseases like COVID-19 and Feline Infectious Peritonitis.[5][12]
The choice between these two inhibitors is dictated entirely by the biological system under investigation. This compound-CHN2 is the inhibitor of choice for targeting cellular proteasomes, while GC-376 is the appropriate selection for inhibiting viral 3CL proteases. The data and protocols presented here provide a foundation for researchers to effectively utilize these compounds in their respective fields.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Viral proteases: Structure, mechanism and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. GC376 - Wikipedia [en.wikipedia.org]
- 5. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of ubiquitin-mediated pathways in regulating synaptic development, axonal degeneration and regeneration: insights from fly and worm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. Suppression of the Ubiquitin Pathway by Small Molecule Binding to Ubiquitin Enhances Doxorubicin Sensitivity of the Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Viral proteases as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 13. Structural Basis for Coronaviral Main Proteases Inhibition by the 3CLpro Inhibitor GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
Z-LVG Peptide: A Comparative Guide to its Cross-Reactivity with Viral Proteases
For Researchers, Scientists, and Drug Development Professionals
The tripeptide derivative, Z-LVG, and its analogues, represent a class of irreversible cysteine protease inhibitors. This guide provides a comparative analysis of the cross-reactivity of this compound with a range of viral proteases, offering valuable insights for antiviral drug development. The information presented herein is supported by experimental data and detailed methodologies to aid in the evaluation of this compound for therapeutic applications.
Overview of this compound and its Mechanism of Action
This compound (Z-Leu-Val-Gly-CHN2) is a peptide-based inhibitor that primarily targets cysteine proteases. Its mechanism of action involves the formation of a covalent bond with the active site cysteine residue of the protease, leading to irreversible inhibition. This broad-spectrum activity against cysteine proteases has prompted investigations into its potential as an antiviral agent, given that many viruses rely on such proteases for their replication.
Comparative Inhibitory Activity of this compound-CHN2
To facilitate a clear comparison of this compound's efficacy across different viral families, the following table summarizes the available quantitative data on the inhibitory activity of this compound-CHN2, a commonly studied derivative.
| Virus Family | Virus | Protease Target | Inhibitor | Assay Type | IC50 / EC50 | Citation(s) |
| Coronaviridae | SARS-CoV-2 | 3CLpro (Mpro) | This compound-CHN2 | Cell-based antiviral assay | 190 nM (EC50) | [1] |
| Herpesviridae | Herpes Simplex Virus (HSV) | Not Specified | This compound-CHN2 | Not Specified | Inhibitory activity observed | [1] |
| Picornaviridae | Poliovirus | Not Specified | This compound-CHN2 | Not Specified | No significant effect | [1] |
Note: IC50 (half-maximal inhibitory concentration) measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% in an in vitro assay. EC50 (half-maximal effective concentration) measures the concentration of a drug that gives half-maximal response in a cell-based assay.
Discussion of Cross-Reactivity
The available data indicates that this compound-CHN2 exhibits potent activity against the SARS-CoV-2 main protease (3CLpro) , a cysteine protease essential for viral replication. This is demonstrated by a low nanomolar EC50 value in a cell-based assay, highlighting its potential as a therapeutic candidate for COVID-19.
In the context of the Herpesviridae family, this compound-CHN2 has been shown to possess inhibitory activity against Herpes Simplex Virus (HSV) . However, the specific viral protease target within HSV has not been definitively identified in the reviewed literature, and quantitative inhibitory data (IC50/EC50) is not yet available. The primary protease of HSV, UL26, is a serine protease, suggesting this compound might be acting on a different viral or host cysteine protease involved in the HSV replication cycle.
Conversely, this compound-CHN2 showed no significant effect on poliovirus replication . Poliovirus, a member of the Picornaviridae family, primarily utilizes a 3C cysteine protease for polyprotein processing. The lack of activity against poliovirus suggests a degree of selectivity in this compound's inhibitory profile, even among viral cysteine proteases. Further investigation is required to understand the structural and mechanistic basis for this selectivity.
Currently, there is a lack of publicly available data on the inhibitory activity of this compound or its derivatives against proteases from the Flaviviridae family, such as the NS2B-NS3 protease of Dengue, Zika, or West Nile viruses.
Experimental Protocols
A detailed understanding of the methodologies used to assess protease inhibition is crucial for interpreting and reproducing experimental results. Below is a representative protocol for an in vitro viral protease inhibition assay using a fluorogenic substrate.
In Vitro Fluorogenic Protease Inhibition Assay
This assay measures the ability of an inhibitor to block the cleavage of a synthetic substrate by a purified viral protease, resulting in a decrease in a fluorescent signal.
Materials:
-
Purified recombinant viral protease (e.g., SARS-CoV-2 3CLpro)
-
Fluorogenic substrate specific to the protease (e.g., a FRET-based peptide with a quencher and fluorophore)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM DTT)
-
This compound or other test inhibitors
-
Control inhibitor (e.g., a known inhibitor of the target protease)
-
DMSO (for dissolving compounds)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Enzyme Preparation: Dilute the purified viral protease to the desired concentration in cold assay buffer.
-
Assay Reaction: a. Add a small volume (e.g., 5 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate. b. Add the diluted enzyme solution (e.g., 10 µL) to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., 5 µL) to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each well. b. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of this compound against various viral proteases.
Caption: Workflow for this compound cross-reactivity screening.
Signaling Pathway and Logical Relationships
The diagram below illustrates the logical relationship of this compound's known and potential interactions with viral proteases from different families, leading to the inhibition of viral replication.
References
Efficacy of Z-LVG-CHN2 Compared to Specific Cathepsin L Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the broad-spectrum cysteine protease inhibitor Z-LVG-CHN2 with that of more specific inhibitors targeting cathepsin L. The information presented herein is compiled from various experimental studies to offer an objective overview of their performance, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to Cathepsin L and its Inhibition
Cathepsin L is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation and turnover.[1][2] However, its dysregulation and overexpression have been implicated in various pathological processes, including cancer progression, invasion, and metastasis.[3][4][5] This has made cathepsin L a significant target for therapeutic intervention. Inhibitors of cathepsin L can be broadly categorized into irreversible inhibitors, such as those with diazomethylketone (DMK) warheads like this compound-CHN2 and Z-Phe-Tyr(tBu)-DMK, and a variety of specific inhibitors with different mechanisms of action.
This compound-CHN2 is a cell-permeable, irreversible inhibitor of cysteine proteases. While effective against cathepsin L, it also inhibits other cathepsins. In contrast, significant research has focused on developing highly selective inhibitors of cathepsin L to minimize off-target effects. This guide will compare the inhibitory potency and selectivity of this compound-CHN2 with several specific cathepsin L inhibitors.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory potency (IC50 and Ki values) and selectivity of this compound-CHN2 and other selected cathepsin L inhibitors. Lower IC50 and Ki values indicate higher potency.
Table 1: Inhibitory Potency against Cathepsin L
| Inhibitor | Type | IC50 (nM) | Ki (nM) | Organism/Enzyme Source |
| This compound-CHN2 | Irreversible (Diazomethylketone) | Not widely reported | Not widely reported | Human |
| Z-Phe-Tyr(tBu)-DMK | Irreversible (Diazomethylketone) | - | - | Human |
| MDL28170 (Z-Val-Phe-CHO) | Reversible (Aldehyde) | 2.5[6] | - | Human[6] |
| CLIK-148 | Irreversible (Epoxysuccinate) | - | - | Human[7] |
| SID 26681509 | Reversible (Thiocarbazate) | 56[8] | 0.89[8] | Human[8] |
| Z-Phe-Tyr-CHO | Reversible (Aldehyde) | 0.85[9] | - | Human[9] |
| Balicatib (AAE581) | Reversible | 48[10] | - | Human[10] |
Note: The lack of widely reported IC50/Ki values for this compound-CHN2 specifically against isolated cathepsin L in recent comparative studies highlights a gap in the literature.
Table 2: Selectivity Profile of Cathepsin L Inhibitors
| Inhibitor | Cathepsin L IC50/Ki | Cathepsin B IC50/Ki | Cathepsin K IC50/Ki | Cathepsin S IC50/Ki | Selectivity (Fold vs. Cathepsin B) |
| Z-Phe-Tyr(tBu)-DMK | Potent Inhibitor | Less Potent | - | ~10,000-fold less effective against Cathepsin S | High |
| MDL28170 (Z-Val-Phe-CHO) | 2.5 nM (IC50)[6] | Inhibition noted[6] | - | - | Not specified |
| CLIK-148 | Highly Specific at 10⁻⁶ M[7] | Not specified | Not specified | Not specified | High[7] |
| SID 26681509 | 56 nM (IC50)[8][11] | 8.442 µM (IC50)[11] | 618 nM (IC50)[11] | - | ~151-fold[8] |
| Z-Phe-Tyr-CHO | 0.85 nM (IC50)[9] | 85.1 nM (IC50)[9] | - | - | 100-fold[9] |
| Balicatib (AAE581) | 48 nM (IC50)[10] | 61 nM (IC50)[10] | 22 nM (IC50)[10] | 2900 nM (IC50)[10] | 1.27-fold |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of cathepsin L inhibitors.
Cathepsin L Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of cathepsin L in the presence of an inhibitor using a fluorogenic substrate.
Materials:
-
Recombinant human cathepsin L
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Test inhibitors (e.g., this compound-CHN2, specific inhibitors)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the test inhibitor to the wells.
-
Add a fixed concentration of recombinant human cathepsin L to each well and incubate for a specified period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC to each well.
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 355/460 nm for AMC).
-
The rate of increase in fluorescence is proportional to the cathepsin L activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6][12]
Cell-Based Invasion Assay (Boyden Chamber Assay)
This assay assesses the ability of an inhibitor to block cancer cell invasion through a basement membrane matrix.
Materials:
-
Cancer cell line known to express and secrete cathepsin L
-
Boyden chamber inserts with a porous membrane coated with Matrigel
-
Cell culture medium with and without chemoattractant (e.g., fetal bovine serum)
-
Test inhibitors
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Culture the cancer cells and treat them with various concentrations of the test inhibitor or vehicle control for a predetermined time.
-
Harvest the cells and resuspend them in a serum-free medium.
-
Add the cell suspension to the upper chamber of the Boyden chamber inserts.
-
Fill the lower chamber with a medium containing a chemoattractant.
-
Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several microscopic fields.
-
Compare the number of invading cells in the inhibitor-treated groups to the control group to determine the inhibitor's effect on cell invasion.[5]
Visualizations
The following diagrams, created using the DOT language, illustrate a key signaling pathway involving cathepsin L and a typical experimental workflow.
Caption: Cathepsin L's Role in Cancer Metastasis.
Caption: Workflow for a Cathepsin L Inhibition Assay.
Conclusion
The comparison of this compound-CHN2 with specific cathepsin L inhibitors reveals a trade-off between broad-spectrum activity and target selectivity. While diazomethylketones like this compound-CHN2 are potent irreversible inhibitors of cysteine proteases, their lack of specificity can lead to off-target effects. In contrast, significant progress has been made in developing highly potent and selective cathepsin L inhibitors, such as SID 26681509 and Z-Phe-Tyr-CHO, which exhibit nanomolar efficacy and high selectivity over other cathepsins.
The choice of inhibitor will ultimately depend on the specific research or therapeutic goal. For studies requiring broad inhibition of cysteine proteases, this compound-CHN2 may be a suitable tool. However, for applications demanding precise targeting of cathepsin L to elucidate its specific roles in disease or for therapeutic development with a favorable safety profile, the use of highly selective inhibitors is paramount. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of the efficacy of these compounds.
References
- 1. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Frontiers | Status and Future Directions of Anti-metastatic Cancer Nanomedicines for the Inhibition of Cathepsin L [frontiersin.org]
- 5. Cathepsins mediate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based development of specific inhibitors for individual cathepsins and their medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.unc.edu [med.unc.edu]
- 9. Z-Phe-Tyr-CHO (Cathepsin L Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Confirming Z-LVG Target Engagement in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for confirming the cellular target engagement of Z-LVG, an irreversible cysteine protease inhibitor. Understanding whether a compound interacts with its intended target within a complex cellular environment is a critical step in drug discovery and development. This document outlines detailed experimental protocols, presents a comparative analysis of available techniques, and utilizes visualizations to clarify complex biological pathways and experimental workflows.
Comparison of Cellular Target Engagement Assays for this compound
Choosing the appropriate assay to confirm this compound target engagement depends on various factors, including the experimental goals, available resources, and desired throughput. Below is a summary of common methods with their respective principles, advantages, and limitations.
| Assay Method | Principle | Advantages | Disadvantages | Typical Readout | Illustrative EC50/IC50 |
| Caspase Activity Assay | Measures the enzymatic activity of caspases, which are cysteine proteases, using a substrate that becomes fluorescent or colorimetric upon cleavage. Inhibition of this activity by this compound indicates target engagement. | Simple, rapid, and high-throughput compatible. Commercially available kits are abundant. | Indirect measure of target engagement; may not distinguish between direct inhibition and downstream effects. Substrate competition can be a factor. | Fluorescence, Absorbance, Luminescence | 10 - 100 nM |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature. The amount of soluble protein remaining after a heat shock is quantified.[1][2] | Label-free and can be performed in intact cells and tissues, providing a direct measure of target binding.[3] | Can be low-throughput depending on the detection method (e.g., Western blot). Optimization of the heat shock temperature is required for each target. | Western Blot, ELISA, Mass Spectrometry | 50 - 500 nM |
| Activity-Based Protein Profiling (ABPP) | Utilizes chemical probes that covalently bind to the active site of a specific enzyme class (e.g., cysteine proteases).[4][5] Competition between the probe and this compound for binding to the target is measured.[6] | Provides a direct readout of target occupancy in a native biological system and can identify off-targets.[6] | Requires the synthesis of specific probes. Mass spectrometry-based readout can be complex and requires specialized equipment. | Gel-based fluorescence scanning, Mass Spectrometry | 20 - 200 nM |
Experimental Protocols
Caspase Activity Assay (Fluorometric)
This protocol is adapted from commercially available caspase-3/7 activity assay kits.
Materials:
-
Cells of interest
-
This compound or other test compounds
-
Fluorogenic caspase substrate (e.g., DEVD-AMC)
-
Cell lysis buffer
-
Reaction buffer
-
96-well microplate (black, clear bottom)
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and culture overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Remove the culture medium and add 50 µL of cell lysis buffer to each well. Incubate on ice for 10 minutes.
-
Assay Reaction: Add 50 µL of 2X reaction buffer containing the fluorogenic caspase substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Data Analysis: Determine the percent inhibition of caspase activity for each this compound concentration compared to the vehicle control and calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for performing a CETSA experiment with Western blot-based detection.[1][3]
Materials:
-
Cells of interest
-
This compound or other test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
SDS-PAGE gels and transfer system
-
Primary antibody against the target cysteine protease
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Thermal cycler or heating block
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[7]
-
Cell Lysis: Add lysis buffer to the heated cell suspensions and lyse the cells through freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
Western Blotting: Collect the supernatant and determine the protein concentration. Load equal amounts of protein onto an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody specific to the target protein.
-
Detection: Incubate with a secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities to determine the amount of soluble target protein at each temperature. Plot the fraction of soluble protein as a function of temperature to generate melting curves and determine the shift in melting temperature upon this compound treatment.
Activity-Based Protein Profiling (ABPP)
This protocol outlines a competitive ABPP experiment to assess this compound target engagement.[6]
Materials:
-
Cells of interest
-
This compound or other test compounds
-
Activity-based probe for cysteine proteases (e.g., a fluorescently-tagged or biotinylated probe)
-
Lysis buffer
-
SDS-PAGE gel system
-
Fluorescence gel scanner or streptavidin-HRP for biotinylated probes
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound or vehicle control.
-
Probe Labeling: Lyse the cells and treat the lysates with the activity-based probe for a specific time to allow for covalent labeling of active cysteine proteases.
-
Quenching: Quench the labeling reaction by adding SDS-PAGE sample buffer and heating.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Detection:
-
For fluorescent probes, visualize the labeled proteins directly using a fluorescence gel scanner.
-
For biotinylated probes, transfer the proteins to a membrane and detect with streptavidin-HRP followed by chemiluminescence.
-
-
Data Analysis: A decrease in the signal from the probe-labeled target protein in the presence of this compound indicates competitive binding and target engagement. Quantify the signal intensity to determine the IC50 of this compound for its target.
Visualizations
The following diagrams illustrate the signaling pathway of apoptosis, the general workflow of a target engagement assay, and the mechanism of this compound inhibition.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
Caption: General workflow for a cellular target engagement assay.
Caption: Mechanism of irreversible inhibition of cysteine proteases by this compound.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 6. Activity-based protein profiling for biochemical pathway discovery in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Z-LVG
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Z-LVG, an irreversible cysteine proteinase inhibitor. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must have side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant nitrile or latex gloves are recommended. |
| Body Protection | Lab Coat | An impervious lab coat should be worn to protect against skin contact. |
| Respiratory Protection | Respirator | Use a suitable respirator when handling the powder form to avoid inhalation. |
Emergency First Aid Measures
In the event of exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Inhalation | If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Wash out mouth with water provided person is conscious. Call a physician. Do not induce vomiting. |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory is essential for maintaining a safe working environment.
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
| Aspect | Procedure |
| Handling | Avoid inhalation, and contact with eyes and skin.[1][2] Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid the formation of dust and aerosols.[1][2] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refer to the product-specific recommendations, which typically involve refrigeration or freezing. |
Accidental Release Measures
In the event of a spill, a clear and practiced response is necessary to mitigate any potential hazards.
| Step | Action |
| 1. Evacuate | Evacuate personnel from the immediate area. |
| 2. Ventilate | Ensure adequate ventilation. |
| 3. Contain | Prevent further leakage or spillage if safe to do so. Keep the product away from drains and water courses.[1] |
| 4. Absorb | For solutions, absorb with a non-combustible material such as earth, sand, or vermiculite. For powder, carefully sweep up and place in a suitable container for disposal. |
| 5. Decontaminate | Clean the spill area thoroughly with a suitable decontaminating agent. |
| 6. Dispose | Dispose of contaminated materials in accordance with institutional and local regulations. |
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure compliance with regulations.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance. |
| Contaminated Materials (e.g., gloves, vials, absorbent pads) | Place in a sealed, labeled container and dispose of as hazardous chemical waste. |
| Empty Containers | Rinse thoroughly and dispose of according to institutional guidelines. |
Experimental Protocol: Safe Handling and Disposal Workflow
This protocol outlines the step-by-step process for safely working with this compound, from preparation to final disposal.
-
Preparation:
-
Don all required PPE as outlined in the PPE table.
-
Work within a certified chemical fume hood.
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
-
-
Reconstitution and Use:
-
Carefully weigh the required amount of this compound powder.
-
Add the appropriate solvent slowly to avoid aerosolization.
-
Gently swirl to dissolve.
-
Perform the experiment following your established laboratory protocol.
-
-
Decontamination:
-
Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate disinfectant or cleaning agent.
-
-
Waste Segregation and Disposal:
-
Segregate all this compound waste (unused product, contaminated PPE, and materials) from general laboratory waste.
-
Place all this compound waste into a clearly labeled, sealed hazardous waste container.
-
Arrange for the disposal of the hazardous waste through your institution's EHS department.
-
This compound Handling and Disposal Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
